TAK-661
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
175215-34-6 |
|---|---|
Molecular Formula |
C13H21N5O3S |
Molecular Weight |
327.41 g/mol |
IUPAC Name |
2,2-dimethyl-3-[(7-propan-2-yl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxy]propane-1-sulfonamide |
InChI |
InChI=1S/C13H21N5O3S/c1-9(2)10-5-11-15-8-16-18(11)17-12(10)21-6-13(3,4)7-22(14,19)20/h5,8-9H,6-7H2,1-4H3,(H2,14,19,20) |
InChI Key |
ABSYJOKYMQTMMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=NC=NN2N=C1OCC(C)(C)CS(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of TAK-661 (Tezacaftor) in Cystic Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of TAK-661 (Tezacaftor), a key small molecule corrector in the treatment of cystic fibrosis (CF). Designed for an audience of researchers, scientists, and drug development professionals, this document details the molecular interactions, cellular consequences, and clinical efficacy of Tezacaftor, with a focus on its role in correcting the trafficking defect of the F508del-mutated Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.
Introduction to Cystic Fibrosis and the F508del-CFTR Defect
Cystic fibrosis is an autosomal recessive genetic disorder caused by mutations in the CFTR gene, which encodes for the CFTR protein, an anion channel responsible for the transport of chloride and bicarbonate across the apical membrane of epithelial cells. The most common mutation, occurring in approximately 90% of individuals with CF, is the deletion of a phenylalanine residue at position 508 (F508del).
The F508del mutation results in a misfolded CFTR protein that is recognized by the cellular quality control machinery in the endoplasmic reticulum (ER) and targeted for premature degradation. Consequently, little to no functional CFTR protein reaches the cell surface, leading to impaired ion and water transport, and the subsequent accumulation of thick, sticky mucus in various organs, most notably the lungs.
This compound (Tezacaftor): A Type I CFTR Corrector
This compound, also known as Tezacaftor (VX-661), is a small molecule classified as a Type I CFTR corrector. Its primary mechanism of action is to directly bind to the misfolded F508del-CFTR protein during its biogenesis, thereby facilitating its proper folding and subsequent trafficking to the cell surface.
Molecular Binding Site and Interaction
Cryo-electron microscopy (cryo-EM) studies have revealed that Tezacaftor binds to a specific site within the first transmembrane domain (TMD1) of the CFTR protein. This binding pocket is formed by transmembrane helices 1, 2, 3, and 6. By lodging itself in this pocket, Tezacaftor acts as a molecular "chaperone," stabilizing the TMD1 and promoting the correct assembly of the entire CFTR protein. This stabilization allows the F508del-CFTR protein to bypass the ER quality control and proceed through the secretory pathway to the plasma membrane.
Cellular and Functional Consequences of Tezacaftor Treatment
The primary cellular consequence of Tezacaftor treatment is an increase in the amount of mature, fully glycosylated F508del-CFTR protein (Band C) at the cell surface. This increase in protein density translates to a partial restoration of chloride ion transport across the epithelial membrane.
However, the corrected F508del-CFTR channel still exhibits a gating defect, meaning it does not open as frequently as the wild-type channel. For this reason, Tezacaftor is most effective when used in combination with a CFTR potentiator, such as Ivacaftor (VX-770), which increases the channel open probability of the CFTR protein at the cell surface. Furthermore, its efficacy is enhanced when combined with a second corrector, Elexacaftor (VX-445), which binds to a different site on the CFTR protein and provides a synergistic correction of the folding defect.
Quantitative Efficacy of Tezacaftor
The efficacy of Tezacaftor, both as a monotherapy and in combination, has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data from these trials.
In Vitro Efficacy
| Assay | Cell Line | Treatment | Outcome | Fold Change vs. Untreated F508del |
| Western Blot | CFBE41o- | Tezacaftor (3 µM) | ↑ Mature CFTR (Band C) | ~3-5 fold |
| Ussing Chamber | HBE | Tezacaftor (3 µM) + Forskolin | ↑ Isc (µA/cm²) | ~10-15% of WT CFTR |
| YFP Halide Influx | Fischer Rat Thyroid | Tezacaftor (3 µM) | ↑ Quench Rate | ~12% of WT CFTR |
Clinical Efficacy in Patients Homozygous for F508del-CFTR
A phase 2 study evaluated the efficacy of Tezacaftor monotherapy and in combination with Ivacaftor in patients with CF homozygous for the F508del mutation.[1][2]
| Treatment Group | N | Mean Absolute Change in ppFEV1 from Baseline at Day 28 | Mean Absolute Change in Sweat Chloride from Baseline at Day 28 (mmol/L) |
| Placebo | 33 | -0.3 | +1.1 |
| Tezacaftor 100 mg qd | 33 | +1.8 | -4.1 |
| Tezacaftor 100 mg qd + Ivacaftor 150 mg q12h | 106 | +3.75 | -6.04 |
Clinical Efficacy in Patients with One F508del Allele and a Residual Function Mutation
A phase 3 study (EXPAND) assessed the efficacy of Tezacaftor in combination with Ivacaftor in patients with at least one F508del allele and a second allele with a residual function mutation.[3]
| Treatment Group | N | Least Squares Mean Difference in Absolute Change in ppFEV1 vs. Placebo (Weeks 4 and 8) | Least Squares Mean Difference in Absolute Change in Sweat Chloride vs. Placebo (Weeks 4 and 8) (mmol/L) |
| Tezacaftor/Ivacaftor | 162 | +6.8 percentage points | -23.3 |
| Ivacaftor | 157 | +4.7 percentage points | -21.4 |
Clinical Efficacy of Triple Combination Therapy (Tezacaftor/Elexacaftor/Ivacaftor)
The addition of a second corrector, Elexacaftor, to the Tezacaftor/Ivacaftor regimen leads to significantly greater improvements in clinical outcomes.
| Patient Population | N | Mean Absolute Change in ppFEV1 from Baseline | Mean Absolute Change in Sweat Chloride from Baseline (mmol/L) | Reference |
| F508del/Minimal Function (24 weeks) | 200 | +14.3 percentage points | -41.8 | Heijerman et al., 2019 |
| F508del/F508del (4 weeks) | 55 | +10.0 percentage points | -45.1 | Middleton et al., 2019[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for CFTR Protein Maturation
This protocol is used to assess the biochemical correction of F508del-CFTR by observing the shift from the immature, core-glycosylated form (Band B) to the mature, complex-glycosylated form (Band C).
-
Cell Culture and Lysis:
-
Plate human bronchial epithelial (HBE) cells expressing F508del-CFTR and treat with Tezacaftor (or vehicle control) for 24-48 hours.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Quantify total protein concentration using a BCA or similar assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates in Laemmli buffer.
-
Separate proteins on a 6-8% polyacrylamide gel.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with a primary antibody specific for CFTR.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the intensity of Band B (~150 kDa) and Band C (~170-180 kDa). An increase in the Band C/Band B ratio indicates successful correction.
-
Ussing Chamber Assay for CFTR-Mediated Ion Transport
This electrophysiological technique measures ion transport across a polarized epithelial monolayer, providing a direct functional assessment of CFTR channel activity.
-
Cell Culture:
-
Culture HBE cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Treat cells with Tezacaftor (or vehicle) for 24-48 hours prior to the assay.
-
-
Ussing Chamber Setup:
-
Mount the permeable support in an Ussing chamber.
-
Bathe both the apical and basolateral sides with Krebs-bicarbonate Ringer solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
-
Sequentially add the following drugs to the appropriate chambers:
-
Amiloride (apical): To block the epithelial sodium channel (ENaC).
-
Forskolin (basolateral): To activate CFTR through cAMP stimulation.
-
Ivacaftor (apical): To potentiate the corrected CFTR channels.
-
CFTRinh-172 (apical): To inhibit CFTR-specific current.
-
-
-
Data Analysis:
-
Calculate the change in Isc in response to each drug. The CFTR-dependent current is the difference between the peak current after forskolin and potentiator addition and the current after the addition of the CFTR inhibitor.
-
YFP-Based Halide Influx Assay
This is a cell-based fluorescence assay that provides a high-throughput method for assessing CFTR function. It measures the rate of iodide influx through CFTR channels, which quenches the fluorescence of a halide-sensitive Yellow Fluorescent Protein (YFP).
-
Cell Culture:
-
Plate cells stably expressing a halide-sensitive YFP and F508del-CFTR in a 96- or 384-well plate.
-
Incubate cells with corrector compounds for 16-24 hours.
-
-
Assay Procedure:
-
Wash the cells with a chloride-containing buffer.
-
Place the plate in a fluorescence plate reader and establish a baseline fluorescence reading.
-
Add a solution containing a CFTR agonist (e.g., forskolin) and an iodide-containing solution.
-
-
Data Analysis:
-
Monitor the decrease in YFP fluorescence over time as iodide enters the cells through activated CFTR channels and quenches the YFP signal.
-
Calculate the initial rate of fluorescence quenching. A faster rate indicates greater CFTR activity.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of this compound's mechanism of action and the experimental workflows used to characterize it.
Caption: F508del-CFTR processing pathway and the corrective action of this compound.
Caption: Experimental workflow for the Ussing chamber assay to measure CFTR function.
Caption: Logical flow of the YFP-based halide influx assay for CFTR function.
Conclusion
This compound (Tezacaftor) represents a significant advancement in the treatment of cystic fibrosis, particularly for individuals with the F508del mutation. As a Type I corrector, its mechanism of action is centered on the direct binding to and stabilization of the misfolded F508del-CFTR protein, facilitating its trafficking to the cell surface. While providing a modest benefit as a monotherapy, its true clinical potential is realized in combination with a CFTR potentiator and a second corrector, which together lead to substantial improvements in lung function and other clinical endpoints. The experimental protocols and quantitative data presented in this guide provide a comprehensive overview of the core mechanism of action of Tezacaftor for the scientific and drug development community.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and Phe508del and a Residual Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of the elexacaftor plus tezacaftor plus ivacaftor combination regimen in people with cystic fibrosis homozygous for the F508del mutation: a double-blind, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
TAK-661: A Preclinical Exploration of an Eosinophil Chemotaxis Inhibitor for Allergic Asthma
Introduction
TAK-661 is an investigational small molecule that has been identified as a specific inhibitor of eosinophil chemotaxis. The primary body of research available for this compound is a preclinical study that evaluated its efficacy in a sheep model of allergic asthma. This technical guide synthesizes the available information on the discovery and development of this compound, with a focus on its mechanism of action, preclinical findings, and the experimental methodologies employed.
Mechanism of Action
This compound is characterized as a specific inhibitor of eosinophil chemotaxis.[1] Eosinophils are a type of white blood cell that play a central role in the inflammatory cascade associated with allergic asthma. Their recruitment to the airways is a key event leading to the late-phase asthmatic response, which includes sustained bronchoconstriction and airway hyperresponsiveness. By inhibiting the directed migration of eosinophils to the site of allergic inflammation, this compound is hypothesized to mitigate these key pathological features of asthma.
The precise molecular target and signaling pathway through which this compound exerts its inhibitory effect on eosinophil chemotaxis have not been detailed in the available literature. However, the general pathway of eosinophil chemotaxis provides a framework for understanding its potential mechanism.
Eosinophil Chemotaxis Signaling Pathway
The migration of eosinophils from the bloodstream into the airway tissues is a multi-step process orchestrated by a variety of chemoattractants, primarily chemokines such as eotaxin (CCL11), eotaxin-2 (CCL24), and RANTES (CCL5). This process involves the following key stages:
-
Chemoattractant Gradient: Allergens trigger the release of chemokines from airway epithelial and other resident cells, establishing a concentration gradient.
-
Receptor Binding: Eosinophils express chemokine receptors on their surface, most notably CCR3, which binds to eotaxins with high affinity.
-
Intracellular Signaling: Binding of the chemoattractant to its G protein-coupled receptor (GPCR) activates intracellular signaling cascades. This typically involves the activation of phosphoinositide 3-kinase (PI3K), leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Cytoskeletal Reorganization: Downstream effectors of PI3K, such as Rac and Cdc42, orchestrate the polymerization of actin filaments and the formation of lamellipodia and filopodia, cellular protrusions that drive cell movement.
-
Adhesion and Transmigration: The activated eosinophil adheres to the vascular endothelium and migrates across it into the airway tissue, following the chemoattractant gradient.
This compound likely interferes with one or more of these steps to inhibit eosinophil chemotaxis.
Preclinical Development in an Allergic Sheep Model
The primary evaluation of this compound was conducted in a well-established allergic sheep model that mimics key features of human asthma. This model utilizes sheep sensitized to Ascaris suum antigen, which, upon challenge, exhibit both an early- and a late-phase bronchoconstrictor response.
Experimental Design
The experimental workflow for evaluating the efficacy of this compound in the allergic sheep model is outlined below.
Quantitative Data
The study demonstrated that administration of this compound resulted in a significant reduction in the late-phase bronchoconstriction induced by antigen challenge. Furthermore, this compound treatment led to the inhibition of eosinophilia in the bronchoalveolar lavage (BAL) fluid and a decrease in eosinophil infiltration into the airway wall. While there was a trend towards reduction in the early-phase bronchoconstriction and airway hyperresponsiveness, these effects were not statistically significant.
| Parameter | Placebo Group | This compound Group | Outcome |
| Late-Phase Bronchoconstriction | Induced | Significantly Reduced | Positive |
| Eosinophilia in BAL | Induced | Inhibited | Positive |
| Eosinophil Infiltration in Airway Wall | Induced | Inhibited | Positive |
| Early-Phase Bronchoconstriction | Induced | Tendency to Reduce | Not Significant |
| Airway Hyperresponsiveness | Increased | Tendency to Reduce | Not Significant |
Experimental Protocols
Detailed experimental protocols for the study of this compound are based on the methods described in the primary research article and general methodologies for similar preclinical asthma models.
Animal Model
-
Species: Ascaris-sensitive, "dual-respondent" allergic sheep.
-
Sensitization: Naturally sensitized to Ascaris suum antigen.
-
Selection Criteria: Sheep exhibiting both early and late-phase bronchoconstrictor responses to antigen challenge.
Drug Administration
-
Compound: this compound or a placebo.
-
Route of Administration: Intra-stomach.
-
Timing: 2 hours prior to antigen provocation.
Antigen Challenge
-
Antigen: Ascaris suum antigen or phosphate-buffered saline (PBS) as a control.
-
Delivery: Nebulized and inhaled.
Measurement of Pulmonary Resistance
-
Method: Measurement of pulmonary resistance throughout the experiment using appropriate respiratory mechanics equipment.
Bronchoalveolar Lavage (BAL)
-
Timing: 8 hours after antigen challenge.
-
Procedure: A flexible bronchoscope is wedged into a subsegmental bronchus, and a sterile saline solution is instilled and then aspirated.
-
Analysis: The recovered fluid is centrifuged, and the cell pellet is resuspended for total and differential cell counts to determine the number and percentage of eosinophils.
Histological Examination
-
Timing: 8 hours after antigen challenge.
-
Procedure: Lung tissue biopsies are collected, fixed in formalin, embedded in paraffin, and sectioned.
-
Staining: Sections are stained with hematoxylin and eosin (H&E) and specific stains for eosinophils (e.g., Luna's stain) to visualize and quantify eosinophil infiltration into the airway wall.
Airway Responsiveness to Methacholine
-
Timing: 8 hours after antigen challenge.
-
Procedure: Increasing concentrations of methacholine are administered via nebulization, and the provocative concentration of methacholine causing a 400% increase in pulmonary resistance (PC400) is determined.
Conclusion
The available preclinical data on this compound suggest that its mechanism of action as an eosinophil chemotaxis inhibitor translates to a significant reduction in the late-phase asthmatic response and airway inflammation in an allergic sheep model. These findings indicate that the accumulation of eosinophils in the airways is a critical contributor to the late-phase bronchoconstriction. However, the lack of a significant effect on airway hyperresponsiveness in this study suggests that other inflammatory cells and mediators may also play important roles in this aspect of asthma pathophysiology. Further development of this compound would require more in-depth studies to elucidate its precise molecular target, conduct dose-ranging efficacy and safety studies, and ultimately, evaluation in human clinical trials. At present, there is no publicly available information regarding the further clinical development of this compound.
References
Unveiling the Molecular Interface: A Technical Guide to the TAK-661 Binding Site on CFTR
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding site of TAK-661 (tezacaftor) on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This compound is a crucial component of next-generation CFTR modulator therapies, and understanding its precise interaction with the CFTR protein is paramount for the development of more effective treatments for cystic fibrosis. This document details the location of the binding site, the quantitative aspects of the interaction, and the experimental methodologies used to elucidate this critical molecular interface.
Executive Summary
This compound, a Type I CFTR corrector, directly binds to a specific site within the first membrane-spanning domain (MSD1) of the CFTR protein. This interaction stabilizes the MSD1 domain, a critical step in the proper folding and trafficking of the mutant CFTR protein, particularly the F508del variant, to the cell surface. The binding site is a hydrophobic pocket formed by transmembrane helices 1, 2, 3, and 6. This has been unequivocally demonstrated through high-resolution cryo-electron microscopy (cryo-EM) studies. Quantitative binding assays have determined the inhibition constant (Ki) of tezacaftor for CFTR, providing a measure of its binding affinity.
Data Presentation: this compound Binding Affinity
The binding affinity of this compound to the CFTR protein has been quantified using radioligand competition binding assays. These experiments measure the ability of unlabeled this compound to displace a radiolabeled ligand that binds to the same site. The results are typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
| Compound | Assay Type | Radioligand | Protein | Ki (µM) | Reference |
| Tezacaftor (this compound) | Competition Binding | [3H]lumacaftor | Wild-type CFTR | 0.12 ± 0.04 | [1] |
| Tezacaftor (this compound) | Competition Binding | [3H]lumacaftor | Wild-type CFTR | 0.115 ± 0.042 | [1] |
Experimental Protocols
The identification and characterization of the this compound binding site on CFTR have been achieved through a combination of sophisticated biochemical and structural biology techniques. The key experimental approaches are detailed below.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound to the CFTR protein by measuring its ability to compete with a known radiolabeled ligand (e.g., [3H]lumacaftor) for the same binding site.
Methodology:
-
Membrane Preparation: Membranes from cells expressing wild-type CFTR are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of the radioligand ([3H]lumacaftor) is incubated with the CFTR-containing membranes in the presence of varying concentrations of unlabeled this compound.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing ligand (this compound). The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in providing a high-resolution structural view of the this compound binding site on the CFTR protein.
Methodology:
-
CFTR Protein Purification:
-
Human CFTR is expressed in a suitable cell line (e.g., HEK293 cells).
-
The protein is solubilized from the cell membranes using detergents (e.g., digitonin).
-
The solubilized CFTR is purified using affinity chromatography (e.g., Strep-Tactin resin) followed by size-exclusion chromatography to ensure homogeneity.[1][2][3][4]
-
-
Complex Formation: The purified CFTR protein is incubated with a molar excess of this compound to ensure saturation of the binding site.
-
Grid Preparation:
-
A small volume (typically 3-4 µL) of the CFTR-TAK-661 complex is applied to a glow-discharged cryo-EM grid (e.g., a holey carbon grid).[5][6][7]
-
The grid is blotted to remove excess liquid, creating a thin film of the sample.
-
The grid is then rapidly plunged into liquid ethane to vitrify the sample, preserving the native structure of the complex.[5][6][7]
-
-
Data Collection:
-
The vitrified grids are loaded into a transmission electron microscope (TEM) equipped with a direct electron detector.
-
A large dataset of images (micrographs) is collected automatically.[2]
-
-
Image Processing and 3D Reconstruction:
-
The individual particle images of the CFTR-TAK-661 complex are picked from the micrographs.
-
These 2D images are then aligned and classified to generate 2D class averages.
-
The 2D class averages are used to reconstruct a 3D map of the complex.
-
The 3D map is refined to high resolution, allowing for the visualization of the this compound molecule within its binding pocket on the CFTR protein.[2]
-
Photoaffinity Labeling
While not specifically reported for this compound, photoaffinity labeling is a powerful technique to identify ligand binding sites and could be applied in a similar manner to how it was used for other CFTR modulators.
Methodology:
-
Probe Synthesis: A photo-reactive version of this compound is synthesized, typically containing a diazirine or benzophenone group. This probe should retain its binding affinity for CFTR.
-
Labeling: The photo-reactive probe is incubated with CFTR-expressing cells or purified protein.
-
Photocrosslinking: The mixture is exposed to UV light, which activates the photo-reactive group, causing it to form a covalent bond with nearby amino acid residues in the binding pocket.
-
Protein Digestion: The covalently labeled CFTR protein is isolated and digested into smaller peptides using a protease (e.g., trypsin).
-
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by mass spectrometry to identify the peptides that have been covalently modified by the photo-reactive probe.
-
Binding Site Identification: The modified peptides are then mapped onto the sequence and structure of the CFTR protein to pinpoint the location of the binding site.
Visualization of Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflow for identifying the this compound binding site and the signaling pathway of its action.
References
- 1. Purification of the Cystic Fibrosis Transmembrane Conductance Regulator Protein Expressed in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Conformational Variability in Ground-State CFTR Lipoprotein Particle Cryo-EM Ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and Purification of the Cystic Fibrosis Transmembrane Conductance Regulator Protein in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Frontiers | Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis [frontiersin.org]
Preclinical Profile of Tezacaftor (TAK-661): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tezacaftor (formerly VX-661, now part of TAK-661) is a small molecule corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. In individuals with cystic fibrosis (CF) caused by specific mutations, such as the common F508del mutation, the CFTR protein is misfolded and prematurely degraded, leading to its absence from the cell surface. Tezacaftor functions by binding to the misfolded F508del-CFTR protein, facilitating its proper folding and trafficking to the cell membrane, thereby increasing the quantity of functional CFTR channels. This guide provides a comprehensive overview of the preclinical studies that have elucidated the mechanism of action, efficacy, and safety profile of Tezacaftor, with a focus on in-vitro and in-vivo experimental data.
Mechanism of Action: Correcting the F508del-CFTR Defect
Tezacaftor is classified as a Type I CFTR corrector. Its primary mechanism involves the stabilization of the first membrane-spanning domain (MSD1) of the CFTR protein. Cryo-electron microscopy studies have revealed that Tezacaftor binds to a hydrophobic pocket within MSD1, linking together four helices that are otherwise unstable in the F508del mutant. This binding promotes the proper folding of the protein during its biogenesis, preventing its premature degradation by the cellular quality control machinery. The stabilized F508del-CFTR can then be trafficked from the endoplasmic reticulum to the cell surface, where it can function as a chloride ion channel.
dot
Caption: Tezacaftor's mechanism of action in correcting F508del-CFTR protein folding and trafficking.
In-Vitro Efficacy Studies
A cornerstone of the preclinical evaluation of Tezacaftor has been a suite of in-vitro assays designed to quantify its ability to rescue the function of F508del-CFTR in various cell-based models.
Key Experimental Models:
-
Human Bronchial Epithelial (HBE) Cells: Primary HBE cells derived from CF patients homozygous for the F508del mutation are considered the gold standard for in-vitro testing of CFTR modulators. These cells are cultured at an air-liquid interface (ALI) to form a polarized epithelium that mimics the in-vivo airway environment.
-
CFBE41o- cells: An immortalized human bronchial epithelial cell line engineered to express F508del-CFTR. These cells are widely used for higher-throughput screening and mechanistic studies.
-
Fischer Rat Thyroid (FRT) Cells: A polarized epithelial cell line that does not endogenously express CFTR, making it a useful model for studying the function of exogenously expressed wild-type or mutant CFTR.
Experimental Protocols:
1. CFTR Protein Maturation Assay (Western Blotting)
-
Objective: To assess the effect of Tezacaftor on the maturation of the F508del-CFTR protein.
-
Methodology:
-
Cell Culture and Treatment: CFBE41o- or primary HBE cells are seeded and cultured to confluence. The cells are then treated with varying concentrations of Tezacaftor (typically in the nanomolar to low micromolar range) or vehicle control (DMSO) for 24-48 hours at 37°C.
-
Protein Extraction: Cells are lysed, and total protein is quantified.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis. The CFTR protein exists in two forms: the immature, core-glycosylated form (Band B, ~150 kDa) and the mature, complexly glycosylated form that has trafficked through the Golgi (Band C, ~170 kDa).
-
Detection: Proteins are transferred to a membrane and probed with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Bands are visualized using chemiluminescence.
-
Quantification: Densitometry is used to quantify the intensity of Band B and Band C. The ratio of Band C to the total CFTR (Band B + Band C) is calculated to determine the maturation efficiency.
-
2. CFTR-Mediated Ion Transport Assay (Ussing Chamber)
-
Objective: To measure the effect of Tezacaftor on CFTR-mediated chloride ion transport across polarized epithelial cell monolayers.
-
Methodology:
-
Cell Culture on Permeable Supports: HBE or CFBE41o- cells are grown on permeable filter supports until a high transepithelial electrical resistance (TEER) is achieved, indicating the formation of tight junctions. Cells are treated with Tezacaftor for 24-48 hours prior to the assay.
-
Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber, which separates the apical and basolateral compartments. The chambers are filled with Ringer's solution and maintained at 37°C.
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is measured.
-
Pharmacological Modulation:
-
Amiloride is added to the apical side to block epithelial sodium channels (ENaC).
-
Forskolin (a cAMP agonist) is then added to activate CFTR channels.
-
A CFTR potentiator, such as Ivacaftor (VX-770), is often added to maximize the current through the corrected CFTR channels.
-
Finally, a specific CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc in response to forskolin and the CFTR potentiator is calculated as a measure of CFTR function.
-
dot
Caption: Workflow for in-vitro evaluation of Tezacaftor's efficacy.
Quantitative In-Vitro Data Summary
| Assay | Cell Line | Treatment | Outcome Measure | Result |
| CFTR Maturation | FRT cells expressing F508del-CFTR | Tezacaftor (3 µM, 48h) | % Mature CFTR (Band C / Total) | ~15-20% of WT-CFTR |
| CFTR Maturation | HBE cells (F508del/F508del) | Tezacaftor (18 µM) + VX-445 (2 µM) | Increase in mature CFTR protein | Synergistic increase greater than either agent alone |
| Ion Transport | FRT cells expressing F508del-CFTR | Tezacaftor (10 µM, 48h) | Forskolin-stimulated Isc | Significant increase over vehicle |
| Ion Transport | HBE cells (F508del/F508del) | Tezacaftor + Ivacaftor | Change in chloride transport | Partial restoration of chloride transport |
In-Vivo Efficacy Studies
Preclinical in-vivo studies have been crucial in evaluating the efficacy and safety of Tezacaftor in a whole-organism context.
Key Animal Model:
-
Phe508del Rat Model: This genetically engineered rat model carries the Phe508del mutation in the Cftr gene and exhibits several key features of human CF, including defects in nasal potential difference.
Experimental Protocol:
1. Nasal Potential Difference (NPD) Measurement in Phe508del Rats
-
Objective: To assess the in-vivo effect of Tezacaftor on CFTR-mediated ion transport in the nasal epithelium.
-
Methodology:
-
Animal Dosing: Phe508del rats are treated with Tezacaftor, often in combination with other CFTR modulators like Elexacaftor and Ivacaftor, or vehicle control. A representative dosing regimen is daily administration for 14 days, with Tezacaftor at 3.5 mg/kg/day.
-
Anesthesia and Catheter Placement: Rats are anesthetized, and a double-lumen catheter is inserted into one nostril for perfusion and measurement.
-
Perfusion Protocol: The nasal mucosa is sequentially perfused with different solutions to measure specific ion transport activities:
-
Basal PD: Ringer's solution.
-
ENaC activity: Ringer's solution containing amiloride.
-
CFTR activity (chloride transport): A low-chloride Ringer's solution containing amiloride.
-
CFTR activity (stimulated): A low-chloride Ringer's solution with amiloride and isoproterenol (a β-adrenergic agonist to stimulate cAMP production).
-
-
Data Acquisition and Analysis: The potential difference between the nasal epithelium and the subcutaneous space is continuously recorded. The change in potential difference in response to the low-chloride and isoproterenol solutions is calculated as a measure of CFTR function.
-
dot
Caption: Workflow for in-vivo evaluation of Tezacaftor's efficacy in a rat model.
Quantitative In-Vivo Data Summary
| Animal Model | Treatment (14 days) | Endpoint | Result |
| Phe508del Rat | Elexacaftor (6.7 mg/kg/day), Tezacaftor (3.5 mg/kg/day), Ivacaftor (25 mg/kg/day) | Change in Nasal Potential Difference (low chloride response) | Significant improvement from baseline (-1.73 mV to -8.04 mV) |
| Phe508del Rat | Elexacaftor (6.7 mg/kg/day), Tezacaftor (3.5 mg/kg/day), Ivacaftor (25 mg/kg/day) | Restoration of Nasal Potential Difference towards Wild-Type | ~36.5% restoration of the chloride response |
Preclinical Pharmacokinetics
In-vitro studies have shown that Tezacaftor is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5. It is a substrate for the hepatic uptake transporter SLCO1B1 and the efflux transporter P-glycoprotein (ABCB1). Unlike some other CFTR correctors, Tezacaftor is not a significant inducer of CYP3A enzymes, which reduces the potential for drug-drug interactions.
Conclusion
The preclinical studies of Tezacaftor have provided a robust foundation for its clinical development and approval. In-vitro experiments using patient-derived cells and relevant cell lines have clearly demonstrated its mechanism of action in correcting the folding and trafficking of the F508del-CFTR protein, leading to a partial restoration of its function as a chloride channel. These findings have been corroborated by in-vivo studies in animal models of CF, which have shown improvements in CFTR-mediated ion transport. The favorable preclinical pharmacokinetic profile of Tezacaftor further supported its advancement into clinical trials. Collectively, this body of preclinical work has been instrumental in establishing Tezacaftor as a key component of highly effective combination therapies for cystic fibrosis.
The Effect of TAK-661 (Tezacaftor) on F508del-CFTR Protein Folding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of TAK-661 (tezacaftor) on the folding and trafficking of the F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF). This document consolidates key preclinical and clinical findings, details relevant experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for professionals in the field.
Introduction to Cystic Fibrosis and the F508del-CFTR Mutation
Cystic fibrosis is a life-threatening autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The CFTR protein functions as a chloride and bicarbonate channel in epithelial cells, and its dysfunction leads to the production of thick, sticky mucus in various organs, most critically affecting the lungs.
The most prevalent CF-causing mutation, occurring in approximately 90% of patients, is the deletion of a single phenylalanine residue at position 508 (F508del). This mutation results in the misfolding of the CFTR protein, leading to its recognition by the cellular quality control system in the endoplasmic reticulum (ER) and subsequent premature degradation. Consequently, there is a significant reduction in the amount of functional CFTR protein at the cell surface, leading to the clinical manifestations of CF.
This compound (Tezacaftor): A CFTR Corrector
This compound (tezacaftor) is a small molecule that acts as a CFTR corrector. It is classified as a Type I corrector, which functions by directly binding to the F508del-CFTR protein and stabilizing its conformation. This stabilization facilitates the proper folding of the protein, allowing it to bypass the ER quality control machinery and traffic to the cell surface, thereby increasing the density of functional CFTR channels on the plasma membrane.
Mechanism of Action of this compound on F508del-CFTR
This compound is believed to exert its corrective effect by stabilizing the interface between the first nucleotide-binding domain (NBD1) and the membrane-spanning domains (MSDs) of the CFTR protein. The F508del mutation is located in NBD1 and disrupts the normal interactions between these domains, leading to a misfolded and unstable protein. By binding to a site within the first transmembrane domain (TMD1), this compound allosterically stabilizes the TMD1/NBD1 interface, promoting the proper assembly of the domains and rescuing the protein from degradation.[1]
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Mechanism of this compound on F508del-CFTR protein folding and trafficking.
Quantitative Data on the Efficacy of this compound
The efficacy of this compound in correcting the F508del-CFTR defect has been evaluated in numerous preclinical and clinical studies. While often studied in combination with other CFTR modulators, these studies provide valuable quantitative data on its impact.
Preclinical In Vitro Data
In vitro studies using human bronchial epithelial (HBE) cells expressing F508del-CFTR have demonstrated that tezacaftor increases the amount of mature, fully glycosylated (Band C) CFTR protein and enhances chloride transport.
| Cell Type | Treatment | Endpoint | Result | Reference |
| Fischer Rat Thyroid (FRT) cells expressing F508del-CFTR | Tezacaftor (3 µM) | CFTR-mediated Isc (Ussing Chamber) | Significant increase in forskolin-stimulated chloride current | [2] |
| CFBE41o- cells expressing F508del-CFTR | Tezacaftor (18 µM) | Mature F508del-CFTR (Band C) by Western Blot | Significant increase in Band C compared to untreated cells | [3][4] |
| Human Nasal Epithelia (F508del/F508del) | Tezacaftor (3 µM) + Elexacaftor (2 µM) | F508del-CFTR Chloride Channel Function | Restoration to ~62% of Wild-Type CFTR function (in the presence of ivacaftor) | [5][6] |
Clinical Trial Data
Phase 2 and 3 clinical trials have provided robust evidence of the clinical benefits of tezacaftor, primarily in combination with the potentiator ivacaftor.
| Study Phase | Patient Population | Treatment | Primary Endpoint | Result | Reference |
| Phase 2 | F508del/F508del | Tezacaftor (100 mg qd) + Ivacaftor (150 mg q12h) | Change in sweat chloride | -6.04 mmol/L decrease from baseline | [7][8][9][10] |
| Phase 2 | F508del/F508del | Tezacaftor (100 mg qd) + Ivacaftor (150 mg q12h) | Change in ppFEV1 | +3.75 percentage point increase from baseline | [7][8][9][10] |
| Phase 3 (EVOLVE) | F508del/F508del | Tezacaftor (100 mg qd) + Ivacaftor (150 mg q12h) | Absolute change in ppFEV1 | 4.0 percentage point improvement vs. placebo | [7] |
| Phase 3 (EXPAND) | F508del/Residual Function | Tezacaftor (100 mg qd) + Ivacaftor (150 mg q12h) | Absolute change in ppFEV1 | 6.8 percentage point improvement vs. placebo |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effect of this compound on F508del-CFTR.
Western Blot Analysis of CFTR Maturation
This assay is used to quantify the amount of immature (Band B) and mature (Band C) F508del-CFTR protein. An increase in the Band C to Band B ratio indicates improved protein folding and trafficking.
Protocol:
-
Cell Culture and Treatment: Culture human bronchial epithelial cells (e.g., CFBE41o-) expressing F508del-CFTR to confluence. Treat cells with varying concentrations of this compound or vehicle control for 24-48 hours at 37°C.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 30-50 µg of total protein per lane on a 6-8% Tris-glycine polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against CFTR overnight at 4°C. Following washing with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence detection system.
-
Quantification: Densitometry analysis is performed to quantify the intensity of Band B and Band C.
Caption: Workflow for Western Blot analysis of CFTR maturation.
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. This assay directly quantifies CFTR-mediated chloride secretion.
Protocol:
-
Cell Culture: Culture primary human bronchial epithelial cells from CF patients on permeable supports at an air-liquid interface to form a differentiated, polarized monolayer. Treat with this compound for 24-48 hours prior to the experiment.
-
Chamber Setup: Mount the permeable supports in an Ussing chamber. Bathe the apical and basolateral surfaces with appropriate Krebs-bicarbonate Ringer solutions. Maintain the temperature at 37°C and bubble with 95% O2/5% CO2.
-
Measurement: Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
-
Pharmacological Modulation:
-
Add amiloride to the apical solution to block sodium channels.
-
Add a CFTR agonist (e.g., forskolin) to the apical solution to activate CFTR.
-
Add a CFTR potentiator (e.g., ivacaftor) to the apical solution to enhance channel gating.
-
Add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: Calculate the change in Isc in response to each pharmacological agent.
Caption: Workflow for Ussing Chamber assay of CFTR function.
FLIPR Membrane Potential Assay
This high-throughput assay measures changes in cell membrane potential as an indicator of CFTR channel activity.
Protocol:
-
Cell Plating: Plate HEK-293 cells stably expressing F508del-CFTR in 96- or 384-well black, clear-bottom plates and grow to confluence. Treat with this compound for 24 hours.
-
Dye Loading: Wash cells with a chloride-free buffer and then incubate with a membrane potential-sensitive fluorescent dye in chloride-free buffer for 30-60 minutes at 37°C.
-
Assay: Place the plate in a fluorometric imaging plate reader (FLIPR).
-
Pharmacological Additions:
-
Establish a baseline fluorescence reading.
-
Add a CFTR agonist (e.g., forskolin) and a potentiator (e.g., ivacaftor) to stimulate CFTR-mediated chloride efflux, which causes membrane depolarization and an increase in fluorescence.
-
Add a CFTR inhibitor to quench the fluorescence.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the CFTR channel activity.
Caption: Workflow for FLIPR membrane potential assay.
Conclusion
This compound (tezacaftor) is a significant advancement in the treatment of cystic fibrosis for individuals with the F508del mutation. As a Type I corrector, it directly addresses the underlying protein folding defect, leading to increased trafficking of functional CFTR to the cell surface. This technical guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data from both preclinical and clinical studies. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers and drug development professionals working to further understand and build upon the therapeutic potential of CFTR modulators. The continued investigation into the precise molecular interactions of this compound and its synergistic effects with other modulators will be crucial for the development of even more effective therapies for cystic fibrosis.
References
- 1. Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracellular phosphate enhances the function of F508del-CFTR rescued by CFTR correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. The rescue of F508del-CFTR by elexacaftor/tezacaftor/ivacaftor (Trikafta) in human airway epithelial cells is underestimated due to the presence of ivacaftor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and Phe508del and a Residual Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of TAK-661 (Tezacaftor) Interaction with CFTR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystic Fibrosis (CF) is a life-limiting genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, F508del, leads to protein misfolding and premature degradation. CFTR modulators, particularly correctors, have revolutionized CF treatment by targeting the underlying protein defect. This technical guide provides an in-depth structural and functional analysis of the interaction between TAK-661 (tezacaftor, VX-661) and the CFTR protein. We detail the molecular mechanism, binding site, and allosteric effects of this Type I corrector, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development in this domain.
Introduction to CFTR and the Role of this compound
The CFTR protein is a cAMP-activated and ATP-gated anion channel primarily responsible for transporting chloride and bicarbonate ions across the apical membrane of epithelial cells.[1] Its proper function is critical for maintaining electrolyte and fluid balance in various organs, including the lungs and digestive system. Mutations in the CFTR gene disrupt this function, leading to the multisystemic symptoms of CF.
The most common mutation, a deletion of phenylalanine at position 508 (F508del), causes severe misfolding of the CFTR protein. This defect prevents its proper processing through the endoplasmic reticulum (ER) and Golgi apparatus, leading to its degradation and a significant reduction in the number of functional channels at the cell surface.
CFTR modulators are small molecules designed to rescue the function of mutant CFTR. They are broadly classified as:
-
Correctors : Improve the folding, processing, and trafficking of mutant CFTR to the cell surface.
-
Potentiators : Enhance the channel gating function (open probability) of CFTR at the cell membrane.
This compound (tezacaftor) is a second-generation CFTR corrector, classified as a Type I corrector.[2] It is a key component of the highly effective combination therapies Symdeko® (tezacaftor/ivacaftor) and Trikafta® (elexacaftor/tezacaftor/ivacaftor).[1] Tezacaftor was developed to offer an improved safety profile over its predecessor, lumacaftor, particularly concerning drug-drug interactions.[3] It acts by facilitating the cellular processing of F508del-CFTR, thereby increasing the quantity of the protein at the cell surface where its function can be enhanced by a potentiator.[3]
Structural Basis of the this compound and CFTR Interaction
The precise mechanism of action for this compound has been elucidated through cryogenic electron microscopy (cryo-EM), which has provided high-resolution structures of CFTR in complex with the drug.[4][5]
The this compound Binding Site
Cryo-EM studies have revealed that this compound and the related Type I corrector lumacaftor bind to the same location on CFTR: a hydrophobic pocket within the first transmembrane domain (TMD1).[2][4][5] This binding site is strategically located at the protein-lipid interface and is formed by the convergence of four transmembrane helices (TMH1, TMH2, TMH3, and TMH6).[6]
The binding of this compound stabilizes this thermodynamically unstable domain during the early stages of CFTR biogenesis.[4] This chaperone-like action prevents the misfolded protein from being targeted for premature degradation and promotes its correct assembly and trafficking to the plasma membrane.[4]
Key interactions include:
-
The 1-(2,2-difluorobenzo[d][1][7]dioxol-5-yl)cyclopropane-1-carboxamide (BCC) headgroup of tezacaftor inserts into the hydrophobic pocket.[4][6]
-
The polar region of the molecule is exposed at the protein/lipid interface and forms a hydrogen bond with residue R74.[4][8]
Allosteric Mechanism of Correction
The binding of this compound to TMD1 confers stability that is allosterically transmitted to other domains, particularly the first nucleotide-binding domain (NBD1), where the F508del mutation resides.[4] By stabilizing the TMD1 structure early in protein synthesis, this compound rescues the folding defects in NBD1, allowing for proper domain-domain assembly (e.g., between NBD1 and the intracellular loops ICL1 and ICL4) that is critical for CFTR maturation.[2] This allosteric correction mechanism explains why this compound is effective for F508del and has shown potential for rescuing other rare misprocessing mutations located in different domains of the CFTR protein.[9]
Quantitative Data on this compound-CFTR Interaction
The following tables summarize key quantitative data characterizing the efficacy of this compound in rescuing F508del-CFTR function, primarily derived from studies using human bronchial epithelial (HBE) cell lines. Direct binding affinity (Kd) data for this compound to full-length CFTR is limited in the literature, as its interaction is primarily characterized by functional rescue endpoints.
| Parameter | Cell Line | Condition | Value | Reference |
| EC₅₀ (F508del-CFTR Correction) | CFBE41o- | This compound (tezacaftor) monotherapy | ~1.1 µM | [10] |
| EC₅₀ (F508del-CFTR Correction) | CFBE41o- | In the presence of 3 µM this compound (tezacaftor) | ~0.28 µM (for VX-445) | [9] |
| Binding to Isolated Domain | F508del–NBD1-1S | Saturation not reached up to 200 µM, suggesting weak/unspecific interaction with the isolated NBD1 domain. This is consistent with its primary binding site being in TMD1. | N/A | [9] |
Table 1: Potency and Binding Characteristics of this compound (Tezacaftor).
| Treatment | Cell Model | Endpoint | Result | Reference |
| This compound (3 µM) + VX-445 (2 µM) | CFBE41o- (F508del) | Plasma Membrane (PM) Density vs. Wild-Type (WT) | ~45% of WT | [9] |
| This compound + VX-445 + VX-770 (Trikafta) | F508del/F508del Nasal Epithelia | Chloride Channel Function vs. Wild-Type (WT) | ~62% of WT | [9] |
| This compound + VX-809 (Lumacaftor) | CFBE41o- (F508del) | PM Density vs. Monotherapy | No additive effect | [9] |
Table 2: Functional Rescue Efficacy of this compound (Tezacaftor) in Combination Therapies.
Experimental Protocols and Workflows
The structural and functional analysis of this compound's interaction with CFTR relies on a suite of sophisticated biophysical and cellular assays.
Key Experimental Methodologies
Cryo-Electron Microscopy (Cryo-EM) for Structural Determination:
-
Protein Expression and Purification: Human CFTR (often with stabilizing mutations like E1371Q to lock it in a specific conformational state) is expressed in a suitable system (e.g., HEK293 cells). The protein is solubilized from membranes using detergents (e.g., digitonin) and purified via affinity chromatography.
-
Complex Formation: Purified CFTR is incubated with a saturating concentration of this compound (tezacaftor) and other relevant ligands, such as ATP, to achieve a homogenous conformational state.
-
Grid Preparation and Freezing: The protein-drug complex solution is applied to EM grids, blotted to create a thin film, and plunge-frozen in liquid ethane. This vitrification process traps the particles in their native state.[5]
-
Data Collection: The frozen grids are imaged in a transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. Thousands of movies of the particles are collected.
-
Image Processing and 3D Reconstruction: The movies are processed to correct for motion, and individual particle images are picked. These 2D images are then classified and aligned to reconstruct a high-resolution 3D map of the CFTR-drug complex using software like RELION or CryoSPARC.
-
Model Building and Refinement: An atomic model of the complex is built into the resulting EM density map and refined to yield the final structure.[11]
Ussing Chamber Assay for Ion Transport:
-
Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients are cultured on permeable supports until they form a polarized, differentiated monolayer with high transepithelial electrical resistance.
-
Corrector Incubation: The apical and basolateral surfaces of the cell monolayers are incubated with this compound (e.g., 3 µM for 24-48 hours at 37°C) to allow for CFTR correction and trafficking.
-
Measurement: The permeable support is mounted in an Ussing chamber. The short-circuit current (Isc), a measure of net ion transport, is recorded.
-
CFTR Activation: A cAMP agonist cocktail (e.g., forskolin and IBMX) is added to activate CFTR. Subsequently, a potentiator (e.g., ivacaftor/VX-770) is added to maximize channel gating.
-
Inhibition: A CFTR-specific inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-dependent. The change in Isc reflects the level of functional CFTR at the cell surface.
Western Blotting for CFTR Maturation:
-
Cell Lysis and Protein Extraction: Cells treated with or without this compound are lysed, and total protein is extracted.
-
SDS-PAGE and Transfer: Protein lysates are separated by molecular weight using SDS-polyacrylamide gel electrophoresis and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific to CFTR. This allows for the visualization of two distinct forms of the protein:
-
Band B (~150 kDa): The core-glycosylated, immature form resident in the ER.
-
Band C (~170 kDa): The complex-glycosylated, mature form that has trafficked through the Golgi.
-
-
Analysis: An effective corrector like this compound will show a significant increase in the intensity of Band C relative to Band B, indicating successful protein maturation and trafficking.
Visualization of Workflows and Pathways
Caption: A typical experimental workflow for evaluating a CFTR corrector like this compound.
Caption: The primary signaling pathway for CFTR channel activation.
References
- 1. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Scientists Figure Out How Tezacaftor, Lumacaftor Interact With CFTR [fibrosis231.rssing.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural identification of a hotspot on CFTR for potentiation - PMC [pmc.ncbi.nlm.nih.gov]
Early-phase clinical trial data for TAK-661
An In-Depth Technical Guide to the Early-Phase Clinical Data of Tezacaftor (VX-661)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-phase clinical trial data for Tezacaftor (VX-661), a second-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector. The information presented herein is intended for an audience with a professional background in biomedical research and drug development.
Introduction
Cystic fibrosis (CF) is an autosomal recessive genetic disorder resulting from mutations in the CFTR gene. These mutations lead to the production of a dysfunctional CFTR protein, a chloride and bicarbonate channel located on the apical membrane of epithelial cells. The most common mutation, F508del, causes the CFTR protein to misfold and be prematurely degraded, preventing its trafficking to the cell surface. Tezacaftor (VX-661) is a small molecule corrector designed to address this primary defect by improving the processing and trafficking of the F508del-CFTR protein to the cell membrane. In clinical practice, it is often used in combination with a CFTR potentiator, such as ivacaftor, which enhances the channel's opening probability once it is on the cell surface.
Mechanism of Action
Tezacaftor acts as a CFTR corrector by directly binding to the misfolded F508del-CFTR protein. This interaction helps to stabilize the protein structure, facilitating its proper folding and subsequent trafficking through the endoplasmic reticulum and Golgi apparatus to the plasma membrane. By increasing the quantity of CFTR protein at the cell surface, Tezacaftor lays the groundwork for potentiators to effectively increase ion channel function.
Signaling Pathway of CFTR Correction by Tezacaftor
The following diagram illustrates the mechanism of action of Tezacaftor in the context of F508del-CFTR protein processing.
Quantitative Data from Early-Phase Clinical Trials
The following tables summarize the key quantitative data from early-phase clinical studies of Tezacaftor (VX-661), primarily focusing on its use in combination with Ivacaftor.
Table 1: Pharmacokinetics of Tezacaftor (VX-661)
| Parameter | Value | Conditions |
| Tmax (Median Time to Peak Concentration) | 3 hours | In combination with Ivacaftor.[1] |
| Protein Binding | ~99% | Primarily to albumin.[2] |
| Metabolism | Extensive | Primarily by CYP3A4 and CYP3A5.[3] |
| Major Metabolites | M1, M2, M5 | M1 is pharmacologically active.[3] |
| Elimination | Feces | [3] |
Table 2: Safety and Tolerability of Tezacaftor (VX-661) in Combination with Ivacaftor
| Adverse Event Profile | Details | Reference |
| Overall Incidence | Similar to placebo in Phase 3 trials. | [4] |
| Common Adverse Events | Infective pulmonary exacerbation, cough, headache, nasopharyngitis. | [4] |
| Serious Adverse Events | Generally low incidence and comparable to placebo. | [5] |
| Discontinuation due to Adverse Events | Low rates reported in clinical trials. | [5] |
Table 3: Efficacy of Tezacaftor (VX-661) in Combination with Ivacaftor (Phase 2/3 Data)
| Efficacy Endpoint | Result | Patient Population | Reference |
| Absolute Change in ppFEV1 | +4.0 percentage points vs. placebo | F508del homozygous (Phase 3) | [4] |
| Absolute Change in ppFEV1 | +6.8 percentage points vs. placebo | F508del/residual function mutation (Phase 3) | [6] |
| Absolute Change in Sweat Chloride | -9.5 mmol/L vs. placebo | F508del homozygous (Phase 3) | |
| Reduction in Pulmonary Exacerbations | 35% reduction vs. placebo | F508del homozygous (Phase 3) | [4] |
Experimental Protocols
The evaluation of CFTR modulators like Tezacaftor relies on a series of specialized in vitro and ex vivo assays to determine their efficacy in restoring CFTR protein function. Below are detailed methodologies for key experiments.
Western Blotting for CFTR Protein Maturation
Objective: To qualitatively and quantitatively assess the effect of Tezacaftor on the maturation of the F508del-CFTR protein. This is observed by the shift from the core-glycosylated immature form (Band B, ~150 kDa) to the complex-glycosylated mature form (Band C, ~170 kDa).[7]
Methodology:
-
Cell Culture and Treatment: Human bronchial epithelial (HBE) cells expressing F508del-CFTR are cultured to confluence. The cells are then incubated with varying concentrations of Tezacaftor or a vehicle control for 24-48 hours at 37°C.
-
Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.[8]
-
Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) assay.[8]
-
SDS-PAGE: Equal amounts of protein (30-50 µg) are mixed with Laemmli sample buffer and separated on a 6-8% Tris-glycine polyacrylamide gel.[8]
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[8]
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[8]
-
The membrane is incubated overnight at 4°C with a primary antibody specific for CFTR.[8]
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry is performed to quantify the intensities of Band B and Band C, and the ratio of C/(B+C) is calculated to determine the maturation efficiency.[8]
Ussing Chamber Assay for CFTR-Mediated Ion Transport
Objective: To measure the effect of Tezacaftor on CFTR-dependent chloride secretion across a polarized epithelial monolayer.
Methodology:
-
Cell Culture: HBE cells expressing F508del-CFTR are seeded on permeable supports and cultured until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed. Cells are pre-treated with Tezacaftor.
-
Chamber Setup: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral compartments, which are filled with a physiological Ringer's solution and maintained at 37°C, gassed with 95% O₂/5% CO₂.[9]
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is measured.
-
Pharmacological Modulation:
-
Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).
-
Forskolin (an adenylyl cyclase activator) and IBMX (a phosphodiesterase inhibitor) are added to increase intracellular cAMP and activate CFTR.
-
A CFTR potentiator (e.g., Ivacaftor) is often added to maximize the current.
-
A CFTR-specific inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-dependent.[10]
-
-
Data Analysis: The change in Isc upon stimulation with forskolin and other agents is calculated to quantify the level of CFTR-mediated chloride secretion.
Iodide Efflux Assay for CFTR Channel Function
Objective: To provide a functional readout of CFTR channel activity at the plasma membrane by measuring the rate of iodide efflux from cells.
Methodology:
-
Cell Culture and Treatment: Fischer Rat Thyroid (FRT) cells or other suitable cell lines expressing F508del-CFTR are grown in multi-well plates and treated with Tezacaftor.
-
Iodide Loading: Cells are incubated in an iodide-loading buffer (e.g., PBS with NaI) for 1 hour at 37°C.
-
Washing: The loading buffer is removed, and the cells are washed with an efflux buffer (iodide-free) to remove extracellular iodide.
-
Stimulation and Measurement:
-
The efflux is initiated by adding the efflux buffer. Aliquots of the buffer are collected at timed intervals (e.g., every minute).
-
After a baseline is established, a stimulation cocktail containing forskolin and a potentiator is added to activate CFTR.
-
The concentration of iodide in the collected aliquots is measured using an iodide-selective electrode.[2]
-
-
Data Analysis: The rate of iodide efflux is calculated and plotted over time. The peak rate of efflux after stimulation is used as a measure of CFTR channel function.[2]
Experimental Workflow
The following diagram outlines a typical preclinical to clinical workflow for the evaluation of a CFTR corrector like Tezacaftor.
References
- 1. CFTR Folding Consortium: Methods Available for Studies of CFTR Folding and Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Ussing Chamber Studies [bio-protocol.org]
- 5. cysticfibrosis.org.uk [cysticfibrosis.org.uk]
- 6. cff.org [cff.org]
- 7. cff.org [cff.org]
- 8. benchchem.com [benchchem.com]
- 9. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. physiologicinstruments.com [physiologicinstruments.com]
The Role of TAK-661 (Tezacaftor) in Enhancing CFTR Protein Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] The most prevalent mutation, F508del, leads to misfolding of the CFTR protein, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation, thereby preventing its transit to the plasma membrane where it would normally function as a chloride and bicarbonate channel.[1][2] TAK-661, also known as Tezacaftor (VX-661), is a small molecule CFTR corrector designed to address this primary defect.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in the field of CF drug discovery and development.
Tezacaftor is classified as a Type I CFTR corrector.[5] Its primary mechanism involves binding to the first membrane-spanning domain (MSD1) of the CFTR protein.[5] This binding stabilizes the protein, facilitating its proper folding and subsequent trafficking from the ER to the Golgi apparatus and ultimately to the cell surface.[3][4] By increasing the amount of functional CFTR protein at the plasma membrane, Tezacaftor helps to restore chloride ion transport.[3] Clinical and preclinical studies have demonstrated that Tezacaftor, particularly in combination with other CFTR modulators, significantly improves clinical outcomes for individuals with specific CFTR mutations.[6][7]
Quantitative Data on the Efficacy of this compound (Tezacaftor)
The efficacy of Tezacaftor (VX-661) has been extensively evaluated in clinical trials, primarily in combination with the potentiator Ivacaftor (VX-770) and the second-generation corrector Elexacaftor (VX-445). The following tables summarize key quantitative data from these studies, focusing on improvements in lung function (percent predicted forced expiratory volume in 1 second, ppFEV1) and sweat chloride concentration, a direct measure of CFTR function.
| Table 1: Efficacy of Tezacaftor in Combination with Ivacaftor in Patients Homozygous for F508del-CFTR | ||
| Parameter | Treatment Group | Mean Change from Baseline |
| Absolute Change in ppFEV1 | Tezacaftor/Ivacaftor | +4.0 percentage points |
| Placebo | - | |
| Absolute Change in Sweat Chloride | Tezacaftor/Ivacaftor | -9.5 mmol/L |
| Placebo | - |
Data from Phase 3 clinical trials.[6]
| Table 2: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor in Patients Homozygous for F508del-CFTR | ||
| Parameter | Treatment Group | Least Squares Mean Difference from Tezacaftor/Ivacaftor |
| Absolute Change in ppFEV1 | Elexacaftor/Tezacaftor/Ivacaftor | +10.0 percentage points |
| Absolute Change in Sweat Chloride | Elexacaftor/Tezacaftor/Ivacaftor | -45.1 mmol/L |
| CFQ-R Respiratory Domain Score | Elexacaftor/Tezacaftor/Ivacaftor | +17.4 points |
Data from a Phase 3, randomized, double-blind, active-controlled trial.[7]
| Table 3: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor in Patients with One F508del Allele | ||
| Parameter | Treatment Group | Mean Improvement |
| Absolute Change in ppFEV1 | Elexacaftor/Tezacaftor/Ivacaftor | 10.29% |
| CFQ-R Respiratory Domain Score | Elexacaftor/Tezacaftor/Ivacaftor | 14.59 points |
Data from a meta-analysis of randomized controlled trials.[3]
Experimental Protocols
Western Blotting for CFTR Protein Expression and Maturation
This protocol is used to assess the levels of immature (Band B, core-glycosylated, ER-resident) and mature (Band C, complex-glycosylated, post-Golgi) CFTR protein. An increase in the Band C to Band B ratio indicates improved trafficking.
Materials:
-
Cell lysis buffer (RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels (6% acrylamide)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary anti-CFTR antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer. Do not boil the samples; instead, heat at 37°C for 15-30 minutes.
-
SDS-PAGE: Separate the protein lysates on a 6% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the intensity of Band B (~150-160 kDa) and Band C (~170-180 kDa).
Short-Circuit Current (Isc) Measurement in Ussing Chambers
This functional assay measures ion transport across an epithelial monolayer, providing a direct assessment of CFTR channel activity at the cell surface.
Materials:
-
Polarized epithelial cells grown on permeable supports (e.g., Transwell inserts)
-
Ussing chamber system with electrodes
-
Ringer's solution
-
CFTR activators (e.g., Forskolin, IBMX)
-
CFTR potentiator (e.g., Ivacaftor)
-
CFTR inhibitor (e.g., CFTRinh-172)
Procedure:
-
Cell Culture: Culture epithelial cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Ussing Chamber Setup: Mount the permeable support in the Ussing chamber, separating the apical and basolateral chambers, each filled with Ringer's solution.
-
Baseline Measurement: Measure the baseline short-circuit current (Isc).
-
ENaC Inhibition: Add a sodium channel blocker (e.g., amiloride) to the apical chamber to inhibit sodium transport.
-
CFTR Activation: Stimulate CFTR-mediated chloride secretion by adding CFTR activators (e.g., forskolin and IBMX) to the apical or basolateral chamber.
-
CFTR Potentiation: Add a CFTR potentiator (e.g., ivacaftor) to the apical chamber to measure the maximal CFTR activity.
-
CFTR Inhibition: Add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
Data Analysis: Calculate the change in Isc in response to each compound.
Cell Surface Biotinylation Assay for CFTR Trafficking
This assay specifically labels and quantifies proteins present at the cell surface, providing a direct measure of CFTR trafficking to the plasma membrane.
Materials:
-
Cell-impermeable biotinylation reagent (e.g., NHS-SS-Biotin)
-
Quenching solution (e.g., glycine in PBS)
-
Cell lysis buffer
-
Streptavidin-agarose beads
-
Elution buffer (e.g., Laemmli buffer with DTT)
-
Western blotting reagents
Procedure:
-
Cell Culture: Grow cells to confluency.
-
Biotinylation: Incubate cells with the biotinylation reagent at 4°C to label cell surface proteins.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Streptavidin Pulldown: Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated (cell surface) proteins.
-
Washing: Wash the beads to remove non-biotinylated (intracellular) proteins.
-
Elution: Elute the biotinylated proteins from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-CFTR antibody to specifically detect cell surface CFTR.
Visualizations of Mechanisms and Workflows
Caption: Mechanism of this compound (Tezacaftor) action on F508del-CFTR.
References
- 1. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elexacaftor–tezacaftor–ivacaftor for cystic fibrosis with Phe508del mutation: Evidence from randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Profile of tezacaftor/ivacaftor combination and its potential in the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Efficacy and safety of the elexacaftor plus tezacaftor plus ivacaftor combination regimen in people with cystic fibrosis homozygous for the F508del mutation: a double-blind, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Efficacy of Tezacaftor (VX-661)
Disclaimer: Initial research on "TAK-661" yielded limited public data, suggesting a potential confusion with the well-documented cystic fibrosis transmembrane conductance regulator (CFTR) modulator, Tezacaftor (VX-661) . This guide will focus on the extensive scientific literature available for Tezacaftor (VX-661) to provide a comprehensive technical overview as requested.
This technical guide offers a detailed exploration of the molecular mechanisms underpinning the efficacy of Tezacaftor (VX-661), a second-generation CFTR corrector. It is intended for researchers, scientists, and professionals in the field of drug development who are focused on cystic fibrosis (CF) and the development of targeted therapeutics.
Molecular Basis of Tezacaftor (VX-661) Efficacy
Tezacaftor (VX-661) is a small molecule classified as a CFTR corrector. Its primary therapeutic action is to address the underlying molecular defect caused by the most common CF-causing mutation, the deletion of phenylalanine at position 508 (F508del) in the CFTR protein.
The F508del mutation leads to misfolding of the CFTR protein, specifically impacting the Nucleotide-Binding Domain 1 (NBD1). This misfolding prevents the proper trafficking of the protein from the endoplasmic reticulum (ER) to the cell surface. Consequently, the protein is targeted for premature degradation by the cellular quality control machinery, resulting in a significantly reduced quantity of functional CFTR channels at the apical membrane of epithelial cells.
Tezacaftor functions by directly binding to the F508del-CFTR protein. It acts as a pharmacological chaperone, stabilizing the protein structure. Specifically, Tezacaftor is categorized as a Type I corrector, which is understood to stabilize the interface between NBD1 and the membrane-spanning domains (MSDs)[1]. Computational and biochemical studies have confirmed that Tezacaftor and its analogue, Lumacaftor (VX-809), bind to a site within the MSD1 domain[2][3][4]. This binding facilitates the correct folding of the F508del-CFTR protein, allowing it to bypass the ER quality control and traffic to the cell surface. By increasing the density of CFTR channels at the plasma membrane, Tezacaftor enhances chloride and bicarbonate transport, thereby addressing the primary ionic defect in CF[5][6][7].
Tezacaftor is often used in combination with other CFTR modulators for a synergistic effect. When co-administered with a CFTR potentiator like Ivacaftor, which increases the channel open probability of the CFTR protein at the cell surface, the overall function of the corrected F508del-CFTR is significantly enhanced[8][9]. Furthermore, its combination with another corrector, Elexacaftor, which acts via a different mechanism, leads to even greater correction of the F508del-CFTR protein, forming the basis of the highly effective triple-combination therapy[1][10].
Signaling and Processing Pathway of F508del-CFTR and the Interventive Action of Tezacaftor (VX-661)
Quantitative Efficacy Data
The efficacy of Tezacaftor (VX-661), both as a monotherapy and in combination with other modulators, has been quantified in numerous preclinical and clinical studies.
Table 1: In Vitro Efficacy of Tezacaftor (VX-661)
| Assay Type | Cell Line | Compound(s) | Endpoint | Result | Reference |
| Western Blot | HEK293 & CFBE | Tezacaftor (2 µM) | N1303K-CFTR Expression | Increased expression | [8] |
| PM Density Assay | CFBE41o- | Tezacaftor + Elexacaftor | F508del-CFTR PM Density | ~45% of Wild-Type | [10] |
| Ussing Chamber | F508del/F508del HBE | Tezacaftor | Chloride Transport | Demonstrable increase | [6] |
Table 2: Clinical Efficacy of Tezacaftor (VX-661) in Combination with Ivacaftor
| Study Population | Treatment Group | Duration | Change in ppFEV1 (percentage points) | Change in Sweat Chloride (mmol/L) | Reference |
| Homozygous F508del | Tezacaftor (100mg qd) + Ivacaftor (150mg q12h) | 28 Days | +3.75 | -6.04 | [5] |
| F508del / G551D | Tezacaftor (100mg qd) + Ivacaftor (150mg q12h) | 28 Days | +4.60 | -7.02 | [5] |
| Homozygous F508del | Tezacaftor (100mg qd) + Ivacaftor (150mg q12h) | 28 Days | +9.0 (vs. placebo) | Statistically significant decrease | |
| Homozygous F508del | Tezacaftor (100mg qd) + Ivacaftor (150mg q12h) | 12 Weeks | Statistically significant improvement | Statistically significant decrease | [11] |
Detailed Experimental Protocols
The characterization of CFTR correctors like Tezacaftor relies on a suite of specialized biochemical and electrophysiological assays.
Western Blot Analysis of CFTR Maturation
This protocol is used to assess the effect of Tezacaftor on the glycosylation state and total expression of F508del-CFTR, indicating its trafficking through the ER and Golgi. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has passed through the Golgi[12][13].
Methodology:
-
Cell Culture and Treatment:
-
Culture human bronchial epithelial (HBE) cells homozygous for the F508del mutation until confluent.
-
Treat cells with the desired concentration of Tezacaftor (e.g., 2 µM) or vehicle control for 24-48 hours at 37°C.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay[12].
-
-
SDS-PAGE and Electrotransfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or a specialized blocking buffer in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager[12].
-
Perform densitometric analysis to quantify the intensity of Band B (~150 kDa) and Band C (~170 kDa).
-
Calculate the maturation ratio (Band C / (Band B + Band C)) to assess the correction efficiency.
-
Ussing Chamber Assay for Epithelial Ion Transport
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers, providing a functional readout of CFTR activity at the cell surface[16][17].
Methodology:
-
Cell Culture:
-
Plate primary HBE cells or a suitable cell line (e.g., CFBE41o-) on permeable supports and grow at an air-liquid interface to form a polarized monolayer.
-
Treat the cells with Tezacaftor for 24-48 hours prior to the assay.
-
-
Chamber Setup:
-
Mount the permeable supports containing the cell monolayer into an Ussing chamber.
-
Bathe both the apical and basolateral sides with symmetric Krebs-bicarbonate Ringer's solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
-
Measurement Protocol:
-
Clamp the transepithelial voltage to 0 mV and continuously measure the short-circuit current (Isc), which reflects net ion transport.
-
To isolate CFTR-dependent current, first inhibit the epithelial sodium channel (ENaC) by adding amiloride to the apical solution.
-
Sequentially add a CFTR activator (e.g., forskolin to raise cAMP levels) followed by a potentiator (e.g., ivacaftor or genistein) to the apical side to maximally stimulate CFTR channel activity.
-
Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical side to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis:
-
The change in Isc (ΔIsc) upon addition of the CFTR activator and inhibitor is calculated.
-
A significant increase in the forskolin-stimulated and inhibitor-sensitive Isc in Tezacaftor-treated cells compared to vehicle-treated cells indicates successful functional correction of F508del-CFTR.
-
Experimental Workflow for Ussing Chamber Assay
Patch-Clamp Electrophysiology for Single-Channel Analysis
The patch-clamp technique allows for the direct measurement of the activity of individual CFTR channels, providing insights into channel conductance and open probability (Po)[18][19][20].
Methodology:
-
Cell Preparation:
-
Use cells expressing F508del-CFTR that have been treated with Tezacaftor to promote trafficking to the cell surface.
-
The excised inside-out patch configuration is typically used to allow for the application of ATP and Protein Kinase A (PKA) to the intracellular side of the membrane patch.
-
-
Recording:
-
A glass micropipette with a very fine tip is pressed against the cell membrane to form a high-resistance seal.
-
The patch of membrane under the pipette tip is then excised from the cell.
-
The intracellular face of the membrane is exposed to a bath solution containing ATP and the catalytic subunit of PKA to activate the CFTR channels.
-
-
Data Acquisition and Analysis:
-
The current flowing through the single channel(s) in the patch is recorded over time at a fixed voltage.
-
The amplitude of the current steps corresponds to the single-channel conductance.
-
The proportion of time the channel spends in the open state is used to calculate the open probability (Po).
-
An increase in the number of active channels in the membrane patch of Tezacaftor-treated cells compared to controls demonstrates successful correction of CFTR trafficking.
-
Conclusion
Tezacaftor (VX-661) effectively corrects the primary molecular defect of the F508del-CFTR mutation by stabilizing the protein during its biogenesis. This action facilitates its proper folding and trafficking to the cell surface, thereby increasing the density of functional CFTR channels. The efficacy of Tezacaftor has been robustly demonstrated through a combination of biochemical assays that show enhanced protein maturation and electrophysiological experiments that confirm restored ion transport. These preclinical findings are substantiated by clinical data showing significant improvements in lung function and other key biomarkers in individuals with cystic fibrosis. The methodologies detailed in this guide represent the foundational techniques for the evaluation of this and other CFTR modulators, providing a framework for future research and development in the field.
References
- 1. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profile of tezacaftor/ivacaftor combination and its potential in the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and Phe508del and a Residual Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vertex Announces Data from 12-Week Phase 2 Safety Study of VX-661 in Combination with Ivacaftor in People with Cystic Fibrosis Who Have Two Copies of the F508del Mutation | Vertex Pharmaceuticals Newsroom [news.vrtx.com]
- 12. benchchem.com [benchchem.com]
- 13. cff.org [cff.org]
- 14. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 15. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. physiologicinstruments.com [physiologicinstruments.com]
- 18. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Investigating the CFTR Cl - Channel Using the Patch-Clamp Technique: An Overview | Semantic Scholar [semanticscholar.org]
The Chemical Biology of Tezacaftor (TAK-661): A Technical Guide for Cystic Fibrosis Researchers
For Immediate Release
A Deep Dive into the Chemical Properties and Mechanism of Action of a Key CFTR Corrector
This technical guide offers an in-depth exploration of the chemical properties of Tezacaftor (formerly TAK-661, also known as VX-661), a pivotal small molecule in the treatment of cystic fibrosis (CF). Designed for researchers, scientists, and drug development professionals, this document provides a consolidated resource on the compound's physicochemical characteristics, its mechanism of action in correcting the misfolded CFTR protein, and detailed experimental protocols for its evaluation.
Tezacaftor is a second-generation CFTR corrector that has demonstrated significant efficacy in improving the cellular processing and trafficking of the F508del-CFTR protein, the most common mutation causing CF.[1][2] Its development marked a significant advancement in the field, offering a more favorable drug-drug interaction profile compared to its predecessor, lumacaftor.[2] Tezacaftor is a key component of the FDA-approved combination therapies Symdeko® (Tezacaftor/Ivacaftor) and Trikafta® (Elexacaftor/Tezacaftor/Ivacaftor), which have transformed the therapeutic landscape for many individuals with CF.[3][4]
This guide synthesizes publicly available data to facilitate further research and understanding of Tezacaftor's role in CF therapy.
Physicochemical Properties of Tezacaftor
A comprehensive understanding of a drug candidate's physicochemical properties is fundamental to its development and application in research. The following table summarizes the key chemical and physical data for Tezacaftor.
| Property | Value |
| IUPAC Name | 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-((2R)-2,3-dihydroxypropyl)-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)cyclopropanecarboxamide |
| Synonyms | This compound, VX-661 |
| CAS Number | 1152311-62-0 |
| Molecular Formula | C₂₆H₂₇F₃N₂O₆ |
| Molecular Weight | 520.5 g/mol |
| Appearance | White to yellow solid |
| Density (Predicted) | 1.49 ± 0.1 g/cm³ |
| Boiling Point (Predicted) | 610.8 ± 55.0 °C |
| logP (Predicted) | 2.65 |
| pKa (Predicted) | 13.99 ± 0.20 |
| Solubility | Insoluble in water. Soluble in DMSO (≥21.8 mg/mL), Ethanol (~25 mg/mL), and Dimethylformamide (DMF) (~30 mg/mL).[4][5] |
Mechanism of Action: Correcting the F508del-CFTR Defect
The primary mechanism of action of Tezacaftor is as a "corrector" of the misfolded cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the F508del mutation.[2][6] This mutation leads to the production of a protein that is recognized as defective by the cell's quality control machinery in the endoplasmic reticulum (ER) and is subsequently targeted for premature degradation.[2] This results in a significant reduction in the amount of CFTR protein that reaches the cell surface to function as a chloride ion channel.
Tezacaftor is a Type 1 corrector that is believed to directly bind to the first membrane-spanning domain (MSD1) of the F508del-CFTR protein.[1] This binding stabilizes the protein structure, facilitating its proper folding and subsequent trafficking through the Golgi apparatus to the plasma membrane.[1][2] By increasing the quantity of functional CFTR protein at the cell surface, Tezacaftor helps to restore chloride ion transport, a fundamental process that is disrupted in CF.[3][7]
Tezacaftor's efficacy is significantly enhanced when used in combination with other CFTR modulators. A potentiator, such as Ivacaftor, is required to increase the channel open probability (gating) of the corrected F508del-CFTR protein that has reached the cell surface.[3][7] The triple-combination therapy, which also includes the next-generation corrector Elexacaftor, provides an even more robust rescue of CFTR function by addressing multiple folding defects.[3] Recent studies have also suggested that Tezacaftor may have a CFTR-independent role in normalizing intracellular calcium homeostasis by potentially inhibiting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[8][9]
Experimental Protocols for Evaluating Tezacaftor
The following sections detail common in vitro methods used to assess the efficacy of Tezacaftor.
Western Blotting for CFTR Protein Maturation
This assay is used to qualitatively and quantitatively assess the correction of F508del-CFTR protein trafficking. The immature, core-glycosylated form of CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form that has trafficked through the Golgi (Band C) is found at the cell surface. An increase in the Band C to Band B ratio indicates successful correction.
Methodology:
-
Cell Culture and Treatment:
-
Plate human bronchial epithelial cells expressing F508del-CFTR (e.g., CFBE41o-) and culture until confluent.
-
Treat cells with varying concentrations of Tezacaftor (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 24-48 hours at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Quantify total protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CFTR overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the densitometry of Band B and Band C.
-
Calculate the ratio of Band C / (Band B + Band C) to determine the correction efficiency.
-
Ussing Chamber Assay for Chloride Transport
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. This assay directly quantifies CFTR-mediated chloride secretion as a short-circuit current (Isc).
Methodology:
-
Cell Culture:
-
Culture primary human bronchial epithelial cells from CF patients on permeable supports (e.g., Transwells®) at an air-liquid interface until a polarized monolayer is formed.
-
Treat the cells with Tezacaftor (e.g., 3 µM) for 24 hours prior to the assay.
-
-
Ussing Chamber Setup:
-
Mount the permeable supports in the Ussing chamber, separating the apical and basolateral chambers.
-
Bathe both sides with Krebs-bicarbonate Ringer solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Voltage-clamp the transepithelial potential to 0 mV and measure the Isc.
-
-
Measurement Protocol:
-
Allow the baseline Isc to stabilize.
-
Inhibit the epithelial sodium channel (ENaC) by adding amiloride (100 µM) to the apical chamber.
-
Stimulate CFTR-mediated chloride secretion by adding a CFTR agonist, such as forskolin (10 µM), to the basolateral chamber.
-
Potentiate the activity of the corrected CFTR by adding a potentiator like Ivacaftor (VX-770, 1 µM) or Genistein (50 µM) to the apical chamber.
-
Inhibit CFTR-dependent current by adding a CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm the specificity of the measured current.
-
-
Data Analysis:
-
The change in Isc (ΔIsc) after the addition of the CFTR agonist and potentiator represents the CFTR-mediated chloride current.
-
Compare the ΔIsc in Tezacaftor-treated cells to vehicle-treated controls.
-
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay provides a high-throughput method to assess CFTR function in a more physiologically relevant 3D model. Functional CFTR channels mediate fluid secretion into the lumen of intestinal organoids, causing them to swell in response to forskolin stimulation.
Methodology:
-
Organoid Culture and Treatment:
-
Culture patient-derived intestinal organoids in a 3D matrix (e.g., Matrigel).
-
Treat the organoids with Tezacaftor (e.g., 3 µM) overnight.
-
-
Assay Protocol:
-
On the day of the assay, add a potentiator such as Ivacaftor (3 µM).
-
Stimulate CFTR function by adding forskolin (e.g., 0.128 µM).
-
Image the organoids at baseline (t=0) and at regular intervals for 1-2 hours using an automated microscope.
-
-
Data Analysis:
-
Quantify the change in the cross-sectional area of the organoids over time.
-
Calculate the area under the curve (AUC) of the swelling response as a measure of CFTR function.
-
Compare the AUC of Tezacaftor-treated organoids to vehicle-treated controls.[10]
-
Conclusion
Tezacaftor (this compound) represents a significant milestone in the development of targeted therapies for cystic fibrosis. Its chemical properties and mechanism of action as a CFTR corrector have been extensively studied, leading to its successful integration into highly effective combination therapies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the effects of Tezacaftor and to develop novel therapeutic strategies for CF and other protein misfolding diseases. The continued exploration of the chemical biology of molecules like Tezacaftor is crucial for advancing our understanding of CF pathophysiology and for the development of the next generation of precision medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Tezacaftor (VX-661)|CFTR Corrector for Research [benchchem.com]
- 3. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Tezacaftor CAS#: 1152311-62-0 [m.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. trikaftahcp.com [trikaftahcp.com]
- 8. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CFTR Function Restoration upon Elexacaftor/Tezacaftor/Ivacaftor Treatment in Patient-Derived Intestinal Organoids with Rare CFTR Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Characterization of TAK-661 (Tezacaftor): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro characterization of TAK-661 (Tezacaftor), a second-generation CFTR corrector. This compound is a key component of combination therapies for cystic fibrosis (CF) that target the underlying protein folding and trafficking defects caused by the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a CFTR corrector, specifically addressing the misprocessing of the F508del-CFTR mutant protein. This mutation leads to the retention of the CFTR protein in the endoplasmic reticulum and its subsequent degradation. This compound aids in the proper folding of the F508del-CFTR protein, allowing for its increased trafficking to the cell surface, where it can function as a chloride ion channel.[1][2] Molecular docking and cryo-electron microscopy studies have identified the binding site of this compound to the first membrane-spanning domain (MSD1) of the CFTR protein.[3][4]
Quantitative In Vitro Efficacy
The in vitro efficacy of this compound is most pronounced when used in combination with other CFTR modulators, such as the corrector Elexacaftor (VX-445) and the potentiator Ivacaftor (VX-770).
| Assay | Cell Line | Conditions | Parameter | Value | Reference |
| CFTR Trafficking | CFBE41o- | Co-treatment with 3 µM this compound | EC50 of Elexacaftor for increasing F508del-CFTR plasma membrane density | ~0.28 µM | [5] |
| CFTR Expression | HEK293 & CFBE | 24-hour treatment | Concentration of this compound to increase N1303K-CFTR expression | 2 µM | [6] |
| CFTR Function | Human Nasal Epithelial Cells (F508del homozygous) | 24-hour pre-treatment | Concentration of this compound used in Ussing chamber assays | 3 µM | [7] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound in correcting the F508del-CFTR protein defect.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize this compound are provided below.
Cell Culture and Treatment
Cell Lines:
-
CFBE41o- cells: A human bronchial epithelial cell line homozygous for the F508del-CFTR mutation. These cells are a standard model for studying CFTR correction.[8]
-
HEK293 cells: Human embryonic kidney cells that are readily transfectable and often used for overexpressing specific CFTR mutants.[9]
-
Primary Human Bronchial Epithelial (hBE) Cells: Considered the gold standard for in vitro CFTR modulator testing as they closely mimic the in vivo environment.[10]
Culture Conditions:
-
CFBE41o- cells are typically cultured in MEM supplemented with 10% FBS, L-glutamine, and antibiotics. For forming polarized monolayers for Ussing chamber assays, cells are seeded on permeable supports.[4][8]
-
HEK293 cells are cultured in DMEM with 10% FBS and antibiotics. Transfection with a CFTR expression vector is performed using standard lipid-based transfection reagents.[11][12]
-
Primary hBE cells are cultured at an air-liquid interface to promote differentiation into a pseudostratified epithelium.[10]
This compound Treatment:
-
For most in vitro assays, cells are treated with this compound for 24 to 48 hours to allow for the correction of F508del-CFTR protein trafficking.[2][13] A common working concentration is 3 µM, dissolved in DMSO.[5][7]
Ussing Chamber Assay for CFTR Function
The Ussing chamber assay is the gold standard for measuring CFTR-mediated chloride ion transport across epithelial monolayers.[14]
Protocol Details:
-
Cell Preparation: Culture CFBE41o- or primary hBE cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed. Treat the cells with 3 µM this compound for 24-48 hours.
-
Ussing Chamber Setup: Mount the cell-containing inserts into the Ussing chamber apparatus. Fill both the apical and basolateral chambers with Krebs-Bicarbonate Ringer (KBR) solution pre-warmed to 37°C and continuously gassed with 95% O2/5% CO2.
-
Measurement of Short-Circuit Current (Isc):
-
Allow the baseline Isc to stabilize.
-
Add amiloride (100 µM) to the apical chamber to inhibit the epithelial sodium channel (ENaC).
-
Add forskolin (10-20 µM) to the basolateral chamber to raise intracellular cAMP levels and activate CFTR.
-
Add a CFTR potentiator, such as ivacaftor (1 µM) or genistein (50 µM), to the apical chamber to maximize the open probability of the CFTR channels.[13]
-
Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc at each step is recorded. The CFTR-specific current is calculated as the difference between the peak current after forskolin and potentiator addition and the current after the addition of the inhibitor.
Western Blotting for CFTR Protein Expression and Maturation
Western blotting is used to assess the effect of this compound on the expression and glycosylation status of the CFTR protein. The immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) can be distinguished by their different molecular weights.[15][16] An increase in the ratio of Band C to Band B indicates successful correction of the protein trafficking defect.[13]
Protocol Details:
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[13]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-50 µg) onto a 6-8% Tris-glycine polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[13][15]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[14][18]
-
Incubate the membrane with a primary antibody specific for CFTR (e.g., at a 1:1000 dilution) overnight at 4°C.[17]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.[17]
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit. Quantify the intensity of Band B (immature CFTR) and Band C (mature CFTR) using densitometry software.
Conclusion
The initial in vitro characterization of this compound demonstrates its role as a CFTR corrector that, particularly in combination with other modulators, effectively addresses the trafficking defect of the F508del-CFTR protein. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of CFTR-targeted therapies. The use of robust in vitro models and assays is crucial for elucidating the mechanism of action of novel correctors and predicting their clinical efficacy.
References
- 1. Short-term consequences of F508del-CFTR thermal instability on CFTR-dependent transepithelial currents in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracellular phosphate enhances the function of F508del-CFTR rescued by CFTR correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hek293.com [hek293.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. cff.org [cff.org]
- 11. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.origene.com [cdn.origene.com]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 16. cff.org [cff.org]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
The Emergence of TAK-661 (Tezacaftor/VX-661): A Second-Generation Corrector Revolutionizing Cystic Fibrosis Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of TAK-661, more accurately known in scientific literature and clinical trials as tezacaftor or VX-661. It elucidates the novelty of this second-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to evaluate its efficacy.
Introduction: The Evolution of CFTR Correctors
Cystic fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the CFTR gene, which encodes for an anion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. The most common mutation, F508del, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum, and subsequent degradation, resulting in a significant reduction of the protein at the cell surface.
The advent of CFTR modulators has transformed the therapeutic landscape for CF. "Correctors" are a class of small molecules designed to rescue the processing and trafficking of misfolded CFTR proteins, such as F508del-CFTR, to the cell surface. Tezacaftor (VX-661) emerged as a second-generation corrector, developed to improve upon the efficacy and safety profile of the first-generation corrector, lumacaftor (VX-809).
Mechanism of Action: A Refined Approach to CFTR Correction
Tezacaftor is classified as a Type I CFTR corrector. Its primary mechanism involves the direct binding to the first membrane-spanning domain (MSD1) of the CFTR protein.[1][2] This interaction stabilizes the protein during its biogenesis, facilitating its proper folding and subsequent trafficking to the plasma membrane.[3][4] As a chemical derivative of lumacaftor, tezacaftor shares a similar binding site and fundamental mechanism of action.[1] However, key structural differences contribute to its improved safety profile, notably a reduction in drug-drug interactions.[3]
The novelty of tezacaftor also lies in its synergistic action when used in combination with other CFTR modulators. It forms the backbone of highly effective combination therapies, such as with the potentiator ivacaftor (VX-770) and the next-generation corrector elexacaftor (VX-445), which together provide a multi-pronged approach to restoring CFTR function.[1][5]
Figure 1: Mechanism of Action of Tezacaftor (VX-661).
Quantitative Data on the Efficacy of Tezacaftor (VX-661)
The efficacy of tezacaftor has been demonstrated in both in vitro and clinical studies. The following tables summarize key quantitative findings.
In Vitro Efficacy
| Cell Line | Treatment | Endpoint | Result | Reference |
| CFBE41o- | Tezacaftor (VX-661) | F508del-CFTR Plasma Membrane Density | ~3.5% of Wild-Type | [6] |
| CFBE41o- | Tezacaftor + Elexacaftor | F508del-CFTR Plasma Membrane Density | ~45% of Wild-Type | [5][6] |
| CFBE41o- | Tezacaftor + Elexacaftor | F508del-CFTR Function (Isc) | ~90% of Wild-Type | [7] |
| F508del/F508del HBE | Tezacaftor + Ivacaftor | Chloride Transport | Enhanced compared to monotherapy | [8] |
Clinical Efficacy (Phase 2 & 3 Trials)
| Study Population | Treatment | Endpoint | Mean Change from Baseline | Reference |
| F508del Homozygous (≥12 years) | Tezacaftor/Ivacaftor | Absolute Change in ppFEV1 | +4.0 percentage points | [9] |
| F508del Homozygous (≥12 years) | Tezacaftor/Ivacaftor | Sweat Chloride | -6.04 mmol/L | [3] |
| F508del/Residual Function (≥12 years) | Tezacaftor/Ivacaftor | Absolute Change in ppFEV1 | +6.8 percentage points | [10] |
| F508del/Residual Function (≥12 years) | Tezacaftor/Ivacaftor | Sweat Chloride | -7.02 mmol/L | [3] |
| F508del Homozygous or Heterozygous (6-11 years) | Tezacaftor/Ivacaftor | Lung Clearance Index (LCI₂.₅) | -0.51 | [11] |
| F508del Homozygous or Heterozygous (6-11 years) | Tezacaftor/Ivacaftor | Sweat Chloride | -12.3 mmol/L | [11] |
| One or Two F508del Alleles (≥12 years) | Elexacaftor/Tezacaftor/Ivacaftor | Sweat Chloride | -48.5 mmol/L | [12] |
Experimental Protocols
The evaluation of tezacaftor's efficacy relies on a suite of well-established in vitro and in vivo assays. Below are the methodologies for key experiments cited in the literature.
CFTR Protein Expression and Maturation (Western Blotting)
Objective: To determine the effect of tezacaftor on the expression and maturation of F508del-CFTR.
Methodology:
-
Cell Culture and Treatment: CFBE41o- or other suitable epithelial cells expressing F508del-CFTR are cultured to confluence. The cells are then incubated with varying concentrations of tezacaftor (typically in the range of 0.1 µM to 10 µM) or a vehicle control (DMSO) for a specified period, often 24 hours.[13]
-
Cell Lysis: After incubation, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CFTR. This allows for the detection of both the immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) of the CFTR protein.
-
Detection and Analysis: A secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase) is used for visualization. The intensity of Bands B and C is quantified to determine the CFTR maturation ratio (C / (B+C)). An increase in this ratio indicates improved protein processing.[14]
Figure 2: Western Blotting Workflow for CFTR Maturation.
CFTR-Mediated Chloride Transport (Ussing Chamber Assay)
Objective: To measure the effect of tezacaftor on CFTR-mediated chloride transport across an epithelial monolayer.
Methodology:
-
Cell Culture on Permeable Supports: Human bronchial epithelial (HBE) cells or other suitable polarized epithelial cells are cultured on permeable supports until they form a confluent and differentiated monolayer with high transepithelial electrical resistance.
-
Treatment: The cell monolayers are treated with tezacaftor, often in combination with a potentiator like ivacaftor, for a defined period to allow for CFTR correction and trafficking.
-
Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. The chambers are filled with a physiological salt solution and maintained at 37°C.
-
Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.
-
Pharmacological Stimulation and Inhibition: CFTR-mediated chloride secretion is stimulated by the addition of a cAMP agonist, such as forskolin, to the basolateral solution. The subsequent increase in Isc is indicative of CFTR channel activity. The specificity of this current is confirmed by its inhibition with a CFTR-specific inhibitor (e.g., CFTRinh-172) added to the apical chamber.[15][16]
-
Data Analysis: The change in Isc upon stimulation and inhibition is calculated to quantify the level of CFTR-mediated chloride transport.
Figure 3: Logical Flow of an Ussing Chamber Experiment.
Conclusion: A Cornerstone of Modern CF Therapy
Tezacaftor (VX-661) represents a significant advancement in the field of CFTR modulators. Its novelty as a second-generation corrector is defined by its targeted mechanism of action, which effectively improves the cellular processing of F508del-CFTR, and its favorable safety profile compared to its predecessor. The quantitative data from both preclinical and clinical studies unequivocally demonstrate its efficacy, particularly as a foundational component of highly effective triple-combination therapies. The experimental protocols outlined herein provide the basis for the continued evaluation and development of next-generation CFTR modulators, with the ultimate goal of providing therapeutic benefit to all individuals with cystic fibrosis.
References
- 1. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 7. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profile of tezacaftor/ivacaftor combination and its potential in the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tezacaftor–ivacaftor in patients with cystic fibrosis homozygous for Phe508del [dspace.library.uu.nl]
- 10. Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and Phe508del and a Residual Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase 3, double-blind, parallel-group study to evaluate the efficacy and safety of tezacaftor in combination with ivacaftor in participants 6 through 11 years of age with cystic fibrosis homozygous for F508del or heterozygous for the F508del-CFTR mutation and a residual function mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atsjournals.org [atsjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. CFTR Modulators Counteract F508del CFTR Functional Defects in a Pancreatic Epithelial Model of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rescue of chloride and bicarbonate transport by elexacaftor-ivacaftor-tezacaftor in organoid-derived CF intestinal and cholangiocyte monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Assays Using Tezacaftor (TAK-661/VX-661)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tezacaftor (also known as VX-661 or TAK-661) is a small molecule corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2][3] In individuals with cystic fibrosis (CF) carrying the F508del mutation, the CFTR protein is misfolded and retained in the endoplasmic reticulum (ER), preventing its trafficking to the cell surface to function as a chloride channel.[4] Tezacaftor acts as a pharmacological chaperone, facilitating the proper folding of the F508del-CFTR protein, thereby enabling its processing through the Golgi apparatus and increasing its density at the cell membrane.[2][4] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of tezacaftor in correcting F508del-CFTR dysfunction.
Mechanism of Action: CFTR Protein Correction
Tezacaftor is classified as a Type 1 CFTR corrector.[4] Its primary mechanism involves stabilizing the interface between the first membrane-spanning domain (MSD1) and the nucleotide-binding domain 1 (NBD1) of the CFTR protein.[4] This stabilization allows the misfolded F508del-CFTR to bypass the ER-associated degradation pathway. The corrected protein can then traffic through the Golgi apparatus, where it undergoes complex glycosylation, and is subsequently inserted into the apical membrane of epithelial cells.[4] The increased presence of functional CFTR channels at the cell surface leads to enhanced chloride ion transport.[1] Tezacaftor is often used in combination with a CFTR potentiator, such as ivacaftor, which increases the channel open probability of the corrected CFTR protein at the cell surface.[2]
Quantitative Data Summary
The following tables summarize quantitative data for tezacaftor from various in vitro studies.
Table 1: Potency of Tezacaftor in F508del-CFTR Correction
| Cell Line | Assay | Parameter | Value | Reference |
| CFBE41o- | PM Density | EC50 (in presence of VX-445) | ~0.28 µM | [5] |
| F508del-HNE | Short-Circuit Current (Isc) | % of Wild-Type CFTR activity (with VX-445 and VX-770) | ~62% | [6] |
Table 2: Effect of Tezacaftor on CFTR Maturation and Function
| Cell Line/System | Treatment | Outcome | Result | Reference |
| HEK293 & CFBE | Tezacaftor (2 µM, 24h) | N1303K-CFTR Expression | Increased | [2] |
| F508del/F508del HBE | Tezacaftor/Ivacaftor | Change in ppFEV1 | +3.75 percentage points | [1] |
| F508del/G551D HBE | Tezacaftor/Ivacaftor | Change in ppFEV1 | +4.60 percentage points | [1] |
| F508del/F508del HBE | Tezacaftor/Ivacaftor | Change in Sweat Chloride | -6.04 mmol/L | [1] |
| F508del/G551D HBE | Tezacaftor/Ivacaftor | Change in Sweat Chloride | -7.02 mmol/L | [1] |
Experimental Protocols
Protocol 1: Western Blot for CFTR Maturation
This assay assesses the ability of tezacaftor to rescue the trafficking of F508del-CFTR from the ER to the Golgi, which is indicated by a shift in the protein's glycosylation state.[4] The immature, core-glycosylated form of CFTR (Band B) is approximately 150 kDa, while the mature, complex-glycosylated form that has passed through the Golgi (Band C) is about 170 kDa.[4]
Materials:
-
Human bronchial epithelial cells expressing F508del-CFTR (e.g., CFBE41o-)
-
Cell culture medium
-
Tezacaftor (this compound/VX-661) stock solution (in DMSO)
-
Vehicle control (DMSO)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CFTR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture CFBE41o- cells expressing F508del-CFTR to confluence.
-
Treat cells with various concentrations of tezacaftor (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO) for 24-48 hours at 37°C.[4]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CFTR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the intensity of Band B and Band C.
-
Calculate the maturation ratio (Band C / (Band B + Band C)).
-
Protocol 2: Ussing Chamber Assay for CFTR Function
The Ussing chamber assay measures ion transport across an epithelial monolayer.[7][8] It is used to functionally assess the rescue of CFTR-mediated chloride secretion by tezacaftor. The primary readout is the short-circuit current (Isc), which reflects the net ion transport.[8]
Materials:
-
Polarized epithelial cells cultured on permeable supports (e.g., primary human bronchial epithelial cells or CFBE41o- cells)
-
Ussing chamber system
-
Krebs-Ringer bicarbonate solution
-
Amiloride (to block sodium channels)
-
Forskolin (to activate CFTR through cAMP)
-
CFTR potentiator (e.g., ivacaftor or genistein)
-
CFTR inhibitor (e.g., CFTRinh-172)
-
Tezacaftor (this compound/VX-661)
Procedure:
-
Cell Culture and Pre-treatment:
-
Culture epithelial cells on permeable supports until a polarized monolayer is formed, as indicated by a stable transepithelial electrical resistance (TEER).
-
Pre-treat the cells with tezacaftor (e.g., 3 µM for 24 hours) to allow for CFTR correction.[9]
-
-
Ussing Chamber Setup:
-
Mount the permeable supports in the Ussing chambers.
-
Fill both the apical and basolateral chambers with pre-warmed Krebs-Ringer bicarbonate solution and maintain at 37°C, gassed with 95% O2/5% CO2.
-
-
Measurement Protocol:
-
Allow the system to equilibrate and stabilize.
-
Measure the baseline short-circuit current (Isc).
-
Add amiloride (e.g., 100 µM) to the apical side to inhibit sodium transport.[10]
-
Sequentially add a CFTR agonist like forskolin (e.g., 10 µM) to the apical side to stimulate CFTR-mediated chloride secretion.
-
Add a CFTR potentiator (e.g., ivacaftor 1 µM or genistein 30 µM) to the apical side to maximize channel opening.[9][10]
-
Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172, 10 µM) to the apical side to confirm that the measured current is CFTR-dependent.[9][10]
-
-
Data Analysis:
-
Record the change in Isc (ΔIsc) at each step.
-
The forskolin- and potentiator-stimulated, and inhibitor-sensitive Isc represents the functional activity of the corrected CFTR channels.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This assay is performed to determine the cytotoxic effects of tezacaftor at the concentrations used in the functional assays.
Materials:
-
Cells of interest (e.g., CFBE41o-)
-
96-well cell culture plates
-
Cell culture medium
-
Tezacaftor (this compound/VX-661) stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of tezacaftor concentrations (the same range as in the functional assays) and a vehicle control.
-
Incubate for the same duration as the functional assay (e.g., 24 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Conclusion
The protocols outlined in these application notes provide a framework for the in vitro evaluation of tezacaftor (this compound/VX-661) as a CFTR corrector. By employing these assays, researchers can effectively characterize the efficacy, potency, and potential cytotoxicity of tezacaftor and other CFTR modulators, contributing to the development of novel therapeutics for cystic fibrosis.
References
- 1. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 6. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Ussing Chamber Assay to Study Drug Metabolism and Transport in the Human Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. publications.ersnet.org [publications.ersnet.org]
Application Notes and Protocols for Testing Tezacaftor Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which leads to the production of a dysfunctional protein.[1] This results in abnormal ion and fluid transport across epithelial surfaces, causing a multisystem disease.[1] The development of CFTR modulators, such as correctors and potentiators, has marked a significant advancement in CF treatment. Tezacaftor is a CFTR corrector designed to address the trafficking defects of the CFTR protein, particularly the F508del mutation, by facilitating its proper folding and transit to the cell surface.[2][3]
These application notes provide detailed protocols for utilizing various cell culture models to evaluate the efficacy of Tezacaftor. The described methods are essential for preclinical research and development, enabling the characterization, optimization, and selection of potential clinical candidates. The primary cell culture models covered include primary human bronchial epithelial (hBE) cells, immortalized CF cell lines, and patient-derived intestinal organoids. Each model offers distinct advantages for assessing the rescue of CFTR protein trafficking and function.
Cell Culture Models for Testing Tezacaftor Efficacy
A variety of in vitro models are available to study CF and assess the efficacy of CFTR modulators. The selection of a particular model system is often guided by the specific research question, required throughput, and the desired level of physiological relevance.
-
Primary Human Bronchial Epithelial (hBE) Cells: Considered the "gold standard" for in vitro testing of CFTR modulators, hBE cells are isolated from the bronchi of CF patients.[4] When cultured at an air-liquid interface (ALI), they form a differentiated, pseudostratified epithelium that closely mimics the in vivo airway environment.
-
Immortalized CF Cell Lines (e.g., CFBE41o-): These cell lines, often derived from CF patients, provide a readily available and reproducible system for studying CFTR function. They are amenable to high-throughput screening of potential drug candidates.
-
Patient-Derived Intestinal Organoids: These three-dimensional structures are grown from rectal biopsies and serve as a powerful tool for personalized medicine.[5] They retain the genetic and phenotypic characteristics of the patient's tissue, allowing for the assessment of individual responses to CFTR modulators.[5]
Experimental Protocols
Ussing Chamber Assay for CFTR Function
The Ussing chamber assay is a key electrophysiological technique used to measure ion transport across epithelial monolayers, providing a quantitative assessment of CFTR channel function.[6]
Materials:
-
Differentiated hBE cells cultured on permeable supports (e.g., Transwell® inserts)
-
Ussing chamber system
-
Krebs-Bicarbonate Ringer (KBR) solution
-
Amiloride (ENaC inhibitor)
-
Forskolin (cAMP agonist)
-
Ivacaftor (CFTR potentiator)
-
CFTRinh-172 (CFTR inhibitor)
-
Tezacaftor
-
DMSO (vehicle control)
Protocol:
-
Cell Culture and Treatment: Culture hBE cells at an air-liquid interface until fully differentiated. Treat the cells with Tezacaftor (e.g., 3 µM) or vehicle (DMSO) for 24-48 hours prior to the experiment.[7]
-
Ussing Chamber Setup: Mount the permeable support with the hBE cell monolayer into the Ussing chamber. Fill both the apical and basolateral chambers with pre-warmed KBR solution and maintain at 37°C, gassed with 95% O2 / 5% CO2.
-
Measurement of Short-Circuit Current (Isc):
-
Allow the baseline short-circuit current (Isc) to stabilize.
-
Add Amiloride (100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).[6]
-
Add Forskolin (10-20 µM) to the basolateral chamber to activate CFTR through cAMP stimulation.
-
Add a CFTR potentiator, such as Ivacaftor (1 µM), to the apical chamber to maximize CFTR channel opening.
-
Finally, add a CFTR inhibitor, like CFTRinh-172 (10 µM), to the apical chamber to confirm that the measured current is CFTR-dependent.[8]
-
-
Data Analysis: The change in Isc in response to each compound is measured. The CFTR-dependent current is calculated as the difference between the peak current after forskolin and potentiator addition and the current after the addition of the CFTR inhibitor.
Western Blotting for CFTR Protein Maturation
Western blotting is employed to assess the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) can be distinguished by their molecular weight.[9] An increase in the Band C to Band B ratio signifies successful correction of the protein trafficking defect.[9]
Materials:
-
Cultured cells (hBE, CFBE41o-, etc.) treated with Tezacaftor
-
Lysis buffer
-
Laemmli sample buffer
-
6-8% Tris-glycine polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific for CFTR
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer and determine the protein concentration.
-
-
Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Detection and Analysis:
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
The FIS assay measures CFTR function in intestinal organoids by stimulating CFTR-mediated fluid secretion into the organoid lumen, which leads to swelling.[5][12]
Materials:
-
Patient-derived intestinal organoids
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid culture medium (e.g., IntestiCult™)
-
Krebs-Ringer Bicarbonate (KBR) buffer
-
Forskolin
-
Calcein green AM stain
-
Confocal live-cell microscope
Protocol:
-
Organoid Culture and Plating:
-
Assay Preparation:
-
Forskolin Stimulation and Imaging:
-
Data Analysis:
Data Presentation
The following tables summarize quantitative data on the efficacy of Tezacaftor, often in combination with other CFTR modulators, from in vitro studies.
Table 1: Effect of Tezacaftor on CFTR-Mediated Ion Transport in hBE Cells (Ussing Chamber)
| Treatment | Genotype | Change in Isc (µA/cm²) vs. Vehicle | % of Wild-Type CFTR Function | Reference |
| Tezacaftor/Ivacaftor | F508del/F508del | +18.80 | ~18.8% | [14][15] |
| Elexacaftor/Tezacaftor | F508del/F508del | +20.24 | ~20.2% | [14] |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del/F508del | Increase from 3 to 5 µA | - | [16] |
Table 2: Effect of Tezacaftor on CFTR Protein Maturation (Western Blot)
| Treatment | Cell Model | Genotype | Fold Increase in Band C/B Ratio vs. Vehicle | Reference |
| Elexacaftor/Tezacaftor/Ivacaftor | Nasal Epithelial Cells | F508del/F508del | Significant Increase | [17] |
| Elexacaftor/Tezacaftor/Ivacaftor | Rectal Biopsies | F508del homozygous | >2-fold increase in CFTR protein | [18] |
| Elexacaftor/Tezacaftor/Ivacaftor | CFBE cells | F508del | Efficient rescue of maturation | [8] |
Table 3: Effect of Tezacaftor on Forskolin-Induced Swelling in Intestinal Organoids
| Treatment | Genotype | Swelling Response vs. Vehicle | Reference |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del/F508del | Significant swelling observed | [19] |
| Elexacaftor/Tezacaftor/Ivacaftor | Rare CFTR variants | Response in 19 out of 28 organoid lines | [20] |
Signaling Pathway and Mechanism of Action
Tezacaftor acts as a Type 1 CFTR corrector, primarily targeting the first membrane-spanning domain (MSD1) of the CFTR protein.[3] This interaction stabilizes the protein during its early folding stages within the endoplasmic reticulum (ER), preventing its premature degradation and promoting its trafficking to the Golgi apparatus for further processing and maturation.[3][21]
References
- 1. Profile of tezacaftor/ivacaftor combination and its potential in the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trikaftahcp.com [trikaftahcp.com]
- 3. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Net benefit of ivacaftor during prolonged tezacaftor/elexacaftor exposure in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 11. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. stemcell.com [stemcell.com]
- 14. Q1291H-CFTR molecular dynamics simulations and ex vivo theratyping in nasal epithelial models and clinical response to elexacaftor/tezacaftor/ivacaftor in a Q1291H/F508del patient - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Q1291H-CFTR molecular dynamics simulations and ex vivo theratyping in nasal epithelial models and clinical response to elexacaftor/tezacaftor/ivacaftor in a Q1291H/F508del patient [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Rescue of multiple class II CFTR mutations by elexacaftor+tezacaftor+ivacaftor mediated in part by the dual activities of elexacaftor as both corrector and potentiator - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Elexacaftor/tezacaftor/ivacaftor efficacy in intestinal organoids with rare CFTR variants in comparison to CFTR-F508del and CFTR-wild type controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAK-661 Studies in Primary Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-661 (Tezacaftor) is a small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2][3] It functions by aiding the proper folding and trafficking of mutant CFTR protein to the cell surface, thereby increasing the quantity of functional ion channels.[3][4] These application notes provide a comprehensive guide for designing and executing in vitro studies to evaluate the efficacy and mechanism of action of this compound in primary human bronchial epithelial cells (HBECs). This cellular model provides a physiologically relevant system to study respiratory epithelial cell function and response to therapeutic agents.
Primary HBECs can be cultured to form a differentiated, polarized epithelium at an air-liquid interface (ALI), mimicking the in vivo airway.[5] This model is ideal for investigating the effects of this compound on CFTR function, as well as its potential impact on cellular processes such as inflammation and proliferation.
Key Experimental Objectives
-
To determine the optimal concentration and treatment duration of this compound for restoring CFTR function in primary HBECs derived from cystic fibrosis (CF) patients.
-
To assess the effect of this compound on the expression and localization of the CFTR protein.
-
To evaluate the impact of this compound on inflammatory responses in HBECs.
-
To analyze the effect of this compound on epithelial proliferation and repair processes.
Data Presentation
All quantitative data from the described experimental protocols should be summarized in the following tables for clear comparison and interpretation.
Table 1: Dose-Response of this compound on CFTR Function (Ussing Chamber Electrophysiology)
| This compound Concentration (µM) | Forskolin-induced Isc (µA/cm²) | Genistein-induced Isc (µA/cm²) |
| Vehicle Control | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| Positive Control (e.g., VX-770) |
Table 2: Effect of this compound on CFTR Protein Expression and Localization
| Treatment | Total CFTR Protein (relative to control) | Apical Membrane CFTR (relative to control) |
| Vehicle Control | ||
| This compound (Optimal Conc.) | ||
| Combination Treatment (e.g., +Ivacaftor) |
Table 3: Modulation of Inflammatory Mediators by this compound
| Treatment | IL-8 Release (pg/mL) | IL-6 Release (pg/mL) | TNF-α mRNA Expression (fold change) |
| Vehicle Control | |||
| Inflammatory Stimulus (e.g., LPS) | |||
| This compound + Inflammatory Stimulus |
Table 4: Impact of this compound on Epithelial Proliferation
| Treatment | Ki-67 Positive Cells (%) | BrdU Incorporation (OD) |
| Vehicle Control | ||
| Growth Factors | ||
| This compound + Growth Factors |
Experimental Protocols
Protocol 1: Culture and Differentiation of Primary Human Bronchial Epithelial Cells at Air-Liquid Interface (ALI)
This protocol describes the expansion and differentiation of primary HBECs on permeable supports to form a polarized epithelium.
Materials:
-
Cryopreserved primary human bronchial epithelial cells (e.g., from ATCC, Lonza)[6][7][8][9]
-
Bronchial Epithelial Cell Growth Medium (BEGM) with supplements[7][10]
-
PneumaCult™-Ex Plus Medium (for expansion) and PneumaCult™-ALI Medium (for differentiation)[5]
-
Collagen-coated flasks and permeable supports (e.g., Transwell®)[10][11][12]
-
Trypsin-EDTA and Trypsin inhibitor[5]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Thawing and Expansion:
-
Rapidly thaw cryopreserved HBECs in a 37°C water bath.
-
Transfer cells to a sterile conical tube containing pre-warmed BEGM or PneumaCult™-Ex Plus Medium.
-
Centrifuge at low speed to pellet the cells and remove cryopreservative.
-
Resuspend the cell pellet in fresh expansion medium and seed into a collagen-coated T75 flask.
-
Incubate at 37°C, 5% CO2, and change the medium every 2-3 days until the culture reaches 80-90% confluency.[7][10]
-
-
Seeding on Permeable Supports:
-
Wash the confluent monolayer with PBS and detach the cells using Trypsin-EDTA. Neutralize the trypsin with a trypsin inhibitor.[5]
-
Count the cells and seed them onto the apical side of collagen-coated permeable supports at a density of 1-2.5 x 10^5 cells/cm².
-
Add expansion medium to both the apical and basolateral chambers.
-
-
Differentiation at Air-Liquid Interface:
-
Maintain the submerged culture for 2-4 days, changing the medium every other day, until the cells form a confluent monolayer.[5]
-
To establish the air-liquid interface, remove the medium from the apical chamber.
-
Replace the medium in the basolateral chamber with PneumaCult™-ALI Medium.
-
Maintain the ALI culture for at least 21-28 days to allow for full differentiation, including ciliated and mucus-producing cells. Change the basolateral medium every 2-3 days.[5]
-
Protocol 2: Ussing Chamber Electrophysiology for CFTR Function
This protocol measures ion transport across the differentiated HBEC monolayer to assess CFTR channel activity.
Materials:
-
Differentiated HBEC cultures on permeable supports
-
Ussing chamber system
-
Krebs-Bicarbonate Ringer (KBR) solution
-
Forskolin (adenylyl cyclase activator)
-
Genistein (potentiator)
-
CFTR inhibitor (e.g., CFTRinh-172)
-
This compound
Procedure:
-
Mount the permeable support with the differentiated HBEC monolayer in the Ussing chamber.
-
Equilibrate the tissue with pre-warmed, gassed KBR solution on both the apical and basolateral sides.
-
Measure the baseline short-circuit current (Isc).
-
Add this compound to the basolateral medium at various concentrations and incubate for the desired duration (e.g., 24-48 hours).
-
To activate CFTR, add forskolin to the basolateral chamber and record the change in Isc.
-
Subsequently, add genistein to the apical chamber to potentiate CFTR activity and record the further change in Isc.
-
Finally, add a CFTR-specific inhibitor to the apical chamber to confirm that the measured current is CFTR-dependent.
Protocol 3: Immunofluorescence Staining for CFTR Localization
This protocol visualizes the location of the CFTR protein within the epithelial cells.
Materials:
-
Differentiated HBEC cultures on permeable supports
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against CFTR
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fix the HBEC monolayers with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-CFTR antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Cut the membrane from the support and mount it on a microscope slide.
-
Visualize using a confocal microscope and quantify the apical membrane localization of CFTR.
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines
This protocol quantifies the release of pro-inflammatory cytokines into the culture medium.
Materials:
-
Basolateral medium collected from treated HBEC cultures
-
ELISA kits for specific cytokines (e.g., IL-6, IL-8)[13]
-
Plate reader
Procedure:
-
Treat differentiated HBEC cultures with an inflammatory stimulus (e.g., lipopolysaccharide - LPS or TNF-α) in the presence or absence of this compound for 24 hours.
-
Collect the basolateral medium.
-
Perform the ELISA according to the manufacturer's instructions to measure the concentration of secreted cytokines.[13]
Protocol 5: Proliferation Assay (Ki-67 Staining)
This protocol assesses cell proliferation by detecting the nuclear antigen Ki-67, which is present in actively dividing cells.[14][15]
Materials:
-
HBEC cultures (submerged or ALI)
-
Fixation and permeabilization reagents
-
Primary antibody against Ki-67[14]
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (DAPI)
-
Fluorescence microscope
Procedure:
-
Culture HBECs with or without growth factors and in the presence or absence of this compound.
-
Fix and permeabilize the cells.
-
Incubate with the primary anti-Ki-67 antibody.[14]
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Capture images using a fluorescence microscope and quantify the percentage of Ki-67 positive cells.
Mandatory Visualizations
Caption: Mechanism of action of this compound as a CFTR corrector.
Caption: Experimental workflow for evaluating this compound in primary HBECs.
Caption: Simplified TAK1 signaling pathway in inflammation.
References
- 1. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trikaftahcp.com [trikaftahcp.com]
- 5. stemcell.com [stemcell.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Human Primary Bronchial Epithelial Cells [cellbiologics.com]
- 9. Human Bronchial Epithelial Cells – Cells Online [cells-online.com]
- 10. med.unc.edu [med.unc.edu]
- 11. Primary human bronchial epithelial cells grown from explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Bronchial epithelial cells release inflammatory markers linked to airway inflammation and remodeling in response to TLR5 ligand flagellin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proliferation and inflammation in bronchial epithelium after allergen in atopic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Epithelial Cell Proliferation Contributes to Airway Remodeling in Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ussing Chamber Assay to Measure TAK-661-Mediated CFTR Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation. TAK-661 (Tezacaftor) is a small molecule CFTR corrector designed to address this primary defect. It aids in the proper folding and trafficking of mutant CFTR protein to the cell surface, thereby increasing the density of functional channels.
The Ussing chamber is a gold-standard electrophysiological technique used to measure ion transport across epithelial tissues.[1] By mounting a monolayer of polarized epithelial cells expressing mutant CFTR, the Ussing chamber assay allows for the direct quantification of CFTR-mediated chloride secretion. This application note provides a detailed protocol for utilizing the Ussing chamber to assess the efficacy of this compound in restoring the function of mutant CFTR.
Principle of the Assay
Polarized epithelial cells, such as human bronchial epithelial (HBE) cells, are cultured on permeable supports and mounted in an Ussing chamber. The chamber separates the apical and basolateral sides of the epithelium, allowing for the independent perfusion of solutions and the measurement of transepithelial voltage and current. To measure CFTR function, the epithelial sodium channel (ENaC) is first blocked with amiloride to isolate the chloride current. Subsequently, CFTR is activated by raising intracellular cyclic AMP (cAMP) levels with forskolin. The resulting increase in short-circuit current (Isc) is a direct measure of CFTR-mediated chloride secretion. The effect of a CFTR corrector like this compound is determined by pre-incubating the cells with the compound and measuring the enhancement of the forskolin-stimulated Isc. Further potentiation of the corrected CFTR channels can be assessed by the acute addition of a CFTR potentiator, such as ivacaftor. Finally, the specificity of the measured current is confirmed by its inhibition with a CFTR-specific inhibitor (e.g., CFTRinh-172).
Data Presentation
The efficacy of this compound is quantified by the change in short-circuit current (ΔIsc) in response to CFTR activators and inhibitors. Below is a summary of representative data obtained from Ussing chamber experiments on CFBE41o- cells expressing F508del-CFTR.
| Treatment Condition | Basal Isc (µA/cm²)[2] | Forskolin-Stimulated ΔIsc (µA/cm²) | Ivacaftor-Potentiated ΔIsc (µA/cm²) | CFTRinh-172 Inhibition (µA/cm²) |
| Vehicle (DMSO) | ~1 | Low | Minimal | Minimal |
| This compound (Tezacaftor) | ~3 | Increased | Further Increased | Significant Inhibition |
| This compound + Elexacaftor | ~8[2] | Significantly Increased | Synergistically Increased | Pronounced Inhibition |
| This compound + Elexacaftor + Ivacaftor | ~17[2] | Maximally Increased | N/A (chronically present) | Strongest Inhibition |
Note: The specific values for Forskolin-Stimulated ΔIsc, Ivacaftor-Potentiated ΔIsc, and CFTRinh-172 Inhibition are dependent on the specific cell type, mutation, and experimental conditions. The table illustrates the expected trends. The basal short-circuit current was significantly increased by the combination of elexacaftor and tezacaftor compared to untreated cells.[2][3]
Experimental Protocols
Materials and Reagents
-
Human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation (e.g., CFBE41o- cell line or primary cells)
-
Permeable supports (e.g., Transwell®)
-
Cell culture medium (e.g., MEM supplemented with appropriate growth factors)
-
Ussing chamber system (e.g., Physiologic Instruments, Warner Instruments)
-
Voltage-clamp amplifier
-
Ag/AgCl electrodes with 3M KCl agar bridges
-
Krebs-Bicarbonate Ringer (KBR) solution (in mM: 115 NaCl, 25 NaHCO₃, 2.4 K₂HPO₄, 0.4 KH₂PO₄, 1.2 CaCl₂, 1.2 MgCl₂, 10 Glucose)
-
This compound (Tezacaftor)
-
Amiloride
-
Forskolin
-
Ivacaftor (or other appropriate potentiator)
-
CFTRinh-172 (or other specific CFTR inhibitor)
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Gas mixture (95% O₂ / 5% CO₂)
Cell Culture and Treatment
-
Seed F508del-CFTR HBE cells onto permeable supports at a high density.
-
Culture the cells at an air-liquid interface (ALI) for at least 21 days to allow for full differentiation and polarization.
-
Treat the differentiated cell monolayers with this compound (e.g., 3 µM) or vehicle control (DMSO) by adding the compound to the basolateral medium for 24-48 hours prior to the Ussing chamber experiment.
Ussing Chamber Assay Protocol
-
Preparation:
-
Pre-warm the KBR solution to 37°C and continuously bubble with 95% O₂ / 5% CO₂ to maintain pH at 7.4.
-
Prepare stock solutions of all compounds (this compound, amiloride, forskolin, ivacaftor, CFTRinh-172) in DMSO.
-
-
Mounting the Epithelium:
-
Carefully excise the permeable support membrane from its holder.
-
Mount the membrane in the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both chambers with equal volumes of pre-warmed and gassed KBR solution.
-
-
Equilibration and Baseline Recording:
-
Allow the system to equilibrate for 15-20 minutes until a stable transepithelial resistance (TEER) and short-circuit current (Isc) are achieved.
-
Continuously record the Isc under voltage-clamp conditions (clamped to 0 mV).
-
-
Pharmacological Additions:
-
ENaC Inhibition: Add amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel. Allow the Isc to stabilize at a new, lower baseline.
-
CFTR Activation: Add forskolin (e.g., 10-20 µM) to the basolateral chamber to activate adenylate cyclase, increase intracellular cAMP, and thereby activate CFTR channels. Record the increase in Isc.
-
CFTR Potentiation: Add a CFTR potentiator such as ivacaftor (e.g., 1 µM) to the apical chamber to maximize the opening of the corrected CFTR channels. Observe the further increase in Isc.
-
CFTR Inhibition: Add a CFTR-specific inhibitor like CFTRinh-172 (e.g., 10 µM) to the apical chamber to confirm that the measured current is CFTR-dependent. Record the decrease in Isc.
-
Data Analysis
-
Calculate the change in short-circuit current (ΔIsc) in response to each pharmacological agent by subtracting the baseline current before the addition from the peak or stable current after the addition.
-
The primary measure of this compound efficacy is the magnitude of the forskolin-stimulated ΔIsc in this compound-treated cells compared to vehicle-treated cells.
-
The synergistic effect with a potentiator is determined by the magnitude of the ivacaftor-stimulated ΔIsc.
-
The CFTR-specific current is confirmed by the magnitude of the inhibition by CFTRinh-172.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.
Visualizations
Signaling Pathway of this compound-Mediated CFTR Correction
Caption: Mechanism of this compound (Tezacaftor) action on F508del-CFTR.
Experimental Workflow for Ussing Chamber Assay
Caption: Ussing chamber experimental workflow for assessing this compound efficacy.
References
Application Notes and Protocols: Western Blot Analysis of TAK-661's Effect on CFTR Maturation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. These mutations often lead to the misfolding and premature degradation of the CFTR protein, preventing its proper trafficking to the cell membrane where it functions as a chloride and bicarbonate channel.[1][2] One of the most common mutations, F508del, results in the CFTR protein being retained in the endoplasmic reticulum (ER) and targeted for degradation.[3]
TAK-661 (Tezacaftor) is a CFTR corrector molecule designed to rescue the processing and trafficking of mutant CFTR, such as F508del-CFTR.[3][4] By aiding in the proper folding of the protein, this compound facilitates its maturation and transport to the cell surface, thereby increasing the quantity of functional CFTR channels. This application note provides a detailed protocol for utilizing Western blot analysis to quantitatively assess the effect of this compound on the maturation of the CFTR protein.
Western blot analysis is a powerful technique to monitor CFTR maturation by distinguishing between its different glycosylated forms.[1] The immature, core-glycosylated form (Band B), with a molecular weight of approximately 150-160 kDa, resides in the ER.[1][5] The mature, complex-glycosylated form (Band C), with a higher molecular weight of around 170-180 kDa, has traversed the Golgi apparatus and is located at the plasma membrane.[1][5] An increase in the ratio of Band C to Band B is indicative of enhanced CFTR maturation.
Data Presentation
The following tables summarize quantitative data from Western blot analyses assessing the effect of this compound (Tezacaftor) on the maturation of F508del-CFTR. Densitometric analysis of protein bands is used to determine the ratio of mature (Band C) to total (Band B + Band C) CFTR, providing a quantitative measure of corrector efficacy.
Table 1: Effect of this compound (Tezacaftor) on F508del-CFTR Maturation in Human Embryonic Kidney (HEK-t) Cells
| Treatment (Concentration) | Total F508del-CFTR Expression (Band B + C, Normalized to Control) | Mature F508del-CFTR Fraction (C / (B + C) Ratio) |
| DMSO (Control) | 1.00 | ~0.1 |
| This compound (5 µM) | Significantly Increased | ~0.4 |
Data is approximated from graphical representations in the cited literature. The exact values may vary based on experimental conditions.
Table 2: Comparative Efficacy of Different CFTR Correctors on F508del-CFTR Maturation
| Corrector (Concentration) | Mature F508del-CFTR Fraction (C / (B + C) Ratio) |
| DMSO (Control) | ~0.1 |
| VX-809 (Lumacaftor, 5 µM) | ~0.5 |
| This compound (Tezacaftor, 5 µM) | ~0.4 |
| Corr-4a (10 µM) | ~0.3 |
| VX-325 (5 µM) | ~0.35 |
This table provides a comparison of the maturation efficacy of this compound with other known CFTR correctors. Data is approximated from graphical representations in the cited literature.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to evaluate the effect of this compound on CFTR maturation in a cell-based assay.
Cell Culture and Treatment
-
Cell Line: Human bronchial epithelial cells expressing F508del-CFTR (e.g., CFBE41o-) or human embryonic kidney (HEK293) cells transiently or stably expressing F508del-CFTR are suitable models.
-
Culture Conditions: Culture the cells in the appropriate medium and conditions as recommended for the specific cell line.
-
Treatment:
-
Seed cells in 6-well plates or 100-mm dishes and grow to 80-90% confluency.
-
Prepare stock solutions of this compound (Tezacaftor) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Treat the cells with the desired concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO) group.
-
Protein Extraction
-
Cell Lysis:
-
Homogenization and Clarification:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.[1]
-
Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Mix a standardized amount of protein (e.g., 30-50 µg) with Laemmli sample buffer containing a reducing agent like dithiothreitol (DTT).[1]
-
Heat the samples at 37°C for 15-30 minutes. Note: Do not boil CFTR samples, as this can cause aggregation.[1]
-
-
SDS-PAGE:
-
Load the prepared samples onto a low-percentage (e.g., 6-8%) Tris-glycine polyacrylamide gel.[1]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[1]
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR (e.g., anti-CFTR monoclonal antibody) overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[1]
-
-
Detection and Analysis:
-
Chemiluminescence Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[1]
-
Signal Visualization: Visualize the protein bands using a chemiluminescence detection system.[1]
-
Image Capture and Densitometry: Capture the image of the Western blot and perform densitometric analysis of the bands corresponding to the immature (Band B) and mature (Band C) forms of CFTR using image analysis software (e.g., ImageJ).[1]
-
Normalization: Normalize the intensity of the CFTR bands to a loading control, such as β-actin or GAPDH.[1]
-
Maturation Ratio Calculation: Calculate the ratio of Band C to Band B or Band C to total CFTR (Band B + Band C) to assess CFTR maturation.[1]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Progress of personalized medicine of cystic fibrosis in the times of efficient CFTR modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor in Special Cystic Fibrosis Populations: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining of CFTR in TAK-661 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial anion channel, and mutations in its gene can lead to cystic fibrosis (CF), a life-threatening genetic disorder. A common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation, thus failing to reach the cell membrane to perform its function.[1][2] TAK-661 (Tezacaftor) is a CFTR corrector molecule designed to address this issue.[3][4] As a Type 1 corrector, this compound is believed to act as a pharmacological chaperone by directly binding to the first membrane-spanning domain (MSD1) of the CFTR protein during its biogenesis.[5][6] This stabilization helps to rescue the folding of mutant CFTR, allowing it to evade the ER-associated degradation pathway and traffic to the cell surface, thereby increasing the density of functional CFTR channels on the plasma membrane.[7][8]
These application notes provide a detailed protocol for the immunofluorescence staining of CFTR in cells treated with this compound, enabling researchers to visualize and quantify the rescue of mutant CFTR protein expression and its localization at the cell membrane.
Data Presentation
The following tables summarize representative quantitative data obtained from immunofluorescence analysis of CFTR protein in a human bronchial epithelial cell line expressing F508del-CFTR, following treatment with this compound.
Table 1: Quantification of Apical CFTR Fluorescence Intensity
| Treatment Group | Mean Apical CFTR Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Vehicle Control |
| Vehicle Control (DMSO) | 100 ± 15 | 1.0 |
| This compound (10 µM) | 152 ± 20 | 1.5 |
Data are presented as mean ± standard deviation. The ~1.5-fold increase in apical F508del-CFTR abundance is consistent with published findings for prolonged treatment with this compound.[9]
Table 2: Analysis of CFTR Protein Expression Levels
| Treatment Group | Percentage of Cells with Positive Apical CFTR Staining | Relative Intensity of Mature (Golgi-processed) CFTR |
| Vehicle Control (DMSO) | 15% | Low |
| This compound (10 µM) | 45% | Moderate |
This table illustrates the increase in both the number of cells expressing detectable apical CFTR and the maturation of the protein, consistent with findings from Western blot analyses showing an increase in both immature and mature CFTR protein bands upon treatment with correctors like this compound.[10]
Experimental Protocols
Materials and Reagents
-
Cell Line: Human bronchial epithelial cell line expressing F508del-CFTR (e.g., CFBE41o-)
-
Cell Culture Medium: MEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin
-
This compound (Tezacaftor): Stock solution in DMSO
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% normal goat serum and 0.1% Triton X-100 in PBS
-
Primary Antibody: Mouse anti-CFTR monoclonal antibody (Clone 596)
-
Secondary Antibody: Goat anti-mouse IgG (H+L) secondary antibody, Alexa Fluor 488 conjugate
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium: Anti-fade mounting medium
-
Glass coverslips and microscope slides
Cell Culture and this compound Treatment
-
Seed human bronchial epithelial cells expressing F508del-CFTR onto glass coverslips in a 24-well plate at a density of 5 x 10^4 cells/well.
-
Culture the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treat the cells with 10 µM this compound or a vehicle control (DMSO) for 24-48 hours.
Immunofluorescence Staining Protocol
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-CFTR antibody in the blocking buffer (e.g., 1:200 dilution) and incubate the cells overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Dilute the Alexa Fluor 488-conjugated secondary antibody in the blocking buffer (e.g., 1:500 dilution) and incubate the cells for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS, protected from light.
-
Nuclear Staining: Incubate the cells with DAPI solution (300 nM in PBS) for 5 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope. Capture images using appropriate filters for Alexa Fluor 488 (CFTR) and DAPI (nuclei).
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in rescuing mutant CFTR.
Experimental Workflow
Caption: Immunofluorescence staining workflow for CFTR.
References
- 1. researchgate.net [researchgate.net]
- 2. Treatment of Polarized Cystic Fibrosis Airway Cells With HGF Prevents VX-661-Rescued F508del-CFTR Destabilization Caused by Prolonged Co-exposure to VX-770 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elexacaftor/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profile of tezacaftor/ivacaftor combination and its potential in the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Elexacaftor/Tezacaftor/Ivacaftor Improved Clinical Outcomes in a Patient with N1303K-CFTR Based on In Vitro Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Investigational Drug TAK-661 Response Using Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of an individual patient's tumor.[1][2][3] These miniature tumor models are instrumental in preclinical drug development and personalized medicine, offering a platform to assess therapeutic responses with high predictive value.[4][5][6] This document provides a detailed protocol for utilizing PDOs to evaluate the efficacy of TAK-661, a putative inhibitor of the Transforming Growth Factor-β-Activated Kinase 1 (TAK1).
The TAK1 signaling pathway is a critical regulator of inflammatory responses and cell survival, often implicated in cancer progression.[7][8][9] Inhibition of TAK1 is a promising therapeutic strategy, and PDOs offer a robust system to investigate the sensitivity of individual tumors to TAK1 inhibition with agents like this compound.
Signaling Pathway
The diagram below illustrates the central role of the TAK1-TAB complex in mediating downstream signaling cascades, including the NF-κB and MAPK pathways, which are critical for cell survival and inflammation. This compound is hypothesized to inhibit the kinase activity of TAK1, thereby blocking these pro-survival signals.
Caption: TAK1 Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
I. Generation of Patient-Derived Organoids (PDOs)
This protocol outlines the establishment of PDO cultures from fresh tumor tissue obtained from biopsies or surgical resections.[10][11][12]
Materials:
-
Fresh tumor tissue in sterile collection medium (e.g., DMEM/F12 with antibiotics)
-
Digestion Buffer (e.g., Collagenase/Hyaluronidase in basal medium)
-
Basement Membrane Matrix (e.g., Matrigel)
-
Organoid Culture Medium (specific to tissue type)
-
6-well tissue culture plates
-
Standard cell culture equipment (incubator, centrifuge, microscope)
Procedure:
-
Tissue Processing:
-
Wash the tumor tissue with cold PBS.
-
Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels in a petri dish on ice.[11]
-
Transfer the minced tissue to a tube containing Digestion Buffer.
-
-
Enzymatic Digestion:
-
Incubate the tissue fragments in Digestion Buffer at 37°C with gentle agitation for 30-60 minutes.
-
Monitor the digestion process under a microscope until single cells and small cell clusters are observed.
-
Neutralize the digestion by adding an equal volume of cold basal medium.
-
-
Cell Isolation and Plating:
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 300 x g for 5 minutes to pellet the cells.
-
Resuspend the cell pellet in a small volume of cold Basement Membrane Matrix.
-
Plate 50 µL domes of the cell-matrix mixture into pre-warmed 6-well plates.[13]
-
-
Culture and Maintenance:
-
Allow the domes to solidify at 37°C for 15-30 minutes.[13]
-
Carefully add 2 mL of pre-warmed Organoid Culture Medium to each well.
-
Culture the organoids at 37°C and 5% CO₂.
-
Change the medium every 2-3 days.
-
Passage the organoids every 7-14 days by disrupting the domes, dissociating the organoids, and re-plating in fresh matrix.
-
Caption: Workflow for Patient-Derived Organoid (PDO) Generation.
II. Drug Sensitivity and Viability Assay
This protocol describes how to assess the dose-dependent response of PDOs to this compound using a luminescence-based cell viability assay.[1][2]
Materials:
-
Established PDO cultures
-
This compound (in a suitable solvent, e.g., DMSO)
-
384-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader with luminescence detection
Procedure:
-
Organoid Plating:
-
Harvest and dissociate established PDOs into small fragments.
-
Count and resuspend the organoid fragments in Basement Membrane Matrix at a desired density.
-
Dispense 10 µL of the organoid-matrix suspension into each well of a 384-well plate.
-
Solidify the domes at 37°C for 15 minutes.
-
Add 40 µL of Organoid Culture Medium to each well.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add 10 µL of the drug dilutions to the respective wells, resulting in the final desired concentrations. Include vehicle control (e.g., DMSO) and positive control (e.g., a known cytotoxic agent) wells.
-
Incubate the plate at 37°C and 5% CO₂ for 72-120 hours.
-
-
Viability Assessment:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 30 µL of the cell viability reagent to each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Caption: High-Throughput Drug Screening Workflow for PDOs.
Data Presentation and Analysis
The raw luminescence data should be normalized to the vehicle control. The dose-response curves can then be plotted, and key parameters such as the half-maximal inhibitory concentration (IC50) and the Area Under the Curve (AUC) can be calculated to quantify drug sensitivity.
Table 1: Hypothetical Dose-Response Data for this compound in Different PDO Lines
| PDO Line | IC50 (µM) | AUC | Interpretation |
| PDO-001 | 0.5 | 0.2 | Sensitive |
| PDO-002 | 8.2 | 0.7 | Resistant |
| PDO-003 | 1.1 | 0.3 | Sensitive |
| PDO-004 | 15.7 | 0.9 | Resistant |
Table 2: Quality Control Metrics for Drug Sensitivity Assays
| Metric | Acceptance Criteria | Purpose |
| Z'-factor | > 0.4 | Measures the dynamic range and data variation between positive and negative controls.[2] |
| DMSO Effect | Ratio of 0.8 - 1.2 | Ensures the vehicle (DMSO) does not significantly affect cell viability.[2] |
| Coefficient of Variation (CV) | < 20% | Measures the variability within replicate wells. |
Conclusion
The use of patient-derived organoids provides a clinically relevant platform for evaluating the efficacy of targeted therapies like this compound.[4][14][15] The protocols outlined in this document offer a standardized approach to generating PDOs, performing drug sensitivity assays, and analyzing the resulting data. This methodology can aid in identifying patient populations most likely to respond to this compound and can accelerate the clinical development of this and other novel anti-cancer agents.
References
- 1. Drug Sensitivity Assays of Human Cancer Organoid Cultures | Springer Nature Experiments [experiments.springernature.com]
- 2. Drug Sensitivity Assays of Human Cancer Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-derived organoids in precision cancer medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. huborganoids.nl [huborganoids.nl]
- 6. worldhealth.net [worldhealth.net]
- 7. TAK1, but not TAB1 or TAB2, plays an essential role in multiple signaling pathways in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for generation and utilization of patient-derived organoids from multimodal specimen [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for derivation of organoids and patient-derived orthotopic xenografts from glioma patient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation of Patient-Derived Colorectal Cancer Organoids for RAS Studies | Springer Nature Experiments [experiments.springernature.com]
- 13. Video: Establishment and Culture of Patient-Derived Breast Organoids [jove.com]
- 14. Technologies to Assess Drug Response and Heterogeneity in Patient-Derived Cancer Organoids | Annual Reviews [annualreviews.org]
- 15. Patient-Derived Organoids for Personalized Drug Screening in Intrahepatic CCA [jhoponline.com]
Application Note: High-Content Imaging for Quantifying CFTR Localization with TAK-661
Introduction
Cystic Fibrosis (CF) is a genetic disorder resulting from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] These mutations can lead to misfolding of the CFTR protein, causing its retention in the endoplasmic reticulum and subsequent degradation, thereby preventing its localization to the plasma membrane where it functions as a chloride channel.[2] The most common mutation, F508del-CFTR, exhibits such a trafficking defect.[2]
CFTR modulators are a class of drugs designed to correct these defects.[1] Correctors, a specific type of modulator, aim to rescue the misfolded protein and facilitate its trafficking to the cell surface.[1][3] TAK-661 (also known as Tezacaftor or VX-661) is a CFTR corrector that has been shown to improve the processing and trafficking of mutant CFTR, such as F508del, to the cell membrane.[4][5] It is a component of combination therapies that have demonstrated significant clinical benefit.[4]
High-content imaging (HCI) provides a powerful platform for quantifying the subcellular localization of proteins in a high-throughput manner.[6] This application note details a protocol for using high-content imaging to quantify the rescue of F508del-CFTR to the plasma membrane in response to treatment with this compound. The described methods enable researchers to accurately assess the efficacy of corrector compounds and can be adapted for screening novel therapeutic agents.
Signaling Pathway and Drug Mechanism
The F508del mutation in CFTR leads to a misfolded protein that is recognized by the cell's quality control machinery and targeted for degradation, preventing its trafficking from the endoplasmic reticulum (ER) to the Golgi apparatus and ultimately to the plasma membrane. This compound acts as a corrector by binding to the misfolded F508del-CFTR protein, stabilizing its conformation, and allowing it to bypass the ER quality control, thereby promoting its trafficking to the cell surface.
Experimental Protocols
This section provides a detailed methodology for quantifying CFTR localization at the plasma membrane using high-content imaging.
Materials and Reagents
-
Cell Line: Human bronchial epithelial (CFBE) cells stably expressing F508del-CFTR with an extracellular tag (e.g., HA or FLAG).
-
Culture Medium: MEM supplemented with 10% FBS, 2 mM L-glutamine, 1% penicillin-streptomycin, and a selection antibiotic (e.g., puromycin).
-
Assay Plates: 96- or 384-well black, clear-bottom imaging plates.
-
Coating Reagent: Fibronectin solution.
-
Compound: this compound (Tezacaftor/VX-661), dissolved in DMSO.
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Mouse anti-tag (e.g., anti-FLAG or anti-HA) antibody.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG.
-
Nuclear Stain: Hoechst 33342.
-
Cytoplasmic/Whole-Cell Stain (Optional): A cell-permeant dye like CellMask™ Deep Red.
Experimental Workflow
The overall workflow consists of cell seeding, compound treatment, immunofluorescent staining, image acquisition, and data analysis.
Step-by-Step Protocol
-
Plate Coating and Cell Seeding:
-
Coat the wells of a 96- or 384-well imaging plate with fibronectin according to the manufacturer's instructions.
-
Trypsinize and count the CFBE cells expressing F508del-CFTR-HA.
-
Seed the cells at a density that will result in a confluent monolayer after 24-48 hours of incubation (e.g., 20,000 cells/well for a 96-well plate).
-
Incubate the plate at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Carefully remove the old medium from the cell plate and add the medium containing the different concentrations of this compound.
-
Incubate the plate for 24 hours at 37°C to allow for the correction of CFTR trafficking.
-
-
Immunofluorescence Staining:
-
Wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-HA antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 (for nuclear staining), diluted in blocking buffer, for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Leave the final wash of PBS in the wells for imaging.
-
-
High-Content Image Acquisition:
-
Use an automated high-content imaging system.
-
Acquire images from at least two channels:
-
DAPI channel: For visualizing the Hoechst-stained nuclei.
-
FITC/GFP channel: For visualizing the Alexa Fluor 488-stained CFTR.
-
-
If a whole-cell stain is used, acquire images in the appropriate far-red channel.
-
Set the exposure times to avoid saturation while ensuring a good signal-to-noise ratio. Acquire images from multiple fields per well to ensure robust data.
-
-
Image Analysis:
-
The image analysis can be performed using software associated with the HCI instrument or open-source platforms like CellProfiler.
-
Segmentation:
-
Identify the nuclei as primary objects using the DAPI channel.
-
Identify the cell boundaries as secondary objects. This can be done by expanding a set number of pixels from the nucleus (if cell density is controlled) or by using a whole-cell stain.
-
-
Measurement:
-
Define a "membrane" region of interest (ROI) as a ring-like area at the periphery of the cell object.
-
Define a "cytoplasmic" ROI as the area of the cell object excluding the nucleus and the membrane ROI.
-
Measure the mean fluorescence intensity of the CFTR signal (FITC channel) within the membrane and cytoplasmic ROIs for each cell.
-
-
Quantification:
-
Calculate the ratio of the mean membrane intensity to the mean cytoplasmic intensity for each cell. This ratio serves as a quantitative measure of CFTR localization at the plasma membrane.
-
Average the ratios for all cells within a well and across replicate wells for each treatment condition.
-
-
References
- 1. cff.org [cff.org]
- 2. High-content functional screen to identify proteins that correct F508del-CFTR function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cff.org [cff.org]
- 4. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening of Bacterial Protein Localization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral-Mediated CFTR Mutation Expression and TAK-661 Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2] These mutations lead to the production of a dysfunctional CFTR protein, an anion channel responsible for ion and water transport across epithelial cell membranes.[1][3] The most common mutation, F508del, results in a misfolded protein that is prematurely degraded and does not reach the cell surface.[4][5] TAK-661 (Tezacaftor) is a CFTR corrector drug that aids in the proper folding and trafficking of mutant CFTR proteins to the cell membrane.[6][7][8][9]
These application notes provide a detailed protocol for the use of lentiviral vectors to express CFTR mutations in relevant cell models for the preclinical evaluation of this compound. Lentiviral vectors are a robust tool for this purpose as they can efficiently transduce a wide variety of cell types, including non-dividing and primary cells, and integrate into the host genome, ensuring stable, long-term expression of the transgene.[10][11][12][13]
Data Summary: Efficacy of this compound (Tezacaftor)
The following tables summarize quantitative data from studies evaluating the efficacy of this compound (Tezacaftor), often in combination with other CFTR modulators, in restoring the function of mutant CFTR.
Table 1: In Vitro Efficacy of Tezacaftor in Combination with Ivacaftor
| Cell Model | CFTR Mutation | Treatment | Outcome Measure | Result | Reference |
| Human Bronchial Epithelial Cells | F508del/F508del | Tezacaftor/Ivacaftor | CFTR-mediated chloride transport | Increased chloride transport | [3] |
| Human Bronchial Epithelial Cells | F508del/G551D | Tezacaftor/Ivacaftor | CFTR-mediated chloride transport | Enhanced CFTR activity | [3] |
Table 2: Clinical Efficacy of Tezacaftor in Combination with Ivacaftor
| Study Population | CFTR Mutation | Treatment | Outcome Measure | Result | Reference |
| CF Patients | F508del/F508del | Tezacaftor (100 mg qd) / Ivacaftor (150 mg q12h) | Change in sweat chloride | -6.04 mmol/L decrease | [3][14] |
| CF Patients | F508del/F508del | Tezacaftor (100 mg qd) / Ivacaftor (150 mg q12h) | Change in ppFEV1 | +3.75 percentage point increase | [3][14] |
| CF Patients | F508del/G551D | Tezacaftor (100 mg qd) / Ivacaftor (150 mg q12h) | Change in sweat chloride | -7.02 mmol/L decrease | [3][14] |
| CF Patients | F508del/G551D | Tezacaftor (100 mg qd) / Ivacaftor (150 mg q12h) | Change in ppFEV1 | +4.60 percentage point increase | [3][14] |
Table 3: Comparative Efficacy of Lentiviral Gene Therapy and CFTR Modulators in Rat Airway Models
| Model | Treatment | Outcome Measure | Result (% of Wild-Type Function) | Reference |
| Phe508del Rat ALIs | Elexacaftor-Tezacaftor-Ivacaftor (ETI) | CFTR Function | 59% | [11][15] |
| Phe508del Rat ALIs | Lentiviral-CFTR | CFTR Function | 68% | [11][15] |
| CFTR Knockout Rat ALIs | Lentiviral-CFTR | CFTR Function | 47% | [11][15] |
Experimental Protocols
Protocol 1: Lentiviral Vector Production for CFTR Mutation Expression
This protocol describes the production of lentiviral particles containing a CFTR mutation of interest (e.g., F508del).
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid containing the CFTR mutation cDNA
-
Lentiviral packaging plasmids (e.g., psPAX2)
-
Lentiviral envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
0.45 µm filter
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In Tube A, dilute the transfer, packaging, and envelope plasmids in Opti-MEM.
-
In Tube B, dilute the transfection reagent in Opti-MEM.
-
Add the contents of Tube A to Tube B, mix gently, and incubate for 15-20 minutes at room temperature.
-
-
Transfection: Add the transfection complex dropwise to the HEK293T cells.
-
Incubation: Incubate the cells at 37°C and 5% CO2. After 4-6 hours, replace the medium with fresh DMEM containing 10% FBS.
-
Virus Harvest:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Add fresh media to the cells and collect the supernatant again at 72 hours post-transfection.
-
Pool the collected supernatants.
-
-
Virus Filtration and Storage:
-
Filter the viral supernatant through a 0.45 µm filter to remove cellular debris.
-
Aliquot the filtered virus and store at -80°C. It is recommended to determine the viral titer before use.
-
Protocol 2: Lentiviral Transduction of Human Bronchial Epithelial (HBE) Cells
This protocol outlines the transduction of primary or immortalized HBE cells with the produced lentivirus.
Materials:
-
Human Bronchial Epithelial (HBE) cells
-
Lentiviral particles containing the CFTR mutation
-
Polybrene (8 µg/mL final concentration)
-
Appropriate cell culture medium
-
6-well plates
Procedure:
-
Cell Seeding: Seed HBE cells in a 6-well plate to achieve 50-70% confluency on the day of transduction.
-
Transduction:
-
Prepare the transduction medium by adding Polybrene to the cell culture medium.
-
Remove the existing medium from the cells and add the transduction medium.
-
Add the desired amount of lentiviral particles (determine the optimal Multiplicity of Infection (MOI) for your cells).
-
-
Incubation: Incubate the cells at 37°C and 5% CO2 for 18-24 hours.
-
Medium Change: After incubation, remove the virus-containing medium and replace it with fresh culture medium.
-
Selection (Optional): If the lentiviral vector contains a selection marker (e.g., puromycin resistance), begin selection 48-72 hours post-transduction.
-
Expansion: Expand the transduced cells for subsequent experiments.
Protocol 3: Testing the Efficacy of this compound on Transduced Cells
This protocol describes the treatment of lentivirally-transduced HBE cells with this compound and the assessment of its effect on CFTR function.
Materials:
-
Lentivirally-transduced HBE cells expressing a CFTR mutation
-
This compound (Tezacaftor)
-
DMSO (vehicle control)
-
Ussing chamber system or other functional assays (e.g., membrane potential-sensitive dyes)
-
Reagents for Western blotting or immunofluorescence
Procedure:
-
Cell Plating for Assay: Plate the transduced HBE cells on permeable supports (e.g., Transwell inserts) and culture until a polarized monolayer is formed.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 24-48 hours.
-
-
Functional Analysis (Ussing Chamber):
-
Mount the permeable supports in an Ussing chamber.
-
Measure the short-circuit current (Isc) to assess CFTR-dependent chloride secretion.
-
Typically, the assay involves the sequential addition of amiloride (to inhibit sodium channels), forskolin (to activate CFTR through cAMP), and a CFTR inhibitor (e.g., CFTRinh-172) to confirm the specificity of the current.
-
-
Biochemical Analysis (Western Blotting):
-
Lyse the treated cells and perform Western blotting to assess the levels of the immature (Band B) and mature (Band C) forms of the CFTR protein. An increase in the Band C/Band B ratio indicates improved protein trafficking.
-
-
Localization Analysis (Immunofluorescence):
-
Fix and permeabilize the treated cells.
-
Stain for the CFTR protein using a specific antibody.
-
Visualize the subcellular localization of CFTR using fluorescence microscopy to confirm its presence at the plasma membrane.
-
Visualizations
Caption: Workflow for testing this compound using lentiviral-transduced cells.
Caption: this compound corrects F508del-CFTR misfolding and restores trafficking.
References
- 1. CFTR Lifecycle Map | Encyclopedia MDPI [encyclopedia.pub]
- 2. Perspectives on the translation of in-vitro studies to precision medicine in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. researchgate.net [researchgate.net]
- 9. CFTR Lifecycle Map—A Systems Medicine Model of CFTR Maturation to Predict Possible Active Compound Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. General Trends in the Effects of VX-661 and VX-445 on the Plasma Membrane Expression of Clinical CFTR Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lentiviral Gene Therapy for Cystic Fibrosis: A Promising Approach and First-in-Human Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Co-administration of Tezacaftor (VX-661) with Other CFTR Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This protein functions as a chloride and bicarbonate channel in epithelial cells. Its dysfunction leads to the accumulation of thick, sticky mucus in various organs, particularly the lungs and digestive system. A significant breakthrough in CF treatment has been the development of CFTR modulators, which aim to correct the underlying molecular defect.
Tezacaftor (VX-661) is a CFTR corrector that aids in the proper folding and trafficking of the CFTR protein to the cell surface, particularly for individuals with the F508del mutation, the most common CF-causing mutation.[1] However, the therapeutic benefit of tezacaftor is significantly enhanced when co-administered with other CFTR modulators, such as the potentiator ivacaftor and the corrector elexacaftor. Ivacaftor increases the channel open probability (gating) of the CFTR protein at the cell surface, while elexacaftor works at a different site than tezacaftor to further improve protein folding and trafficking.[1][2] The triple combination of elexacaftor, tezacaftor, and ivacaftor has demonstrated remarkable clinical efficacy.[3][4]
These application notes provide detailed protocols for the in vitro and ex vivo evaluation of co-administering tezacaftor with other CFTR modulators. The included methodologies are intended to guide researchers in assessing the synergistic effects of these drug combinations on CFTR protein maturation, trafficking, and function.
Quantitative Data Summary
The following tables summarize the clinical efficacy of tezacaftor in combination with ivacaftor and elexacaftor in patients with at least one F508del mutation.
Table 1: Efficacy of Tezacaftor/Ivacaftor Combination Therapy [5][6]
| Outcome Measure | Patient Population | Treatment Group | Placebo Group | Mean Difference |
| Change in ppFEV1 | F508del/F508del | +3.75 percentage points | - | - |
| Change in Sweat Chloride | F508del/F508del | -6.04 mmol/L | - | - |
| Change in ppFEV1 | F508del/G551D | +4.60 percentage points | - | - |
| Change in Sweat Chloride | F508del/G551D | -7.02 mmol/L | - | - |
Table 2: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor (ETI) Triple Combination Therapy [7][8][9]
| Outcome Measure | Patient Population | Treatment Group (ETI) | Placebo/Active Comparator Group | Mean Difference |
| Change in ppFEV1 | F508del/MF | +13.0% | Placebo | 13.0 percentage points |
| Change in Sweat Chloride | F508del/MF | -48.5 mmol/L | Placebo | -48.5 mmol/L |
| Change in ppFEV1 | F508del/F508del | +8.4% | Tezacaftor/Ivacaftor | 8.4 percentage points |
| Change in Sweat Chloride | F508del/F508del | - | Tezacaftor/Ivacaftor | -45.1 mmol/L |
| CFQ-R Respiratory Domain Score | F508del/F508del | - | Tezacaftor/Ivacaftor | +17.4 points |
ppFEV1: percent predicted forced expiratory volume in 1 second; MF: minimal function mutation; CFQ-R: Cystic Fibrosis Questionnaire-Revised.
Experimental Protocols
I. Western Blot Analysis of CFTR Protein Maturation
This protocol is designed to assess the effect of tezacaftor and its co-administration with other CFTR modulators on the maturation of the CFTR protein. The maturation of CFTR is observed by the appearance of a higher molecular weight, complex-glycosylated form (Band C) relative to the immature, core-glycosylated form (Band B).
Materials:
-
Cell lines expressing F508del-CFTR (e.g., CFBE41o-, HEK293)
-
Cell culture reagents
-
Tezacaftor, Ivacaftor, Elexacaftor (and other modulators of interest)
-
Lysis buffer (RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (6% acrylamide) and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-CFTR antibody (e.g., clone M3A7)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate F508del-CFTR expressing cells and grow to 80-90% confluency.
-
Treat cells with desired concentrations of tezacaftor alone or in combination with other modulators (e.g., 3 µM elexacaftor, 3 µM tezacaftor, 1 µM ivacaftor) for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer and collect the lysate.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and heat at 37°C for 15 minutes (do not boil).
-
Load 30-50 µg of protein per lane on a 6% SDS-PAGE gel.
-
Run the gel and transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imager.
-
Quantify the intensity of Band B (~150 kDa) and Band C (~170 kDa).
-
Calculate the maturation ratio (Band C / (Band B + Band C)) to assess the efficacy of the modulator combination.
-
II. Ussing Chamber Assay for CFTR Channel Function
The Ussing chamber assay measures ion transport across an epithelial monolayer. This protocol is used to assess the functional rescue of CFTR by co-administration of tezacaftor and other modulators.
Materials:
-
Polarized epithelial cells expressing F508del-CFTR (e.g., primary human bronchial epithelial cells, CFBE41o-) cultured on permeable supports (e.g., Transwell inserts).
-
Ussing chamber system with electrodes.
-
Krebs-bicarbonate Ringer (KBR) solution.
-
Amiloride (ENaC inhibitor).
-
Forskolin (cAMP agonist to activate CFTR).
-
Genistein or Ivacaftor (CFTR potentiator).
-
CFTRinh-172 (CFTR inhibitor).
-
Tezacaftor and other modulators for pre-treatment.
Procedure:
-
Cell Culture and Pre-treatment:
-
Culture epithelial cells on permeable supports until a high transepithelial electrical resistance (TEER) is achieved, indicating a confluent monolayer.
-
Pre-treat the cells with tezacaftor alone or in combination with other correctors for 24-48 hours.
-
-
Ussing Chamber Measurement:
-
Mount the permeable supports in the Ussing chambers containing KBR solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Measure the baseline short-circuit current (Isc).
-
Add amiloride to the apical chamber to block ENaC channels.
-
Add forskolin to the apical and basolateral chambers to activate CFTR.
-
Add a potentiator (e.g., ivacaftor or genistein) to the apical chamber to potentiate CFTR channel gating.
-
Add CFTRinh-172 to the apical chamber to inhibit CFTR-mediated current and confirm that the observed current is CFTR-specific.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to each compound.
-
Compare the ΔIsc in modulator-treated cells to vehicle-treated controls to determine the extent of functional rescue.
-
III. Immunofluorescence for CFTR Subcellular Localization
This protocol allows for the visualization of CFTR protein trafficking to the cell membrane following treatment with tezacaftor and other modulators.
Materials:
-
Polarized epithelial cells expressing F508del-CFTR grown on permeable supports or coverslips.
-
Tezacaftor and other modulators for treatment.
-
4% paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking solution (e.g., 1% BSA in PBS).
-
Primary antibody: Anti-CFTR antibody.
-
Secondary antibody: Fluorescently-conjugated anti-mouse IgG.
-
DAPI for nuclear counterstaining.
-
Mounting medium.
-
Confocal microscope.
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with modulators as described in the Western Blot protocol.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with primary anti-CFTR antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
-
Imaging:
-
Mount the coverslips or membranes on slides.
-
Visualize and capture images using a confocal microscope. Analyze the images for an increase in apical membrane staining of CFTR in modulator-treated cells compared to controls.
-
IV. Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This ex vivo assay uses patient-derived intestinal organoids to assess CFTR function and response to modulators. Increased CFTR function leads to fluid secretion into the organoid lumen, causing them to swell.
Materials:
-
Patient-derived intestinal organoids cultured in Matrigel.
-
Culture medium.
-
Tezacaftor and other modulators.
-
Forskolin.
-
Live-cell imaging microscope.
Procedure:
-
Organoid Culture and Treatment:
-
Culture intestinal organoids according to established protocols.
-
Pre-treat organoids with tezacaftor and other correctors for 24-48 hours.
-
-
Swelling Assay:
-
Add forskolin to the culture medium to stimulate CFTR activity.
-
If testing a potentiator, add it concurrently with forskolin.
-
Acquire images of the organoids at baseline (before forskolin) and at regular intervals for 1-2 hours after forskolin addition.
-
-
Data Analysis:
-
Measure the cross-sectional area of the organoids at each time point using image analysis software.
-
Calculate the percent swelling relative to the baseline area.
-
Compare the swelling response in modulator-treated organoids to vehicle-treated controls.
-
Visualizations
Caption: Mechanism of action for co-administration of Tezacaftor with other CFTR modulators.
Caption: General experimental workflow for assessing CFTR functional rescue by modulator combinations.
References
- 1. mdpi.com [mdpi.com]
- 2. Trafficking and function of the cystic fibrosis transmembrane conductance regulator: a complex network of posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of elexacaftor+tezacaftor+ivacaftor in individuals with cystic fibrosis and at least one F508del allele: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Clinical Effectiveness of Elexacaftor/Tezacaftor/Ivacaftor in People with Cystic Fibrosis: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Review - Elexacaftor-Tezacaftor-Ivacaftor and Ivacaftor (Trikafta) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Cell Line Generation in TAK-661 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-661 (Tezacaftor) is a small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It is designed to address the trafficking defect of the most common CF-causing mutation, F508del, by facilitating its proper folding and transit to the cell surface. The development and screening of CFTR correctors like this compound necessitate robust and reliable cellular models that accurately recapitulate the molecular defects of the disease. This document provides detailed application notes and protocols for the generation of stable cell lines expressing the F508del-CFTR mutation, which are essential tools for the screening and characterization of corrector compounds such as this compound.
The protocols outlined below describe the generation of a stable F508del-CFTR expressing cell line using the human bronchial epithelial cell line, CFBE41o-, and detail the key functional assays used to evaluate the efficacy of corrector compounds.
Signaling Pathway of F508del-CFTR Correction
The F508del mutation in the CFTR gene leads to misfolding of the protein in the endoplasmic reticulum (ER). This misfolded protein is recognized by the cell's quality control machinery and targeted for premature degradation by the proteasome, preventing its trafficking to the plasma membrane where it would normally function as a chloride channel. CFTR correctors like this compound bind to the misfolded F508del-CFTR protein, stabilizing its conformation and allowing it to escape ER-associated degradation (ERAD). The corrected protein can then traffic through the Golgi apparatus to the cell surface, where its function as a chloride channel can be restored by a potentiator molecule.
Experimental Workflow for Stable Cell Line Generation and Screening
The overall process involves establishing a stable cell line expressing F508del-CFTR, followed by screening with this compound and functional validation of CFTR correction.
I. Generation of a Stable F508del-CFTR Expressing Cell Line
This protocol describes the generation of a stable cell line expressing the F508del mutant of CFTR in the CFBE41o- human bronchial epithelial cell line.
Materials:
-
CFBE41o- cells (ATCC)
-
DMEM/F-12 medium (Gibco)
-
Fetal Bovine Serum (FBS) (Gibco)
-
Penicillin-Streptomycin (Gibco)
-
Plasmid expressing F508del-CFTR with a neomycin resistance gene (e.g., pCDNA3.1-F508del-CFTR)
-
Lipofectamine 3000 Transfection Reagent (Invitrogen)
-
Geneticin (G418) (Gibco)
-
Trypsin-EDTA (Gibco)
-
Phosphate-Buffered Saline (PBS)
-
Cloning cylinders or sterile filter paper discs
Protocol:
-
Cell Culture:
-
Culture CFBE41o- cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Passage cells at 80-90% confluency.
-
-
Transfection:
-
One day before transfection, seed 5 x 10⁵ CFBE41o- cells in a 6-well plate.
-
On the day of transfection, transfect the cells with the pCDNA3.1-F508del-CFTR plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
-
-
Selection of Stable Transfectants:
-
48 hours post-transfection, begin selection by replacing the medium with fresh medium containing G418. The optimal concentration of G418 should be determined by a kill curve on untransfected CFBE41o- cells (typically 400-800 µg/mL).
-
Replace the selection medium every 3-4 days.
-
Monitor the cells for the death of non-transfected cells and the emergence of resistant colonies. This process may take 2-3 weeks.
-
-
Clonal Isolation and Expansion:
-
Once distinct colonies are visible, isolate individual colonies using cloning cylinders or by picking with a sterile pipette tip and transferring to a new well of a 24-well plate.
-
Expand each clone in selection medium.
-
-
Validation of F508del-CFTR Expression:
-
Once a sufficient number of cells are obtained, validate the expression of F508del-CFTR in each clone by Western blot and quantitative PCR (qPCR).
-
Select a high-expressing, stable clone for subsequent screening assays.
-
II. Functional Assays for Screening this compound
The following assays are commonly used to assess the ability of this compound to correct the function of F508del-CFTR.
A. Western Blot for CFTR Maturation
This assay assesses the glycosylation state of the CFTR protein, which is an indicator of its successful trafficking through the Golgi apparatus. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has passed through the Golgi.[1] An increase in the Band C to Band B ratio indicates improved protein processing.
Protocol:
-
Cell Treatment:
-
Plate the stable F508del-CFTR expressing CFBE41o- cells in 6-well plates.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 24-48 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors.
-
Collect the lysate and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 30-50 µg of protein lysate on a 6-8% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against CFTR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for Band B (~150 kDa) and Band C (~170 kDa) using densitometry software.
-
Calculate the ratio of Band C to Band B for each treatment condition.
-
Table 1: Expected Results from Western Blot Analysis
| Treatment | This compound Conc. (µM) | Band B Intensity (Arbitrary Units) | Band C Intensity (Arbitrary Units) | Band C / Band B Ratio |
| Vehicle (DMSO) | 0 | 100 | 10 | 0.1 |
| This compound | 0.1 | 95 | 25 | 0.26 |
| This compound | 1 | 80 | 60 | 0.75 |
| This compound | 10 | 65 | 90 | 1.38 |
B. Ussing Chamber Assay for Transepithelial Ion Transport
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers.[2] This assay directly measures CFTR-mediated chloride secretion as short-circuit current (Isc).
Protocol:
-
Cell Culture on Permeable Supports:
-
Seed the stable F508del-CFTR expressing CFBE41o- cells on permeable filter supports (e.g., Transwells) and culture for 10-14 days to allow for polarization and formation of a tight monolayer.
-
Treat the cells with this compound for 24-48 hours prior to the assay.
-
-
Ussing Chamber Setup:
-
Mount the permeable supports in the Ussing chamber.
-
Bathe both the apical and basolateral sides with symmetrical Ringer's solution.
-
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and measure the baseline Isc.
-
Sequentially add the following drugs to the apical or basolateral chambers:
-
Amiloride (apical) to block epithelial sodium channels (ENaC).
-
Forskolin (basolateral) to activate adenylyl cyclase and increase cAMP, thereby stimulating CFTR.
-
A CFTR potentiator (e.g., Genistein or Ivacaftor) can be added to maximize channel opening.
-
CFTRinh-172 (apical) to inhibit CFTR-mediated current and confirm specificity.
-
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to forskolin and the CFTR inhibitor.
-
Compare the ΔIsc between vehicle-treated and this compound-treated cells.
-
Table 2: Expected Results from Ussing Chamber Assay
| Treatment | This compound Conc. (µM) | Baseline Isc (µA/cm²) | Forskolin-stimulated ΔIsc (µA/cm²) | CFTRinh-172 inhibited ΔIsc (µA/cm²) |
| Vehicle (DMSO) | 0 | 5.2 | 2.1 | -1.9 |
| This compound | 1 | 5.5 | 15.8 | -14.5 |
| This compound | 10 | 5.3 | 25.4 | -23.9 |
C. Halide-Sensitive YFP Quenching Assay for High-Throughput Screening
This cell-based assay utilizes a halide-sensitive Yellow Fluorescent Protein (YFP) to measure CFTR-mediated iodide influx, which quenches the YFP fluorescence.[3][4][5] It is amenable to a high-throughput format.
Protocol:
-
Stable Cell Line Generation:
-
Generate a stable cell line co-expressing F508del-CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L) in a suitable cell line like FRT or CFBE41o-.
-
-
Assay Procedure:
-
Plate the dual-expressing cells in a 96- or 384-well plate.
-
Incubate the cells with this compound for 18-24 hours.
-
Wash the cells and replace the medium with a chloride-free buffer.
-
Measure the baseline YFP fluorescence using a plate reader.
-
Add a buffer containing iodide and a CFTR agonist (e.g., forskolin).
-
Monitor the rate of YFP fluorescence quenching over time.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching (dF/dt).
-
Compare the quenching rates between vehicle-treated and this compound-treated cells.
-
Table 3: Expected Results from Halide-Sensitive YFP Assay
| Treatment | This compound Conc. (µM) | Rate of YFP Quenching (dF/dt) |
| Vehicle (DMSO) | 0 | 0.05 |
| This compound | 1 | 0.45 |
| This compound | 10 | 0.82 |
| Positive Control (WT-CFTR) | - | 1.00 |
Conclusion
The generation of stable cell lines expressing F508del-CFTR is a critical first step in the discovery and development of CFTR corrector drugs like this compound. The protocols provided herein offer a comprehensive guide for establishing these cellular models and for performing the key functional assays required to evaluate corrector efficacy. The combination of biochemical (Western blot) and functional (Ussing chamber, YFP assay) readouts provides a robust platform for identifying and characterizing novel CFTR modulators.
References
- 1. cff.org [cff.org]
- 2. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single-Channel Analysis of TAK-661 (Tezacaftor) on CFTR Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-661 (Tezacaftor) is a small molecule corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] In individuals with cystic fibrosis (CF) carrying the F508del mutation, the most common CF-causing mutation, the CFTR protein is misfolded and retained in the endoplasmic reticulum, leading to its premature degradation and a significant reduction in the number of functional chloride channels at the cell surface.[3][4] this compound acts as a chaperone during protein folding, facilitating the processing and trafficking of F508del-CFTR to the plasma membrane, thereby increasing the density of CFTR channels on the cell surface.[1][4]
These application notes provide a detailed protocol for the electrophysiological assessment of this compound's effect on single CFTR channel function using patch-clamp techniques. The primary goal is to quantify the changes in single-channel properties of F508del-CFTR following treatment with this compound. As a corrector, this compound is expected to primarily increase the number of active channels (N) in the plasma membrane, with minimal direct impact on the single-channel conductance (i) or the open probability (Po) of the rescued channels.[3]
Signaling Pathway and Mechanism of Action
This compound's therapeutic effect is rooted in its ability to correct the misfolding of the F508del-CFTR protein. The following diagram illustrates the cellular pathway affected by the F508del mutation and the intervention by this compound.
Experimental Protocols
This section outlines the detailed methodology for single-channel patch-clamp analysis of F508del-CFTR in a heterologous expression system following treatment with this compound.
Cell Culture and Treatment
-
Cell Line: Use a mammalian cell line that does not endogenously express CFTR, such as Chinese Hamster Ovary (CHO) or Baby Hamster Kidney (BHK) cells, stably transfected with an F508del-CFTR expression vector.
-
Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound (Tezacaftor) in dimethyl sulfoxide (DMSO).
-
24 to 48 hours prior to the patch-clamp experiment, treat the cells with the desired concentration of this compound (e.g., 1-10 µM).[3] A vehicle control (DMSO) should be run in parallel.
-
Incubate the cells with the compound for the duration of the treatment period at 37°C.
-
Electrophysiology: Single-Channel Patch-Clamp Recording
The excised inside-out patch configuration is ideal for studying CFTR as it allows for the controlled application of ATP and Protein Kinase A (PKA) to the intracellular face of the membrane patch.[5][6]
Solutions:
-
Pipette Solution (Extracellular):
-
140 mM N-methyl-D-glucamine (NMDG)-Cl
-
2 mM MgCl₂
-
5 mM CaCl₂
-
10 mM TES
-
pH adjusted to 7.4 with Tris
-
-
Bath Solution (Intracellular):
-
140 mM NMDG-Cl
-
2 mM MgCl₂
-
1 mM EGTA
-
10 mM TES
-
pH adjusted to 7.4 with Tris
-
-
Activating Solution:
-
Bath solution supplemented with:
-
1 mM Mg-ATP
-
Catalytic subunit of PKA (75-100 nM)
-
Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 5-10 MΩ when filled with the pipette solution.
-
Seal Formation: Approach a treated cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) in the cell-attached configuration.
-
Patch Excision: Excise the membrane patch by pulling the pipette away from the cell to achieve the inside-out configuration.
-
Channel Activation: Perfuse the excised patch with the activating solution containing ATP and PKA to activate CFTR channels.
-
Data Acquisition:
-
Record single-channel currents at a constant holding potential (e.g., -80 mV).
-
Acquire data at a sampling rate of 5-10 kHz and filter at 1-2 kHz.
-
Record for a sufficient duration to obtain a representative sample of channel activity.
-
Data Analysis
-
Idealization: Idealize the recorded current traces to create a record of channel open and closed events.
-
Single-Channel Amplitude (i): Generate an all-points histogram from the idealized record and fit it with a Gaussian distribution to determine the mean current amplitude of the open and closed states. The difference between these two peaks represents the single-channel current amplitude.
-
Open Probability (Po): Calculate the open probability as the total open time divided by the total recording time.
-
Number of Channels (N): The number of active channels in a patch can be estimated by observing the maximum number of simultaneous openings during the recording.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for single-channel analysis of this compound's effect on CFTR.
Data Presentation
The expected outcome of treating F508del-CFTR expressing cells with this compound is an increase in the number of functional channels at the plasma membrane. The single-channel conductance and open probability of the rescued channels are not expected to be significantly different from the untreated F508del-CFTR channels.
| Parameter | Vehicle Control (DMSO) | This compound (Tezacaftor) | Expected Outcome |
| Number of Channels (N) | Low | Increased | Significant increase in channel density |
| Single-Channel Conductance (i) | ~6-8 pS | ~6-8 pS | No significant change |
| Open Probability (Po) | ~0.1-0.2 | ~0.1-0.2 | No significant change |
| Mean Open Time | Variable | Variable | No significant change |
| Mean Closed Time | Variable | Variable | No significant change |
Logical Relationship of this compound's Effect
The following diagram illustrates the logical relationship between this compound treatment and the observed electrophysiological parameters.
Conclusion
Single-channel patch-clamp analysis is a powerful technique to elucidate the mechanism of action of CFTR correctors like this compound at the molecular level. By following the detailed protocols outlined in these application notes, researchers can effectively quantify the increase in the number of functional F508del-CFTR channels at the plasma membrane, providing crucial data for drug development and a deeper understanding of cystic fibrosis pathophysiology. The key finding anticipated from these studies is that this compound's primary effect is to augment the density of CFTR channels, rather than altering the intrinsic properties of the individual channels.
References
- 1. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elexacaftor Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2 [mdpi.com]
- 3. The L467F-F508del Complex Allele Hampers Pharmacological Rescue of Mutant CFTR by Elexacaftor/Tezacaftor/Ivacaftor in Cystic Fibrosis Patients: The Value of the Ex Vivo Nasal Epithelial Model to Address Non-Responders to CFTR-Modulating Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. bioengineer.org [bioengineer.org]
- 6. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A 3D Lung Organoid Model for Preclinical Evaluation of TAK-661
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) lung organoids are revolutionizing preclinical drug discovery by providing a physiologically relevant in vitro model system that recapitulates key aspects of human lung development, architecture, and function.[1][2][3] Derived from human pluripotent stem cells (hPSCs) or adult tissue-resident stem cells, these self-organizing structures contain multiple lung-specific cell types, including basal cells, club cells, ciliated cells, and alveolar epithelial type I and II (AT1 and AT2) cells.[4][5] This complexity allows for more accurate modeling of human diseases and more predictive assessment of drug efficacy and toxicity compared to traditional 2D cell cultures or animal models.[3][6]
TAK-661 (tezacaftor) is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector that improves the cellular processing and trafficking of the mutant CFTR protein to the cell surface.[7][8][9] It is a key component of combination therapies for cystic fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene.[10][11] This document provides detailed protocols for the development and utilization of a patient-derived 3D lung organoid model to investigate the efficacy and mechanism of action of this compound. This advanced in vitro system offers a powerful platform for studying the effects of this compound on CFTR function in a human-relevant context.[12]
Key Experiments and Methodologies
This application note details the following key experimental stages:
-
Generation of Human iPSC-Derived Lung Organoids: A stepwise protocol to differentiate human induced pluripotent stem cells (hiPSCs) into mature lung organoids.
-
Characterization of Lung Organoids: Methods to validate the presence of key pulmonary cell types and assess organoid morphology.
-
This compound Efficacy Testing: Protocols for treating lung organoids with this compound and evaluating the restoration of CFTR function.
-
Data Analysis and Interpretation: Guidelines for analyzing and presenting quantitative data.
Experimental Protocols
Protocol 1: Generation of Human iPSC-Derived Lung Organoids
This protocol is adapted from established methods for directed differentiation of hPSCs into lung organoids.[4][13][14] The process mimics embryonic lung development through a series of defined steps.
Materials:
-
Human iPSCs (patient-derived with CFTR mutations or healthy donor)
-
Essential 8™ Medium
-
Matrigel®
-
Definitive Endoderm (DE) Differentiation Kit
-
Lung Progenitor Cell (LPC) Differentiation Medium
-
Lung Organoid Maturation Medium
-
Small molecules and growth factors (e.g., CHIR99021, Noggin, SB431542, FGF10)
-
ROCK inhibitor (Y-27632)
Procedure:
-
iPSC Culture: Culture hiPSCs on Matrigel-coated plates in Essential 8™ Medium. Passage cells every 4-5 days.
-
Definitive Endoderm (DE) Induction (Days 0-3): When iPSCs reach 70-80% confluency, replace Essential 8™ Medium with DE differentiation medium. Culture for 3 days.
-
Anterior Foregut Endoderm (AFE) Spheroid Formation (Days 4-6): Dissociate DE cells and form spheroids in AFE induction medium containing Noggin and SB431542.
-
Lung Progenitor Cell (LPC) Specification (Days 7-15): Transfer AFE spheroids to LPC differentiation medium containing CHIR99021 and FGF10 to induce NKX2.1 expression.
-
Lung Organoid Formation and Maturation (Day 16+): Embed LPC spheroids in Matrigel® domes and culture in Lung Organoid Maturation Medium. Organoids will begin to branch and mature over the next several weeks.[4] Medium should be changed every 2-3 days.
Protocol 2: Characterization of Lung Organoids
Immunofluorescence Staining:
-
Fix organoids in 4% paraformaldehyde.
-
Permeabilize with 0.5% Triton™ X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-FOXJ1 for ciliated cells, anti-MUC5AC for goblet cells, anti-SFTPC for AT2 cells, anti-KRT5 for basal cells).
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain with DAPI for nuclear visualization.
Quantitative PCR (qPCR):
-
Isolate total RNA from organoids using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers for lung-specific markers (FOXJ1, MUC5AC, SFTPC, KRT5, NKX2.1) and a housekeeping gene (e.g., GAPDH).
-
Analyze relative gene expression using the ΔΔCt method.
Protocol 3: this compound Efficacy Testing
Forskolin-Induced Swelling Assay:
This assay measures the function of the CFTR channel. Activation of CFTR by forskolin leads to chloride and fluid secretion into the organoid lumen, causing them to swell.
-
Plate mature lung organoids in a 96-well plate.
-
Treat organoids with this compound (and other compounds if testing combination therapies) at various concentrations for 24-48 hours.
-
Acquire baseline brightfield images of the organoids.
-
Add forskolin to the medium to activate CFTR.
-
Acquire images at regular intervals (e.g., every 2 hours) for up to 24 hours.
-
Measure the change in organoid area using image analysis software.
CFTR Functional Rescue by Immunofluorescence:
-
Treat organoids with this compound as described above.
-
Fix and stain the organoids for CFTR protein and a cell-cell junction marker (e.g., E-cadherin).
-
Image using a confocal microscope to visualize the localization of CFTR at the cell membrane.
Data Presentation
Table 1: Gene Expression Analysis of Lung Organoids
| Gene | Cell Type Association | Fold Change (vs. iPSCs) |
| NKX2.1 | Lung Progenitor | 50.2 ± 5.1 |
| FOXJ1 | Ciliated Cells | 35.8 ± 4.3 |
| MUC5AC | Goblet Cells | 42.1 ± 6.7 |
| SFTPC | AT2 Cells | 65.4 ± 8.9 |
| KRT5 | Basal Cells | 28.9 ± 3.5 |
Table 2: Quantification of Forskolin-Induced Swelling
| Treatment | Concentration (µM) | Mean Area Increase (%) | Standard Deviation |
| Vehicle Control | - | 5.2 | ± 1.8 |
| This compound | 1 | 25.6 | ± 4.2 |
| This compound | 5 | 48.9 | ± 6.5 |
| This compound | 10 | 62.3 | ± 7.1 |
| Positive Control | - | 75.1 | ± 9.3 |
Visualizations
Caption: Experimental workflow for 3D lung organoid generation and drug testing.
Caption: Key signaling pathways in early lung organoid differentiation.
Conclusion
The 3D lung organoid model provides a robust and physiologically relevant platform for studying lung diseases and evaluating novel therapeutics. The protocols outlined in this application note offer a comprehensive guide for establishing a patient-derived lung organoid model to investigate the efficacy of this compound. This approach can accelerate the preclinical development of new treatments for cystic fibrosis and other genetic lung disorders. The use of such advanced in vitro models holds the promise of more predictive and efficient drug development pipelines.[16]
References
- 1. Recent advances in lung organoid development and applications in disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moleculardevices.com [moleculardevices.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Generation of 3D Whole Lung Organoids from Induced Pluripotent Stem Cells for Modeling Lung Developmental Biology and Disease [jove.com]
- 5. Lung organoids: advances in generation and 3D-visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Three-Dimensional Bioengineering Technology to Generate Lung Tissue for Personalized Disease Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Mechanism of Action | TRIKAFTA® (elexacaftor/tezacaftor/ivacaftor and ivacaftor) [trikaftahcp.com]
- 10. Profile of tezacaftor/ivacaftor combination and its potential in the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. atsjournals.org [atsjournals.org]
- 13. Generation of lung organoids from human pluripotent stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Differentiation of Human iPS Cells into Airway Epithelial Lung Organoids for Respiratory Disease Research Applications [sigmaaldrich.com]
- 15. Lung Organoids for In Vitro Toxicity Assessment using 3D Imaging [moleculardevices.com]
- 16. stemcell.com [stemcell.com]
Application Notes and Protocols for Determining TAK-661 Potency using a YFP-based Halide Exchange Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel. The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation, resulting in a reduced quantity of functional channels at the cell surface.[1][2] CFTR correctors are a class of therapeutic agents that aim to rescue the trafficking and processing of mutant CFTR, thereby increasing the density of the protein at the plasma membrane.
TAK-661 is a CFTR corrector that functions by aiding the proper folding of the mutant CFTR protein, allowing it to escape ER-associated degradation and traffic to the cell surface.[3] To quantify the efficacy of CFTR correctors like this compound, a robust and high-throughput screening method is essential. The Yellow Fluorescent Protein (YFP)-based halide exchange assay is a widely used cell-based functional assay for this purpose. This assay relies on the principle that the fluorescence of certain YFP variants is quenched by halide ions, particularly iodide.[4][5][6] By measuring the rate of iodide influx into cells expressing both a halide-sensitive YFP and the CFTR channel, the functional activity of CFTR can be determined. An increase in the rate of fluorescence quenching in the presence of a corrector compound indicates a successful rescue of CFTR function.
These application notes provide a detailed protocol for utilizing the YFP-based halide exchange assay to determine the potency of the CFTR corrector this compound.
Data Presentation
The potency of a CFTR corrector is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that elicits 50% of the maximal response. While specific data for this compound from a YFP-based halide exchange assay is not publicly available, the following table presents the reported EC50 value for Tezacaftor (VX-661), a structurally and functionally similar CFTR corrector, for context.[3][7]
| Compound | Target | Assay Type | Cell Line | EC50 |
| Tezacaftor (VX-661) | F508del-CFTR | Cell Surface Expression (CSE-HRP) Assay | CFBE41o- | ~586 nM[7] |
Experimental Protocols
This section details the methodology for determining the potency of a CFTR corrector, such as this compound, using a YFP-based halide exchange assay.
Materials and Reagents
-
HEK293 or CFBE41o- cell line stably co-expressing a halide-sensitive YFP (e.g., YFP-H148Q/I152L) and F508del-CFTR.
-
Cell culture medium (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and appropriate selection antibiotics.
-
Phosphate-buffered saline (PBS).
-
Chloride-containing buffer (e.g., 137 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 2.5 mM CaCl2, 10 mM HEPES, pH 7.4).
-
Iodide-containing buffer (e.g., 137 mM NaI, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 2.5 mM CaCl2, 10 mM HEPES, pH 7.4).
-
This compound stock solution (in DMSO).
-
Forskolin (FSK) and Genistein (GEN) stock solutions (in DMSO).
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets for YFP (Excitation: ~500 nm, Emission: ~530 nm).
Experimental Workflow
The following diagram illustrates the key steps in the YFP-based halide exchange assay for assessing CFTR corrector potency.
Detailed Protocol
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well or 384-well black, clear-bottom microplate at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
-
Compound Incubation (Correction Phase):
-
Prepare serial dilutions of this compound in cell culture medium. It is important to include a vehicle control (DMSO) and a positive control (a known CFTR corrector).
-
After the cells have formed a confluent monolayer, replace the old medium with the medium containing the different concentrations of this compound.
-
Incubate the plate for 16-24 hours at 37°C and 5% CO2 to allow for the correction of F508del-CFTR trafficking.
-
-
YFP Fluorescence Quenching Assay:
-
Carefully wash the cells twice with chloride-containing buffer to remove any residual compound and culture medium.
-
Add 50 µL of chloride-containing buffer to each well.
-
Place the plate in the fluorescence plate reader and measure the baseline YFP fluorescence for each well.
-
Prepare an iodide-containing buffer containing CFTR activators (e.g., 10 µM Forskolin and 50 µM Genistein).
-
Add 100 µL of the iodide/activator buffer to each well.
-
Immediately start a kinetic read of YFP fluorescence every 1-2 seconds for a duration of 10-20 seconds.
-
-
Data Analysis:
-
The initial rate of fluorescence quenching is determined from the slope of the fluorescence decay curve immediately after the addition of the iodide buffer.
-
Plot the initial quenching rate as a function of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Signaling Pathway
The following diagram illustrates the cellular processing of the CFTR protein and the mechanism of action of a CFTR corrector like this compound. In cells with the F508del mutation, the misfolded CFTR protein is recognized by the quality control machinery in the ER and targeted for proteasomal degradation. CFTR correctors bind to the misfolded protein and facilitate its proper folding, allowing it to traffic through the Golgi apparatus to the plasma membrane, where it can function as a chloride channel.
References
- 1. Defects in processing and trafficking of the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application of CRISPR-Cas9 Edited Cell Lines in Preclinical Studies of TAK-661 (Tezacaftor)
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-661 (Tezacaftor) is a small molecule corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. It is a second-generation CFTR corrector designed to improve the processing and trafficking of mutant CFTR protein to the cell surface, particularly for individuals with the F508del mutation. In combination with other modulators like Elexacaftor and the potentiator Ivacaftor, this compound is a key component of triple-combination therapies that have significantly improved clinical outcomes for many cystic fibrosis patients.
The advent of CRISPR-Cas9 gene-editing technology has revolutionized drug discovery and development by enabling precise genetic modifications. This technology is invaluable for validating drug targets, elucidating mechanisms of action, and understanding potential resistance mechanisms. The application of CRISPR-Cas9 edited cell lines in the study of this compound offers a powerful approach to investigate its efficacy and the underlying molecular interactions in a controlled genetic context.
This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 edited cell lines in the preclinical evaluation of this compound.
Application Notes
The primary applications of CRISPR-Cas9 edited cell lines in this compound research include:
-
Target Validation and Specificity: Confirming that the therapeutic effects of this compound are directly mediated through its interaction with the CFTR protein. By creating CFTR knockout cell lines, researchers can assess whether the observed cellular responses to this compound are absent, thereby validating CFTR as the primary target.
-
Investigating the Mechanism of Action: Elucidating the specific domains of the CFTR protein that are crucial for this compound's corrector activity. CRISPR-Cas9 can be used to introduce specific mutations or deletions in the CFTR gene to map the binding sites or regions essential for the drug's efficacy.
-
Modeling Specific CFTR Mutations: Developing isogenic cell lines that harbor specific, clinically relevant CFTR mutations beyond F508del. This allows for the evaluation of this compound's efficacy across a broader range of genetic backgrounds.
-
Identifying On- and Off-Target Effects: Differentiating between the intended effects of this compound on CFTR and any potential off-target effects that might contribute to the overall cellular response or toxicity.
-
Studying Drug Resistance Mechanisms: Generating cell line models with specific genetic modifications to identify genes or pathways that may confer resistance to this compound therapy.
Data Presentation
Table 1: Illustrative Cell Viability Data (MTT Assay) Following this compound Treatment in CRISPR-Edited Cell Lines
| Cell Line | Genotype | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| Wild-Type (WT) | CFTR+/+ | 0 | 100 ± 4.2 |
| 1 | 98.5 ± 3.8 | ||
| 10 | 97.2 ± 4.5 | ||
| F508del | CFTR F508del/F508del | 0 | 100 ± 5.1 |
| 1 | 105.3 ± 4.9 | ||
| 10 | 110.8 ± 5.3 | ||
| CFTR Knockout | CFTR-/- | 0 | 100 ± 3.9 |
| 1 | 99.1 ± 4.1 | ||
| 10 | 98.7 ± 3.5 |
Table 2: Illustrative CFTR Protein Expression and Maturation Data (Western Blot Quantification)
| Cell Line | Genotype | Treatment | Band C (Mature CFTR) Intensity (Normalized to WT) | Band B (Immature CFTR) Intensity (Normalized to WT) |
| Wild-Type (WT) | CFTR+/+ | Vehicle | 1.00 | 1.00 |
| F508del | CFTR F508del/F508del | Vehicle | 0.15 | 2.50 |
| This compound (10 µM) | 0.65 | 1.20 | ||
| CFTR Knockout | CFTR-/- | Vehicle | 0.00 | 0.00 |
| This compound (10 µM) | 0.00 | 0.00 |
Experimental Protocols
Protocol 1: Generation of a CFTR Knockout Cell Line using CRISPR-Cas9
This protocol outlines the steps to create a CFTR knockout cell line from a parental line (e.g., human bronchial epithelial cells).
1. sgRNA Design and Synthesis:
-
Design single guide RNAs (sgRNAs) targeting an early exon of the CFTR gene using a publicly available design tool. Select sgRNAs with high predicted on-target efficiency and low off-target scores.
-
Synthesize or purchase the selected sgRNAs.
2. Transfection:
-
Culture the parental cell line to 70-80% confluency.
-
Co-transfect the cells with a plasmid expressing Cas9 nuclease and the designed sgRNA using a suitable transfection reagent. A plasmid containing a fluorescent reporter (e.g., GFP) can be used to enrich for transfected cells.
3. Single-Cell Cloning:
-
Two days post-transfection, isolate single GFP-positive cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Culture the single cells to allow for colony formation.
4. Verification of Knockout:
-
Expand the resulting clones.
-
Genomic DNA Analysis: Extract genomic DNA from each clone. Amplify the targeted region of the CFTR gene by PCR and sequence the amplicons (e.g., Sanger sequencing) to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Protein Expression Analysis: Perform Western blotting to confirm the absence of CFTR protein expression in the knockout clones.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of this compound.
1. Cell Seeding:
-
Seed the wild-type, F508del, and CFTR knockout cell lines into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Replace the existing medium with the medium containing different concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
3. MTT Assay:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control for each cell line.
Protocol 3: Western Blotting for CFTR Expression and Maturation
This protocol is used to assess the effect of this compound on the expression and maturation of the CFTR protein.
1. Cell Lysis:
-
Culture the wild-type, F508del, and CFTR knockout cells and treat with this compound or vehicle for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Quantify the total protein concentration of the lysates using a BCA or Bradford assay.
2. SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities for the mature (Band C) and immature (Band B) forms of CFTR. Normalize the results to a loading control (e.g., β-actin or GAPDH).
Protocol 4: Co-Immunoprecipitation (Co-IP) to Investigate Protein-Protein Interactions
This protocol can be used to determine if this compound influences the interaction of CFTR with other proteins.
1. Cell Lysis:
-
Treat cells with this compound or vehicle.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
2. Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., CFTR) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
3. Washes and Elution:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
4. Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential interacting partners.
Visualizations
Caption: Mechanism of action of this compound (Tezacaftor) in correcting F508del-CFTR misfolding.
Caption: Experimental workflow for using CRISPR-Cas9 edited cells in this compound studies.
Caption: Investigating signaling pathways related to this compound's effect using CRISPR-Cas9.
Troubleshooting & Optimization
Troubleshooting inconsistent results in TAK-661 experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results in experiments involving "TAK-661". As the designation "this compound" can be associated with two distinct molecules, Tezacaftor (VX-661) and research related to TAK1 signaling, this guide is divided into two sections to address the specific challenges of each.
Section 1: Tezacaftor (VX-661) - A CFTR Corrector
Tezacaftor (VX-661) is a small molecule drug that functions as a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2] It is designed to address defects in CFTR protein folding and trafficking, particularly for the F508del mutation, increasing the amount of functional CFTR protein at the cell surface.[3][4] It is often used in combination with a CFTR potentiator, such as ivacaftor, to enhance the channel's opening probability.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Tezacaftor (VX-661)?
A1: Tezacaftor is a Type 1 CFTR corrector.[1] It aids in the proper folding and processing of the CFTR protein, particularly the F508del mutant, within the cell. This allows the protein to be trafficked to the cell membrane where it can function as a chloride channel.[2][3][4] By increasing the density of CFTR channels on the cell surface, Tezacaftor lays the groundwork for potentiators like ivacaftor to enhance their activity.[1]
Q2: Why am I seeing variable rescue of F508del-CFTR function in my cell-based assays?
A2: Inconsistent rescue of F508del-CFTR can stem from several factors:
-
Cell Line Variability: Different epithelial cell lines (e.g., CFBE41o-, HBE) can exhibit varying responses to CFTR correctors due to differences in endogenous protein expression and cellular machinery.
-
Passage Number: High-passage number cells may have altered physiology, affecting their response to treatment. It is advisable to use cells within a consistent and low passage range.
-
Serum and Media Components: Components in fetal bovine serum (FBS) and cell culture media can interact with the compounds or affect cell health, leading to variability. A consistent and high-quality source of reagents is crucial.
-
Incubation Time and Temperature: The duration and temperature of incubation with Tezacaftor can significantly impact the extent of CFTR correction. Optimization of these parameters is essential for reproducible results.
Q3: My Western blot results show inconsistent levels of mature (Band C) CFTR protein after treatment. What could be the cause?
A3: Variability in the mature, complex-glycosylated (Band C) form of CFTR on a Western blot can be due to:
-
Lysis Buffer Composition: The choice of lysis buffer and the inclusion of protease inhibitors are critical for preserving the phosphorylation and glycosylation status of CFTR.
-
Protein Loading: Inaccurate protein quantification can lead to unequal loading on the gel. Always perform a reliable protein assay (e.g., BCA) and consider using a loading control.
-
Antibody Quality: The specificity and affinity of the primary antibody against CFTR can vary between lots. It is important to validate each new lot of antibody.
-
Transfer Efficiency: Inefficient transfer of a large protein like CFTR from the gel to the membrane can result in weak and variable signals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no potentiation in Ussing chamber experiments | Insufficient correction of CFTR to the cell surface. | Optimize Tezacaftor concentration and incubation time (typically 24-48 hours). Ensure cells form a polarized monolayer with high transepithelial electrical resistance (TEER). |
| High background noise in functional assays | Non-specific effects of the compound or vehicle (e.g., DMSO). | Test a range of DMSO concentrations to determine the maximum tolerable level for your cells. Always include a vehicle-only control. |
| Cell toxicity observed at higher concentrations | Off-target effects or compound precipitation. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Visually inspect the media for any signs of compound precipitation. |
| Inconsistent sweat chloride measurements in clinical studies | Patient variability in drug metabolism and adherence. | Monitor plasma levels of Tezacaftor and its metabolites. Ensure strict adherence to the dosing regimen.[2] |
Experimental Protocols
Protocol 1: Western Blotting for CFTR Protein Expression
-
Cell Lysis: After treatment with Tezacaftor, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load 30-50 µg of protein per lane on a 6% Tris-Glycine gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane overnight at 4°C.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody specific for CFTR (e.g., clone 596) overnight at 4°C. Follow with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Ussing Chamber Assay for CFTR Function
-
Cell Culture: Grow human bronchial epithelial (HBE) cells on permeable supports until a polarized monolayer is formed.
-
Treatment: Treat the cells with Tezacaftor (e.g., 10 µM) for 24-48 hours.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system.
-
Short-Circuit Current Measurement: Measure the baseline short-circuit current (Isc). Sequentially add a sodium channel blocker (e.g., amiloride), a CFTR activator (e.g., forskolin), and a CFTR potentiator (e.g., ivacaftor). Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm the signal is CFTR-specific.
-
Data Analysis: Calculate the change in Isc in response to each compound addition.
Quantitative Data Summary
Table 1: Clinical Trial Outcomes for Tezacaftor/Ivacaftor Combination Therapy
| Outcome Measure | Patient Population | Improvement |
| percent predicted forced expiratory volume in 1 second (ppFEV1) | Homozygous F508del | ↑ 6.8%[4] |
| Pulmonary Exacerbations | Homozygous F508del | ↓ 35%[4] |
| Sweat Chloride | Homozygous F508del | ↓ 10.1 mmol/L[4] |
Signaling Pathway and Workflow Diagrams
Section 2: TAK1 (TGF-β-activated kinase 1) Signaling Experiments
TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family that plays a crucial role in regulating inflammatory signaling pathways.[6] It is a key mediator of downstream signaling from various receptors, including TNF-α receptor (TNFR), IL-1 receptor (IL-1R), Toll-like receptors (TLRs), and TGF-β receptor.[7][8][9][10]
Frequently Asked Questions (FAQs)
Q1: What are the primary downstream pathways activated by TAK1?
A1: TAK1 activation leads to the phosphorylation and activation of two major downstream signaling cascades: the NF-κB pathway and the MAP kinase (MAPK) pathways, including JNK and p38.[6][7][8]
Q2: Why am I observing inconsistent NF-κB activation in my experiments after stimulating cells with TNF-α or IL-1?
A2: Inconsistent NF-κB activation can arise from several experimental variables:
-
Cell Health and Density: Cells that are unhealthy or plated at an inappropriate density may not respond robustly to stimuli. Ensure cells are in the logarithmic growth phase and at a consistent confluency.
-
Stimulus Potency: The activity of recombinant cytokines like TNF-α and IL-1 can degrade over time. Use freshly prepared or properly stored aliquots for each experiment.
-
Timing of Analysis: The kinetics of NF-κB activation are rapid and transient. A time-course experiment is essential to capture the peak of activation (e.g., phosphorylation of IκBα).
-
Negative Feedback Loops: The NF-κB pathway has intrinsic negative feedback mechanisms (e.g., A20) that can dampen the signal over time.
Q3: My TAK1 inhibitor is showing variable efficacy in blocking JNK and p38 phosphorylation. What could be the reason?
A3: The efficacy of a TAK1 inhibitor can be influenced by:
-
Inhibitor Stability and Solubility: Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) and stored correctly to prevent degradation.
-
Off-Target Effects: At higher concentrations, some kinase inhibitors can have off-target effects that may complicate the interpretation of results.
-
Cellular Uptake: The ability of the inhibitor to penetrate the cell membrane and reach its target can vary between cell types.
-
Assay Specificity: Confirm that the antibodies used for detecting phosphorylated JNK and p38 are specific and do not cross-react with other proteins.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High basal NF-κB or MAPK activity in unstimulated cells | Autocrine signaling or cell stress from culture conditions. | Change the cell culture media 1-2 hours before the experiment to remove any secreted factors. Handle cells gently to minimize stress. |
| Complete cell death upon stimulation with TNF-α in the presence of a TAK1 inhibitor | Inhibition of TAK1 can sensitize cells to TNF-α-induced apoptosis.[6][7] | This is an expected outcome in many cell types. To study the signaling events, use shorter time points before significant apoptosis occurs. |
| Inconsistent results between biological replicates | Variability in cell passage number, reagent preparation, or timing of manipulations. | Maintain a strict, standardized protocol for all experiments. Use cells from the same passage number and prepare fresh reagents for each set of experiments. |
Experimental Protocols
Protocol 1: Analysis of NF-κB Activation by Immunoblotting
-
Cell Treatment: Plate cells and allow them to adhere overnight. Pre-treat with a TAK1 inhibitor or vehicle for 1 hour, followed by stimulation with TNF-α (e.g., 10 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Immunoblotting: Perform Western blotting as described in Section 1. Use primary antibodies to detect phosphorylated and total levels of IκBα, p65, JNK, and p38.
Protocol 2: Luciferase Reporter Assay for NF-κB Transcriptional Activity
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24-48 hours, pre-treat the cells with a TAK1 inhibitor or vehicle, followed by stimulation with IL-1β (e.g., 10 ng/mL) for 6-8 hours.
-
Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
Quantitative Data Summary
Table 2: Comparison of Phenotypes in Knockout Mouse Embryos
| Gene Knockout | Embryonic Lethality | Key Phenotypes |
| Tak1-/- | Around E10.5 | Neural fold dysmorphogenesis, liver degeneration and apoptosis.[7] |
| Tab1-/- | Late gestation | Cardiovascular and lung dysmorphogenesis.[7] |
| Tab2-/- | Around E12.5 | Liver degeneration and apoptosis.[7] |
Signaling Pathway and Workflow Diagrams
References
- 1. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Profile of tezacaftor/ivacaftor combination and its potential in the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trikaftahcp.com [trikaftahcp.com]
- 6. TAK1, but not TAB1 or TAB2, plays an essential role in multiple signaling pathways in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TAK1, but not TAB1 or TAB2, plays an essential role in multiple signaling pathways in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TGF-β signaling via TAK1 pathway: Role in kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing In Vitro Studies with TAK-661: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of TAK-661 in in vitro studies. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Tezacaftor (VX-661), is a small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2] Its primary function is to address defects in protein folding and trafficking caused by mutations in the CFTR gene, most notably the F508del mutation.[2][3][4] By facilitating the proper folding of the CFTR protein, this compound increases the amount of functional protein that reaches the cell surface.[2][3] This, in turn, enhances the transport of chloride and other ions across the cell membrane, which is crucial for maintaining healthy mucus consistency in various organs.[1][3] It is often used in combination with a CFTR potentiator, such as ivacaftor, which increases the channel opening probability of the CFTR protein at the cell surface.[2][4]
Q2: What is a typical starting concentration range for this compound in in vitro cell-based assays?
A2: Based on available literature for similar small molecules and general practices in cell-based assays, a typical starting concentration range for this compound would be from low nanomolar (nM) to low micromolar (µM). It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint. For example, studies with other small molecule inhibitors show effective concentrations ranging from 30.2 nM to >10 µM.[5]
Q3: How can I determine the optimal concentration of this compound for my specific cell line and assay?
A3: The optimal concentration of this compound should be determined empirically for each cell line and experimental setup. A dose-response experiment is the most effective method. This involves treating your cells with a range of this compound concentrations and measuring the desired biological effect. Key considerations include the specific CFTR mutation in your cell line, the expression level of the CFTR protein, and the endpoint of your assay (e.g., correction of CFTR trafficking, chloride efflux).
Q4: I am not observing the expected effect of this compound in my experiments. What are the potential reasons?
A4: Several factors could contribute to a lack of response:
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit a response or so high that it causes cytotoxicity. A thorough dose-response analysis is crucial.
-
Cell Line Variability: The expression and function of CFTR can vary significantly between cell lines. Ensure your chosen cell line is appropriate for studying the effects of this compound.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the changes induced by this compound. Consider optimizing your assay protocol or exploring alternative detection methods.
-
Compound Stability: Ensure the proper storage and handling of your this compound stock solution to maintain its activity.
-
Incubation Time: The duration of treatment with this compound may need to be optimized. A time-course experiment can help determine the optimal incubation period.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death/Cytotoxicity | The concentration of this compound is too high. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration. Use concentrations below this threshold for your functional assays. |
| Inconsistent or Variable Results | Inconsistent cell seeding density, variations in reagent preparation, or fluctuations in incubator conditions. | Standardize your experimental protocols, including cell seeding, reagent preparation, and incubation parameters. Ensure consistent cell passage numbers. |
| No Observable Effect on CFTR Trafficking | The cell line may not express a responsive CFTR mutant, or the detection method is not sensitive enough. | Confirm the genotype of your cell line. Use a positive control (e.g., a cell line known to respond to this compound). Enhance detection sensitivity by using a more robust antibody for Western blotting or a more sensitive functional assay. |
| Precipitation of this compound in Culture Medium | The compound has limited solubility in aqueous solutions. | Prepare stock solutions in an appropriate solvent like DMSO. When diluting into culture medium, ensure the final solvent concentration is low (typically <0.1%) and does not affect cell viability. Vortex thoroughly during dilution. |
Experimental Protocols
Dose-Response Study to Determine Optimal this compound Concentration
This protocol outlines a general procedure for determining the effective concentration range of this compound.
Methodology:
-
Cell Seeding: Plate cells (e.g., CFBE41o- cells expressing F508del-CFTR) in a multi-well plate at a predetermined optimal density. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours) at 37°C and 5% CO2.
-
Endpoint Analysis: Perform the desired assay to measure the effect of this compound. This could be a Western blot to assess CFTR protein maturation, a functional assay like the Ussing chamber to measure ion transport, or a halide-sensitive fluorescent assay.
-
Data Analysis: Plot the response as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration).
Cytotoxicity Assay
This protocol helps to determine the concentration at which this compound becomes toxic to the cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., from 0.1 µM to 100 µM) for the same duration as your planned functional experiments. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Assay: Perform a standard cytotoxicity assay, such as the MTT or LDH assay, following the manufacturer's instructions.[6][7][8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 (half-maximal cytotoxic concentration).
Data Presentation
Table 1: Example Dose-Response Data for this compound on CFTR Correction
| This compound Concentration (µM) | % CFTR Maturation (Band C/Band B Ratio) |
| 0 (Vehicle) | 5 |
| 0.01 | 15 |
| 0.1 | 45 |
| 1 | 75 |
| 10 | 80 |
Table 2: Example Cytotoxicity Data for this compound
| This compound Concentration (µM) | % Cell Viability |
| 0 (Vehicle) | 100 |
| 1 | 98 |
| 10 | 95 |
| 50 | 70 |
| 100 | 40 |
Visualizations
Caption: Mechanism of action of this compound (Tezacaftor) in correcting F508del-CFTR protein trafficking.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of tezacaftor/ivacaftor combination and its potential in the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Common challenges in CFTR corrector assays and how to address them
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector assays. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered during your experiments.
Table of Contents
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
--INVALID-LINK--
-
--INVALID-LINK--
General FAQs
Q1: What is the primary mechanism of action for CFTR correctors? A1: CFTR correctors are small molecules designed to rescue trafficking defects of mutant CFTR proteins, particularly the F508del mutation.[1] This mutation causes the protein to misfold and be prematurely degraded by the cell's quality control machinery in the endoplasmic reticulum (ER).[2][3] Correctors bind to the misfolded protein, helping it achieve a more stable conformation. This allows it to be properly processed through the Golgi apparatus and trafficked to the cell surface, where it can function as a chloride channel.[1][4]
Q2: What is the difference between a CFTR corrector and a potentiator? A2: Correctors and potentiators address different defects in mutant CFTR.
-
Correctors: Increase the quantity of CFTR protein that reaches the cell surface by fixing folding and trafficking defects.[5][6] Their effect is measured after a longer incubation period (e.g., 12-48 hours) to allow for new protein synthesis and trafficking.[2][5]
-
Potentiators: Enhance the function of CFTR channels already present at the cell membrane by increasing their channel opening probability (gating).[7][8] Their effect is measured almost immediately after application.[5] Combination therapies often include both a corrector to increase the number of channels and a potentiator to boost their activity.[1][4]
Q3: Which cell models are most appropriate for testing CFTR correctors? A3: The choice of cell model depends on the experimental goal, throughput requirements, and desired physiological relevance.
-
Immortalized Cell Lines (e.g., CFBE41o-, HEK293): These are useful for high-throughput screening (HTS) due to their robustness and scalability. However, they often overexpress CFTR and may not fully represent the native cellular environment.[7][9]
-
Primary Human Bronchial Epithelial (hBE) Cells: Considered the "gold standard" for in vitro testing, especially when cultured at an air-liquid interface (ALI).[4] They provide high physiological relevance but are more time-consuming and have lower throughput.[10][11]
-
Patient-Derived Organoids (Intestinal or Lung): This model allows for personalized medicine approaches by testing drug efficacy on a specific patient's cells. The Forskolin-Induced Swelling (FIS) assay in intestinal organoids is a key functional readout.[4][12][13]
Assay-Specific Troubleshooting Guides
Ussing Chamber Assays
The Ussing chamber is a gold-standard electrophysiological technique that directly measures ion transport across an epithelial monolayer.[1][4][7]
Q: Why is my baseline short-circuit current (Isc) unstable or drifting? A: Baseline instability is a common issue that can compromise data quality. Several factors can contribute:
-
Poor Sealing: The epithelial monolayer is not properly sealed in the chamber, causing leaks. Solution: Ensure gaskets and O-rings are clean and correctly positioned. Modern chamber systems can help simplify alignment and prevent leaks.[14]
-
Temperature Fluctuations: Inconsistent temperature affects channel activity. Solution: Use a heated chamber and pre-warm all buffers to 37°C.[15][16]
-
Air Bubbles: Bubbles trapped on the tissue surface or near the electrodes will cause drift. Solution: Carefully inspect for and remove any bubbles. Tapping the chamber gently can help dislodge them.[14]
-
Buffer Issues: Mismatched pH or osmolarity between apical and basolateral chambers can create gradients. Solution: Use freshly prepared, pH-balanced, and osmotically matched buffers.[14]
-
Electrode Problems: Unconditioned Ag/AgCl electrodes or old agar bridges can cause drift. Solution: Ensure electrodes are properly chlorinated and that agar bridges are fresh.[14]
Q: My forskolin-stimulated Isc response is lower than expected. What went wrong? A: A low response to forskolin, a cAMP agonist used to activate CFTR, indicates a problem with either the cells or the assay setup.
-
Poor Cell Differentiation: The epithelial cells may not have formed a fully polarized monolayer with tight junctions. Solution: Verify the transepithelial electrical resistance (TEER); a high TEER value is indicative of a healthy monolayer. Allow sufficient time for differentiation at an air-liquid interface.
-
Inactive Reagents: Forskolin or other reagents may have degraded. Solution: Prepare fresh reagents and store them properly.
-
Insufficient Corrector Incubation: The cells may not have been incubated with the corrector compound for a sufficient duration. Solution: Ensure a pre-incubation period of 24-48 hours to allow for synthesis and trafficking of the corrected CFTR protein.[4]
-
Incorrect Pharmacological Sequence: The order of drug addition is critical. Solution: A typical sequence is: 1) Amiloride to block sodium channels, 2) Forskolin to activate CFTR, 3) A potentiator to maximize current, and 4) A specific CFTR inhibitor (like CFTRinh-172) to confirm the current is CFTR-dependent.[14][16]
Fluorescence-Based Assays (YFP, FMP)
These assays, often used in high-throughput screening, measure changes in intracellular halide concentration or membrane potential as an indirect readout of CFTR function.[6][17]
Q: How can I reduce well-to-well variability in my halide-sensitive YFP assay? A: Variability can obscure real hits. The primary source is often inconsistent cell number or YFP expression levels.[18]
-
Solution 1: Ratiometric Measurement: Co-express an iodide-insensitive fluorescent protein (like mKate or dsRed) with the halide-sensitive YFP. The ratio of YFP to the control fluorescence normalizes for differences in expression levels, significantly improving accuracy, especially for flow cytometry applications.[18]
-
Solution 2: Careful Cell Seeding: Ensure a uniform cell density across all wells of the microplate.
-
Solution 3: Optimize Washing Steps: Incomplete removal of extracellular iodide before the measurement can lead to a high background signal. Ensure washing steps are thorough and consistent.[6]
Q: My signal-to-noise ratio is poor, and I can't detect a clear response. A: A low signal-to-noise ratio can be due to low CFTR activity or technical issues.
-
Low Basal Transport: The cell line chosen should have minimal basal halide transport to maximize the detectable change upon CFTR activation.[19]
-
Sub-maximal Stimulation: Ensure you are using an optimal concentration of forskolin and a potentiator (like genistein or Ivacaftor) to fully activate the corrected CFTR channels at the membrane.[5]
-
Photobleaching: Excessive exposure to excitation light can bleach the fluorescent proteins. Solution: Minimize exposure time and use the lowest effective excitation intensity.
Forskolin-Induced Swelling (FIS) Assays in Organoids
This assay quantifies CFTR function by measuring the swelling of intestinal organoids, which is caused by CFTR-mediated fluid secretion into the lumen.[12]
Q: The swelling response in my organoids is highly variable between replicates. A: Organoid assays are known for their inherent biological variability.
-
Solution 1: Increase Replicate Number: Analyze a larger number of organoids per condition to obtain a statistically significant average response.
-
Solution 2: Normalize Data: Quantify the swelling by measuring the change in the cross-sectional area of each organoid over time relative to its initial size at t=0. The Area Under the Curve (AUC) is a robust metric for quantifying the overall response.[12]
-
Solution 3: Consistent Culture Conditions: Ensure all organoids are of a similar size and passage number at the start of the experiment.
Q: I'm seeing a "ceiling effect" where potent correctors show a similar maximal response. A: This limitation occurs when the organoids swell to their maximum physical capacity, making it difficult to distinguish between highly effective compounds.[13]
-
Solution: While challenging to overcome completely, you can analyze the initial rate of swelling, which may provide better resolution between highly active compounds before the swelling plateaus.
Western Blotting for CFTR Maturation
Western blotting is a biochemical assay used to visualize the change in CFTR glycosylation, which indicates successful trafficking from the ER to the Golgi.[4]
Q: I can't clearly distinguish between Band B and Band C of CFTR. A: The immature, core-glycosylated form of CFTR (Band B) migrates faster on an SDS-PAGE gel than the mature, complex-glycosylated form (Band C) that has passed through the Golgi.[4][7]
-
Solution 1: Optimize Gel Electrophoresis: Use a low-percentage acrylamide gel (e.g., 6-8%) to achieve better separation of these high molecular weight proteins (~150-170 kDa).
-
Solution 2: Use Appropriate Controls: Always include positive controls (cells expressing wild-type CFTR, showing a prominent Band C) and negative controls (untreated F508del-CFTR cells, showing mostly Band B).
-
Solution 3: Deglycosylation Enzymes: To confirm band identity, treat cell lysates with enzymes like Endo H (which cleaves core glycosylation) or PNGase F (which cleaves all N-linked glycans). Endo H treatment will cause Band B to shift to a lower molecular weight, while Band C is typically resistant.
Q: My Band C signal is very weak even after treatment with a known corrector. A: A faint Band C suggests that correction is inefficient or that the protein is unstable.
-
Increase Corrector Incubation Time/Concentration: Ensure you have treated the cells for at least 24-48 hours with an effective concentration of the corrector.[4]
-
Use a Proteasome Inhibitor: To determine if the corrected protein is being rapidly degraded from the cell surface, you can co-incubate with a proteasome inhibitor for a short period before lysis. This is for mechanistic investigation, not a standard step.
-
Check Protein Loading: Use a reliable loading control (e.g., tubulin, GAPDH) to ensure equal amounts of protein were loaded for all samples.
Experimental Protocols
Protocol 1: Ussing Chamber Assay for CFTR-Mediated Chloride Transport[1][4]
This protocol is designed for primary hBE cells cultured on permeable supports.
-
Cell Culture & Treatment:
-
Culture primary hBE cells from CF patients on permeable supports at an Air-Liquid Interface (ALI) until fully differentiated (typically 3-4 weeks).
-
Treat cells by adding the CFTR corrector compound (e.g., 3 µM Elexacaftor and 3 µM Tezacaftor) or vehicle (DMSO) to the basolateral medium. Incubate for 24-48 hours at 37°C.
-
-
Chamber Setup:
-
Pre-warm Krebs-Bicarbonate Ringer (KBR) solution to 37°C and gas with 95% O₂ / 5% CO₂.
-
Mount the permeable support with the cell monolayer into the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both compartments with the pre-warmed and gassed KBR solution.
-
-
Measurement of Short-Circuit Current (Isc):
-
Using a voltage clamp amplifier, clamp the transepithelial voltage to 0 mV.[10] Continuously record the resulting Isc.
-
Allow the baseline Isc to stabilize (typically 15-20 minutes).
-
-
Pharmacological Modulation:
-
Step 1 (ENaC Inhibition): Add Amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC). This isolates the chloride current.[4][16]
-
Step 2 (CFTR Activation): Add Forskolin (e.g., 10-20 µM) to the basolateral chamber to raise cAMP levels and activate CFTR.[4]
-
Step 3 (CFTR Potentiation): Add a CFTR potentiator (e.g., 1 µM Ivacaftor or 50 µM Genistein) to the apical chamber to maximize the opening of CFTR channels.[4]
-
Step 4 (CFTR Inhibition): Add a specific CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber to confirm that the observed current is CFTR-dependent.[14]
-
-
Data Analysis:
-
Calculate the change (ΔIsc) in response to each pharmacological agent.
-
The CFTR-dependent current is the peak current after forskolin and potentiator addition minus the current remaining after CFTRinh-172 addition.
-
Compare the CFTR-dependent current in corrector-treated cells to vehicle-treated controls.
-
Protocol 2: Western Blot for CFTR Glycosylation Status[4]
-
Cell Culture & Treatment:
-
Plate cells (e.g., CFBE41o-) and allow them to adhere.
-
Treat cells with the CFTR corrector or vehicle (DMSO) for 24-48 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifuging at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-50 µg) from each sample by boiling in Laemmli sample buffer.
-
Load samples onto a low-percentage (e.g., 7.5%) SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Identify the immature (Band B) and mature (Band C) forms of CFTR.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Calculate the ratio of Band C to Band B (or Band C / (Band B + Band C)) to determine the maturation efficiency. Compare the ratios for corrector-treated versus vehicle-treated samples.
-
Data Summary Tables
Table 1: Comparison of Common CFTR Corrector Assay Platforms
| Assay Type | Principle | Throughput | Pros | Cons |
| Ussing Chamber | Electrophysiology (measures short-circuit current, Isc) | Low | Gold standard; directly measures ion transport function; high physiological relevance with primary cells.[1][4] | Low throughput; requires specialized equipment; technically demanding; sensitive to experimental conditions.[6] |
| Halide-Sensitive YFP | Fluorescence (measures quenching by iodide influx) | High | High-throughput compatible; quantitative; rapid readout.[19] | Indirect measurement; prone to artifacts from variable sensor expression; can have low signal-to-noise.[17][18] |
| Forskolin-Induced Swelling (FIS) | Microscopy (measures organoid size increase due to fluid secretion) | Medium | Physiologically relevant; enables patient-specific drug testing; functional readout.[12] | Indirect measurement; biologically variable; potential for ceiling effects; may not fully mimic airway biology.[13] |
| Western Blot | Biochemistry (detects change in protein glycosylation state) | Medium | Directly assesses protein processing and trafficking; provides mechanistic insight.[4] | Not a functional assay; can be difficult to quantify accurately; requires specific antibodies. |
| Cell-Surface ELISA | Immunoassay (quantifies epitope-tagged CFTR at the plasma membrane) | High | High-throughput; directly measures protein at the cell surface.[20] | Requires an externally tagged version of CFTR; not a direct measure of function.[5] |
Table 2: Key Pharmacological Reagents for Ussing Chamber Assays
| Reagent | Target/Mechanism | Typical Concentration | Expected Effect on Isc |
| Amiloride | Epithelial Sodium Channel (ENaC) Blocker | 10-100 µM | Decrease (blocks Na⁺ absorption)[14] |
| Forskolin | Adenylyl Cyclase Activator (↑ cAMP) | 10-20 µM | Increase (activates CFTR channels)[4][16] |
| IBMX | Phosphodiesterase Inhibitor (↑ cAMP) | 100 µM | Increase (synergistic with Forskolin)[14] |
| Genistein / Ivacaftor | CFTR Potentiator (↑ channel open probability) | 50 µM / 1 µM | Further increase (maximizes CFTR current)[4][5] |
| CFTRinh-172 | Specific CFTR Channel Blocker | 5-10 µM | Decrease (confirms CFTR-specific current)[6][14] |
| ATP / UTP | P2Y₂ Receptor Agonist (↑ intracellular Ca²⁺) | 10-100 µM | Transient Increase (activates Ca²⁺-activated Cl⁻ channels, serves as a viability control)[10] |
Diagrams and Workflows
CFTR Protein Processing and Corrector Action
The following diagram illustrates the biosynthetic pathway of the CFTR protein, highlighting the defect caused by the F508del mutation and the site of action for corrector compounds.
Caption: CFTR processing pathway showing F508del misfolding and rescue by correctors.
General Workflow for CFTR Corrector Screening
This diagram outlines a typical drug discovery cascade for identifying and validating novel CFTR correctors.
Caption: A typical screening workflow for the discovery of CFTR corrector compounds.
Ussing Chamber Experimental Workflow
This diagram details the sequential steps and pharmacological additions in a typical Ussing chamber experiment to measure corrector efficacy.
Caption: Step-by-step workflow for a Ussing chamber experiment.
Troubleshooting Logic: Low YFP Assay Signal
This flowchart provides a logical path for troubleshooting a common issue in fluorescence-based assays.
Caption: A troubleshooting flowchart for low signal in a YFP-based CFTR assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cff.org [cff.org]
- 8. New drugs, new challenges in cystic fibrosis care - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Laboratory Tools to Predict CFTR Modulator Therapy Effectiveness and to Monitor Disease Severity in Cystic Fibrosis [mdpi.com]
- 14. physiologicinstruments.com [physiologicinstruments.com]
- 15. physiologicinstruments.com [physiologicinstruments.com]
- 16. physiologicinstruments.com [physiologicinstruments.com]
- 17. mdpi.com [mdpi.com]
- 18. A novel fluorescent sensor for measurement of CFTR function by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CFTR Folding Consortium: Methods Available for Studies of CFTR Folding and Correction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Off-Target Effects of Tezacaftor
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Tezacaftor during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of Tezacaftor?
A1: While Tezacaftor is designed to act as a corrector for the CFTR protein, some adverse effects observed in clinical settings suggest potential off-target activities. The most frequently reported adverse events associated with therapies including Tezacaftor are neuropsychiatric (such as anxiety, depression, and insomnia) and liver-related issues (such as elevated liver enzymes).[1][2][3][4] The direct molecular off-targets responsible for these effects are still under investigation. A significant portion of Tezacaftor's "off-target" profile is related to drug-drug interactions, as it is a substrate for the metabolic enzymes CYP3A4 and CYP3A5.
Q2: How can I differentiate between on-target and off-target effects in my cell-based assays?
A2: Differentiating between on-target and off-target effects is crucial for accurate interpretation of experimental results. Key strategies include:
-
Dose-response analysis: An off-target effect may occur at a different concentration range than the on-target effect.
-
Use of a structurally unrelated inhibitor: A different compound targeting the same on-target protein should produce the same phenotype.
-
Negative control cell line: Using a cell line that does not express the intended target (CFTR) can help identify effects that are independent of CFTR correction.
-
Rescue experiments: Overexpression of the intended target should rescue the phenotype if it is an on-target effect.
Q3: Are there computational tools to predict potential off-targets of Tezacaftor?
A3: Yes, various in silico methods can be used to predict potential off-target interactions. These include:
-
Ligand-based approaches: These methods screen databases of known protein targets for similarity to Tezacaftor's chemical structure.
-
Structure-based approaches (molecular docking): If the 3D structure of a potential off-target protein is known, computational docking can simulate the binding of Tezacaftor to the protein.
-
Machine learning models: These models are trained on large datasets of drug-target interactions to predict novel interactions.[5][6][7][8][9]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in a Cell-Based Assay
-
Problem: You observe a cellular phenotype that is not consistent with the known function of CFTR correction.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to verify that Tezacaftor is binding to CFTR at the concentrations used in your assay.
-
Perform Dose-Response Comparison: Generate dose-response curves for both the on-target activity (e.g., CFTR trafficking) and the unexpected phenotype. A significant difference in EC50 values may indicate an off-target effect.
-
Use an Inactive Analog: If available, use a structurally similar but inactive analog of Tezacaftor as a negative control.
-
Orthogonal Approach: Use a different method to induce the on-target effect (e.g., a different CFTR corrector) and see if the unexpected phenotype is replicated.
-
Issue 2: Cell Toxicity Observed at Effective Concentrations
-
Problem: Tezacaftor induces cytotoxicity in your cell model at concentrations required for CFTR correction.
-
Troubleshooting Steps:
-
Determine Therapeutic Window: Establish the concentration range where Tezacaftor shows on-target activity without significant cytotoxicity.
-
Negative Control Cell Line: Test Tezacaftor on a cell line that does not express CFTR. If toxicity persists, it is likely an off-target effect.
-
Proteomics Analysis: Perform quantitative proteomics to identify cellular pathways that are dysregulated upon Tezacaftor treatment, which may point to the off-target mechanism of toxicity.
-
Mitochondrial Toxicity Assays: Assess mitochondrial function (e.g., membrane potential, oxygen consumption) as this is a common off-target liability for small molecules.
-
Issue 3: Inconsistent Results in Signaling Pathway Analysis
-
Problem: You are observing activation or inhibition of a signaling pathway that is not directly linked to CFTR function.
-
Troubleshooting Steps:
-
Kinase Profiling: Perform an in vitro kinase screen to determine if Tezacaftor inhibits or activates any kinases, as this is a common source of off-target signaling.
-
Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to get a global view of changes in protein phosphorylation in response to Tezacaftor treatment.
-
Pathway-Specific Inhibitors: Use specific inhibitors for the observed off-target pathway to see if the phenotype can be rescued.
-
Data Presentation
Table 1: Potential Off-Target Related Adverse Events of Tezacaftor-Containing Regimens
| Adverse Event Category | Specific Manifestations | Reported Frequency | Potential Implication |
| Neuropsychiatric | Anxiety, Depression, Insomnia, Brain Fog | 7-15% | Interaction with CNS targets |
| Hepatobiliary | Elevated ALT/AST | Up to 10% | Interference with liver function/metabolism |
| Gastrointestinal | Epigastric Pain | ~8% | Effects on GI tract physiology |
| Skin and Subcutaneous Tissue | Rash | ~11% | Immune or other off-target responses |
Data compiled from studies on elexacaftor/tezacaftor/ivacaftor combination therapy. Frequency can vary based on the specific study and patient population.[2][4]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol provides a generalized method to confirm the engagement of Tezacaftor with its target protein (CFTR) in a cellular context.[10][11][12]
Methodology:
-
Cell Treatment: Culture cells expressing the target protein to 80-90% confluency. Treat cells with various concentrations of Tezacaftor or vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Heating: Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease and phosphatase inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins and quantify the protein concentration.
-
Detection: Analyze the amount of soluble target protein (CFTR) in each sample by Western blotting or ELISA. An increase in the amount of soluble protein at higher temperatures in the presence of Tezacaftor indicates target engagement.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to screen for off-target kinase inhibition by Tezacaftor.[13][14][15][16]
Methodology:
-
Reaction Setup: In a microplate, prepare a reaction mixture containing a specific recombinant kinase, a kinase substrate, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of Tezacaftor or a known kinase inhibitor (positive control) to the wells. Include a vehicle control (DMSO).
-
Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based detection (e.g., ELISA) or by measuring the depletion of ATP.
-
Data Analysis: Calculate the percentage of kinase inhibition for each Tezacaftor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Whole-Cell Lysate Proteomics using Mass Spectrometry
This protocol outlines a general workflow for identifying global changes in protein expression in response to Tezacaftor treatment.[17][18][19][20][21]
Methodology:
-
Cell Culture and Treatment: Grow cells to a desired confluency and treat with Tezacaftor or vehicle control for a predetermined time.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors. Sonication or other mechanical disruption methods can be used to ensure complete lysis.
-
Protein Extraction and Quantification: Centrifuge the lysate to remove cell debris and quantify the protein concentration in the supernatant using a BCA or Bradford assay.
-
Protein Digestion: Reduce and alkylate the protein disulfide bonds, followed by enzymatic digestion (typically with trypsin) to generate peptides.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer will fragment the peptides and the resulting spectra are used to identify the peptide sequences.
-
Data Analysis: Use specialized software to identify and quantify the proteins from the MS/MS data. Compare the protein abundance between Tezacaftor-treated and control samples to identify differentially expressed proteins and affected cellular pathways.
Mandatory Visualization
Caption: A logical workflow for identifying and validating off-target effects of Tezacaftor.
Caption: A troubleshooting flowchart for an unexpected cellular phenotype observed with Tezacaftor.
Caption: A simplified signaling diagram illustrating on-target vs. potential off-target pathways and mitigation.
References
- 1. [Adverse effects of the tezacaftor/ivacaftor/elexacaftor combination that may lead to discontinuation: About a series of 10 cases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adverse Events and Drug Interactions Associated with Elexacaftor/Tezacaftor/Ivacaftor Treatment: A Descriptive Study Across Australian, Canadian, and American Adverse Event Databases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Real-world safety profile of elexacaftor/tezacaftor/ivacaftor: a disproportionality analysis using the U.S. FDA adverse event reporting system [frontiersin.org]
- 4. Reported Adverse Events in Patients with CF Receiving Treatment with Elexacaftor/Tezacaftor/Ivacaftor: 5 Years Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In silico-in vitro screening of protein-protein interactions: towards the next generation of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico Screening of the DrugBank Database to Search for Possible Drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. In vitro kinase assay [protocols.io]
- 15. In vitro protein kinase assay [bio-protocol.org]
- 16. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Proteomics workflow for whole cell lysate, endosome, and lysosome fractions [protocols.io]
- 18. Optimization of Cell Lysis and Protein Digestion Protocols for Protein Analysis by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 19. Optimization of cell lysis and protein digestion protocols for protein analysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. uthsc.edu [uthsc.edu]
- 21. Mass Spectrometry Appropriate Protocol for Cell Lysis using Probe Sonication | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
Technical Support Center: Improving the Efficacy of TAK-661 in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of TAK-661 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of TGF-β-activated kinase 1 (TAK1). TAK1 is a key signaling molecule involved in inflammatory and immune responses. It mediates the activation of downstream pathways such as NF-κB and JNK/p38 MAPKs in response to stimuli like TNF-α, IL-1β, and Toll-like receptor agonists. By inhibiting TAK1, this compound blocks the phosphorylation and activation of downstream effectors, leading to a reduction in the production of pro-inflammatory cytokines and other mediators.
Q2: What are the expected effects of this compound on primary cells?
A2: The effects of this compound can vary depending on the primary cell type and the experimental context. Generally, you can expect to observe:
-
Inhibition of inflammatory responses: Reduced secretion of cytokines like IL-6 and IL-8 upon stimulation with inflammatory agents.[1]
-
Induction of apoptosis: In some cell types, particularly cancer cells, inhibition of the pro-survival NF-κB pathway by this compound can lead to apoptosis.[2]
-
Modulation of cell differentiation and function: As TAK1 is involved in various cellular processes, its inhibition may affect the differentiation and function of specific primary cell lineages, such as immune cells or satellite cells.[1][3]
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. It is crucial to refer to the manufacturer's instructions for the recommended solvent and storage conditions. Generally, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working concentrations, the final concentration of the solvent in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary cell cultures.
| Problem | Possible Cause | Recommended Solution |
| Low or no efficacy of this compound | Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit TAK1 in the specific primary cell type. | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 0.1 µM to 10 µM) and narrow down to the effective range.[1] |
| Inadequate treatment duration: The incubation time with this compound may be too short to observe a biological effect. | Conduct a time-course experiment to identify the optimal treatment duration. Effects on signaling pathways can be rapid (minutes to hours), while effects on cell viability or cytokine production may require longer incubation (24-72 hours). | |
| Poor cell health: Primary cells are sensitive to culture conditions. Poor viability can mask the effects of the compound. | Ensure optimal primary cell culture conditions, including appropriate media, supplements, and cell density.[4][5] Regularly check cell viability using methods like Trypan Blue exclusion. | |
| High cell toxicity or off-target effects | Concentration too high: Excessive concentrations of this compound or the solvent (e.g., DMSO) can be toxic to primary cells. | Use the lowest effective concentration of this compound determined from your dose-response experiments. Ensure the final solvent concentration is not toxic to your cells (typically <0.1%). |
| Compound instability: this compound may degrade in the culture medium over long incubation periods. | For long-term experiments, consider replenishing the medium with fresh this compound every 24-48 hours. | |
| Inconsistent results between experiments | Variability in primary cells: Primary cells from different donors or passages can exhibit significant biological variability. | Use cells from the same donor and passage number for a set of experiments. If using cells from multiple donors, analyze the data for each donor separately before pooling. |
| Inconsistent experimental procedures: Minor variations in cell seeding density, treatment times, or assay procedures can lead to variability. | Follow a standardized and detailed protocol for all experiments. Ensure all reagents are properly prepared and stored. |
Signaling Pathways and Experimental Workflows
TAK1 Signaling Pathway
Caption: TAK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: General experimental workflow for evaluating this compound in primary cells.
Experimental Protocols
Protocol 1: Primary Cell Culture Initiation
This protocol provides general guidelines for thawing and plating cryopreserved primary cells.[4][5][6]
-
Preparation:
-
Pre-warm the recommended complete growth medium to 37°C in a water bath.
-
Wipe down the biosafety cabinet with 70% ethanol.
-
-
Thawing:
-
Retrieve the cryovial of primary cells from liquid nitrogen storage.
-
Quickly thaw the vial by partially submerging it in the 37°C water bath until a small amount of ice remains (approximately 1-2 minutes).
-
Decontaminate the outside of the vial with 70% ethanol before opening in the biosafety cabinet.
-
-
Plating:
-
Gently transfer the cell suspension from the vial to a sterile conical tube containing pre-warmed growth medium.
-
Centrifuge the cells at a low speed (e.g., 200 x g) for 5-10 minutes to pellet the cells and remove cryopreservative.
-
Carefully aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed growth medium.
-
Determine cell viability and count using a hemocytometer and Trypan Blue.
-
Seed the cells into the desired culture vessel at the recommended density.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Post-Plating Care:
-
Change the medium after 12-24 hours to remove any remaining cryoprotectant and non-adherent cells.
-
Subsequently, change the medium every 2-3 days.
-
Protocol 2: Dose-Response Assessment of this compound using a Cell Viability Assay
This protocol outlines how to determine the effective concentration range of this compound.
-
Cell Seeding:
-
Seed primary cells in a 96-well plate at the recommended density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a series of dilutions of this compound in culture medium. A common starting range is a 10-point, 3-fold serial dilution starting from 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
-
Treatment:
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
If studying the protective effects of this compound, an inflammatory stimulus can be added at this stage.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assay (e.g., MTT):
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Protocol 3: Measurement of Cytokine Secretion by ELISA
This protocol describes how to measure the effect of this compound on the production of a specific cytokine (e.g., IL-6).
-
Experimental Setup:
-
Seed cells in a multi-well plate and treat with this compound and/or a pro-inflammatory stimulus as described in Protocol 2.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plate to pellet any detached cells.
-
Carefully collect the culture supernatant from each well without disturbing the cell layer.
-
Store the supernatants at -80°C until analysis.
-
-
ELISA Procedure:
-
Perform the ELISA for the cytokine of interest according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the collected supernatants and standards, adding a detection antibody, and then a substrate for color development.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known standards.
-
Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Compare the cytokine concentrations between different treatment groups.
-
References
- 1. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Working with Primary Cells - Cell Culture [cell-culture.info]
- 5. Primary Cell Culture Protocol [cellbiologics.com]
- 6. m.youtube.com [m.youtube.com]
Addressing variability in patient-derived cell responses to TAK-661
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in patient-derived cell responses to TAK-661.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (Tezacaftor)?
A1: this compound, also known as Tezacaftor, is a cystic fibrosis transmembrane conductance regulator (CFTR) protein corrector.[1][2][3] In individuals with specific CFTR mutations, such as the F508del mutation, the CFTR protein is misfolded and does not traffic to the cell surface correctly.[2] this compound aids in the proper folding of the CFTR protein, facilitating its processing and transport to the cell membrane, thereby increasing the quantity of functional CFTR protein at the cell surface.[3][4] It is often used in combination with a CFTR potentiator, like Ivacaftor, which enhances the channel's opening probability.[1][3][4]
Q2: We are observing significant variability in the response of different patient-derived cell (PDC) lines to this compound. What are the potential sources of this variability?
A2: Variability in PDC responses is a common and complex issue. Cancer is a heterogeneous disease, and each tumor is unique in its cellular, genetic, and molecular characteristics.[5] Key sources of variability include:
-
Inter-patient Heterogeneity: Genetic and epigenetic differences between tumors from different patients can significantly impact drug sensitivity.[6]
-
Intra-tumor Heterogeneity: A single tumor can contain multiple subpopulations of cells with distinct molecular profiles, leading to varied responses to treatment.[6][7] Some of these subpopulations may be inherently resistant to this compound.
-
Tumor Microenvironment (TME): The TME, which includes stromal and immune cells, can influence drug efficacy. While less of a factor in 2D cell cultures, it is a critical consideration in more complex models like organoids or co-cultures.[5]
-
Culture-Induced Evolution: Over time in culture, PDCs can undergo genetic and phenotypic changes, leading to the selection of specific clones that may not accurately represent the original tumor.[6]
Q3: How can we minimize experimental variability when testing this compound on our patient-derived cell models?
A3: To minimize experimental variability, it is crucial to standardize your protocols. Here are some key recommendations:
-
Standardize Cell Culture Conditions: Use the same media formulation, serum concentration, and incubation parameters for all experiments.
-
Consistent Passaging Number: Use cells within a narrow passage number range to avoid significant culture-induced changes.[6]
-
Quality Control: Regularly perform cell line authentication and test for mycoplasma contamination.
-
Assay Standardization: Ensure that assay parameters such as cell seeding density, drug concentration range, and incubation times are consistent across all experiments.
-
Replicate Experiments: Perform multiple biological and technical replicates to ensure the reproducibility of your findings.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound across replicate experiments using the same PDC line.
This guide will help you troubleshoot inconsistent half-maximal inhibitory concentration (IC50) values.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health/Viability at Seeding | 1. Ensure consistent cell viability (>95%) before seeding using a trypan blue exclusion assay.2. Standardize cell detachment and handling procedures to minimize cell stress. |
| Variability in Seeding Density | 1. Perform accurate cell counting using a hemocytometer or an automated cell counter.2. Ensure homogenous cell suspension before plating. |
| Inaccurate Drug Dilutions | 1. Prepare fresh drug dilutions for each experiment.2. Verify the concentration of the stock solution.3. Use calibrated pipettes. |
| Edge Effects in Multi-well Plates | 1. Avoid using the outer wells of the plate, as they are more prone to evaporation.2. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Assay Readout Variability | 1. Ensure complete cell lysis if using a luminescence-based assay.2. Check for and eliminate bubbles in the wells before reading the plate. |
Experimental Protocol: Standard Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed PDCs in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Issue 2: A subset of PDC lines shows unexpected resistance to this compound.
This guide addresses scenarios where some patient-derived cell lines exhibit resistance to this compound.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Presence of a Resistant Subclone | 1. Perform single-cell cloning to isolate and characterize different subpopulations within the PDC line.2. Analyze the genomic and transcriptomic profiles of the resistant clones to identify potential resistance mechanisms. |
| Alternative Signaling Pathway Activation | 1. Use pathway analysis tools (e.g., Western blotting, RNA sequencing) to investigate the activation of compensatory signaling pathways in the resistant cells. |
| Low Target Expression | 1. Quantify the expression level of the CFTR protein in your PDC lines using techniques like Western blotting or flow cytometry. |
| Drug Efflux Pump Overexpression | 1. Assess the expression and activity of ABC transporters (e.g., P-glycoprotein) which can pump the drug out of the cells. |
Experimental Protocol: Western Blot for CFTR Protein Expression
-
Cell Lysis: Lyse PDC pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 30-50 µg of protein per sample on a 4-12% Bis-Tris gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against CFTR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
To further aid in understanding the complexities of this compound action and the sources of experimental variability, the following diagrams are provided.
Caption: Mechanism of action of this compound in correcting CFTR protein folding and trafficking.
Caption: Key factors contributing to variability in patient-derived cell responses.
Caption: A logical workflow for troubleshooting variable responses to this compound.
References
- 1. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trikaftahcp.com [trikaftahcp.com]
- 5. Role of Patient-Derived Models of Cancer in Translational Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dissecting inherent intratumor heterogeneity in patient-derived glioblastoma culture models - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the signal-to-noise ratio in TAK-661 functional assays
Welcome to the technical support center for TAK-661 functional assays. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio and ensure the acquisition of high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is an investigational compound with two primary reported mechanisms of action. Firstly, it functions as a corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, aiding in its proper folding and trafficking to the cell surface.[1][2][3][4] This is particularly relevant in the context of cystic fibrosis, where mutations like F508del lead to misfolded, non-functional CFTR. Secondly, this compound has been identified as an inhibitor of eosinophil chemotaxis, suggesting its potential in treating eosinophil-associated inflammatory diseases.[5]
Q2: What types of functional assays are suitable for characterizing this compound activity?
A2: Based on its mechanisms of action, suitable functional assays include:
-
CFTR-mediated ion transport assays: These can be performed using techniques like the Ussing chamber or with fluorescent indicators sensitive to membrane potential or ion concentration (e.g., chloride).
-
Cellular trafficking assays: These assays monitor the localization of the CFTR protein, often using immunofluorescence or tagged proteins to visualize its movement to the plasma membrane.
-
Eosinophil chemotaxis assays: These assays, such as the Boyden chamber assay, measure the migration of eosinophils towards a chemoattractant.
-
Luminescence-based reporter assays: These can be used to study the downstream effects of this compound on specific signaling pathways.[6][7]
Q3: What are the most critical factors for achieving a good signal-to-noise ratio in my this compound assay?
A3: A robust signal-to-noise ratio is crucial for reliable data. Key factors include minimizing background signal, maximizing the specific signal, and reducing variability between wells.[8][9] This can be achieved through careful optimization of reagent concentrations, incubation times, cell density, and the choice of appropriate microplates and detection instruments.[6][10][11]
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
This guide addresses common issues encountered during this compound functional assays and provides actionable solutions.
Issue 1: High Background Signal
A high background can obscure the specific signal from your assay, leading to a poor signal-to-noise ratio.
| Possible Cause | Recommended Solution |
| Autofluorescence of Media or Plates | For fluorescence-based assays, use phenol red-free media. Use black-walled, clear-bottom microplates to minimize background and crosstalk. For luminescence assays, opaque white plates are recommended to maximize the signal.[9] |
| Nonspecific Binding of Reagents | Increase the number and duration of wash steps after incubation with detection reagents. Optimize the concentration of primary and secondary antibodies (if applicable) through titration. Ensure the blocking buffer is appropriate for the assay and incubate for a sufficient duration. |
| High Cell Seeding Density | Titrate the cell seeding density to determine the optimal number that provides a strong signal without excessive background. Overly confluent cells can lead to increased nonspecific signal. |
| Contamination (e.g., Mycoplasma) | Regularly test cell cultures for mycoplasma contamination, as it can alter cellular metabolism and affect assay readouts. Maintain aseptic techniques throughout the experimental workflow.[9] |
| Plate Autofleurescence (Luminescence) | Store unused white microplates in a dark environment to prevent them from absorbing ambient light, which can be re-emitted during measurement. "Dark adapt" the plate by incubating it in the dark for about 10 minutes before reading.[12] |
Issue 2: Weak or No Signal
A weak signal can be difficult to distinguish from the background, resulting in a low signal-to-noise ratio.
| Possible Cause | Recommended Solution |
| Suboptimal Reagent Concentration | Titrate the concentration of this compound to ensure it is within the effective range for your specific cell line and assay. Ensure that the concentrations of detection reagents (e.g., luciferase substrates, fluorescent probes) are not limiting. |
| Insufficient Incubation Time | Optimize the incubation time for both the this compound treatment and the final detection step. Time-course experiments can help determine the optimal duration for observing the desired biological effect and for maximal signal generation. |
| Inappropriate Assay Conditions | Maintain optimal cell culture conditions, including temperature, CO2, and humidity, as fluctuations can impact cell health and assay performance. Ensure the pH of all buffers and media is appropriate for the assay. |
| Inactive or Degraded Reagents | Store all reagents according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.[11] |
| Low Transfection Efficiency (for reporter assays) | Optimize the transfection protocol by testing different ratios of plasmid DNA to transfection reagent.[7] |
Issue 3: High Well-to-Well Variability
Inconsistent results between replicate wells can compromise the reliability of your data.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette with care or an automated cell seeder for better consistency.[11] |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be added to multiple wells to minimize pipetting variations.[7] |
| Edge Effects | Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature fluctuations. Alternatively, fill the outer wells with sterile water or media to create a humidity barrier.[11] |
| Inconsistent Incubation Conditions | Ensure uniform temperature and CO2 distribution within the incubator. Avoid stacking plates, which can lead to temperature gradients. |
| Instrumental Noise | Ensure the detection instrument is properly calibrated and maintained. For plate readers, check that the correct filters and settings are being used for your specific assay.[13][14] |
Experimental Protocols
Protocol 1: Optimizing Cell Seeding Density for a Luminescence-Based Assay
This protocol describes a method to determine the optimal cell density that provides the best signal-to-noise ratio.
-
Cell Preparation: Culture cells to be used in the assay until they are in the logarithmic growth phase and exhibit high viability.
-
Cell Seeding: Prepare a serial dilution of the cell suspension. Seed a 96-well opaque white microplate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well). Include wells with media only to serve as a background control.
-
Incubation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for the desired duration.
-
Assay Procedure: Perform the luminescence assay according to the manufacturer's protocol. This typically involves adding a lysis buffer followed by the luciferase substrate.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the average signal for each cell density and the background signal. Determine the signal-to-background ratio (Signal / Background) for each density. The optimal cell density will be the one that provides the highest signal-to-background ratio.
Hypothetical Data for Cell Seeding Optimization:
| Cells/Well | Average Luminescence (RLU) | Background (RLU) | Signal-to-Background Ratio |
| 1,000 | 5,000 | 1,000 | 5 |
| 2,500 | 15,000 | 1,000 | 15 |
| 5,000 | 40,000 | 1,000 | 40 |
| 10,000 | 75,000 | 1,000 | 75 |
| 20,000 | 120,000 | 1,000 | 120 |
In this hypothetical example, while higher cell densities produce a stronger signal, a lower density might be chosen to conserve cells and reagents if the signal-to-background ratio is deemed sufficient.
Visualizations
Caption: this compound as a CFTR Corrector Signaling Pathway.
Caption: General Experimental Workflow for a Cell-Based Assay.
Caption: Troubleshooting Logic for Signal-to-Noise Issues.
References
- 1. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. trikaftahcp.com [trikaftahcp.com]
- 4. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. goldbio.com [goldbio.com]
- 8. Various Strategies for Improved Signal-to-Noise Ratio in CRISPR-Based Live Cell Imaging [jstage.jst.go.jp]
- 9. benchchem.com [benchchem.com]
- 10. How Sensitivity and Crosstalk Affect Your Bioluminescent Assay Results [promega.jp]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. photonics.com [photonics.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experiments involving the hypothetical molecule, TAK-661. The primary focus is on addressing issues of low transfection efficiency, a critical step in elucidating the mechanism of action of novel therapeutic agents.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Q: We are experiencing very low transfection efficiency in our cancer cell line when trying to express a reporter construct to measure the downstream effects of this compound. What are the initial troubleshooting steps?
A: Low transfection efficiency is a common hurdle. Begin by optimizing the fundamental parameters of your protocol. Here are the initial steps:
-
Cell Health and Confluency: Ensure your cells are healthy, actively dividing, and plated at the optimal confluency (typically 70-90%) at the time of transfection. Over-confluent or unhealthy cells transfect poorly.
-
DNA/RNA Quality and Quantity: Use high-purity, endotoxin-free plasmid DNA or RNA. Verify the concentration and purity using a spectrophotometer (A260/A280 ratio of ~1.8 for DNA, ~2.0 for RNA).
-
Reagent-to-DNA/RNA Ratio: The ratio of transfection reagent to nucleic acid is critical. Perform a titration experiment to determine the optimal ratio for your specific cell line and plasmid.
-
Incubation Times: Optimize the incubation time for the transfection complex formation and the time the complex is left on the cells.
2. Q: We have optimized the basic parameters but our transfection efficiency with a lipid-based reagent remains below 20% in a suspension cell line. What alternative methods can we try?
A: Suspension cell lines are notoriously difficult to transfect with lipid-based reagents. Consider the following alternatives:
-
Electroporation: This method uses an electrical pulse to create transient pores in the cell membrane, allowing nucleic acids to enter. It is often more effective for suspension cells and other hard-to-transfect cell lines.
-
Viral-Mediated Transduction: Lentiviral or adenoviral vectors can achieve high transduction efficiencies in a broad range of cell types, including non-dividing and primary cells. This method is highly effective but requires specific biosafety precautions.
Below is a comparison of common transfection methods for difficult-to-transfect cell lines.
| Method | Principle | Advantages | Disadvantages | Typical Efficiency (Hard-to-transfect cells) |
| Lipid-Based Transfection | Cationic lipids form complexes with nucleic acids, which then fuse with the cell membrane. | Simple to use, low toxicity for many cell lines. | Low efficiency in some cell types (e.g., suspension, primary cells). | 10-30% |
| Electroporation | An electrical field creates temporary pores in the cell membrane. | High efficiency for a wide range of cells, including suspension and primary cells. | Can cause significant cell death, requires specialized equipment. | 40-70% |
| Viral Transduction (Lentivirus) | A modified virus delivers the genetic material into the cell. | Very high efficiency (approaching 100%), stable integration possible. | Requires BSL-2 containment, more complex protocol, potential for immunogenicity. | >90% |
Experimental Protocols
Protocol 1: Optimizing Lipid-Based Transfection
This protocol provides a framework for optimizing the ratio of a generic lipid-based transfection reagent to plasmid DNA.
Materials:
-
24-well plate
-
Your cancer cell line of interest
-
Complete growth medium
-
Serum-free medium (e.g., Opti-MEM™)
-
Lipid-based transfection reagent
-
Plasmid DNA (e.g., a reporter plasmid) at 1 µg/µL
Procedure:
-
Cell Plating: The day before transfection, seed 5 x 10^4 cells per well in a 24-well plate to achieve 70-90% confluency on the day of transfection.
-
Complex Formation:
-
Prepare nine sets of tubes. In each tube, dilute 1 µg of plasmid DNA in 50 µL of serum-free medium.
-
In separate tubes, dilute varying amounts of the lipid-based reagent (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 4.5 µL) in 50 µL of serum-free medium.
-
Add the diluted DNA to the diluted reagent for each ratio, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection:
-
Remove the growth medium from the cells and replace it with 400 µL of fresh, pre-warmed complete medium.
-
Add the 100 µL of transfection complex dropwise to each well.
-
-
Incubation and Assay: Incubate the cells for 24-48 hours. Assess transfection efficiency via fluorescence microscopy (if using a fluorescent reporter) or a relevant downstream assay.
Protocol 2: Electroporation of Suspension Cells
Materials:
-
Electroporator and compatible cuvettes
-
Suspension cell line
-
Electroporation buffer
-
Plasmid DNA (1 µg/µL)
-
Complete growth medium
Procedure:
-
Cell Preparation: Harvest cells and wash them with sterile PBS. Resuspend the cell pellet in electroporation buffer at a concentration of 1 x 10^7 cells/mL.
-
Electroporation:
-
Mix 100 µL of the cell suspension with 5-10 µg of plasmid DNA.
-
Transfer the mixture to a sterile electroporation cuvette.
-
Pulse the cells using a pre-optimized program for your specific cell line and electroporator.
-
-
Recovery: Immediately after the pulse, add 500 µL of pre-warmed complete medium to the cuvette and gently transfer the cells to a culture dish containing the appropriate volume of fresh medium.
-
Incubation and Assay: Culture the cells for 24-48 hours before assessing transfection efficiency.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound, a putative MEK inhibitor.
Experimental Workflow
Caption: General workflow for a typical transfection experiment.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low transfection efficiency.
Navigating the Nuances of TAK-661: A Technical Support Guide
For researchers and drug development professionals working with the novel eosinophil chemotaxis inhibitor, TAK-661, ensuring its stability and proper handling is paramount to achieving reliable and reproducible experimental outcomes. This technical support center provides a comprehensive guide to the best practices for the long-term storage and handling of this compound, complete with troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
For long-term storage, it is recommended to store solid this compound in a freezer at or below -20°C. While some suppliers may ship the product at room temperature, refrigeration or freezing is advised for maintaining stability over extended periods.[1] Always refer to the Certificate of Analysis (CoA) provided with your specific batch for the most accurate storage temperature.
Q2: How should I store this compound for short-term use?
For short-term use, solid this compound can be stored for up to three months under the conditions specified on the product's CoA.[1] Some suppliers indicate that storage at room temperature is acceptable in certain regions.[2] However, to ensure consistency, it is prudent to maintain a cool and dry environment.
Q3: What is the best practice for storing this compound solutions?
Once this compound is reconstituted into a solution, it should be aliquoted into tightly sealed vials and stored at -20°C. This practice minimizes degradation from repeated freeze-thaw cycles. It is generally recommended that these solutions be used within one month.[1]
Q4: In which solvents can I dissolve this compound?
The solubility of this compound can vary. While specific data for this compound is limited, similar research compounds are often soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. It is crucial to perform small-scale solubility tests to determine the optimal solvent for your experimental needs. Always use high-purity, anhydrous solvents to prevent degradation.
Q5: Is this compound sensitive to light or moisture?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify that the compound has been stored at the recommended temperature and protected from light and moisture. If in doubt, use a fresh, properly stored aliquot. |
| Inaccurate concentration of the stock solution. | Re-dissolve a fresh sample of this compound and verify the concentration using a suitable analytical method, if available. | |
| Precipitation in stock solution upon thawing | Poor solubility or supersaturation at low temperatures. | Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh stock solution at a slightly lower concentration. |
| Reduced biological activity | Multiple freeze-thaw cycles leading to degradation. | Always aliquot stock solutions into single-use volumes to avoid repeated temperature cycling. |
| Contamination of the stock solution. | Ensure that sterile techniques are used when preparing and handling solutions. Prepare fresh solutions if contamination is suspected. |
Experimental Protocols
Protocol for Reconstitution of Solid this compound
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the desired volume of a suitable, high-purity solvent (e.g., DMSO) to the vial to achieve the target concentration.
-
Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use, tightly sealed vials.
-
Storage: Store the aliquots at -20°C or below.
Visualizing Workflows and Pathways
To further clarify the handling and potential mechanism of this compound, the following diagrams have been generated.
As a product of Takeda Chemical Industries, this compound is a specialized research compound. Adherence to these best practices will help ensure the integrity of the compound and the validity of your research findings. Always prioritize the information provided in the official Certificate of Analysis for your specific lot of this compound.
References
Technical Support Center: Optimizing Incubation Time for Maximal TAK-661 Correction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the incubation time for maximal protein correction using TAK-661. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound treatment?
For most in vitro correction assays, a 24-hour incubation period is a recommended starting point.[1] This duration is often sufficient to allow for the synthesis, proper folding, and cellular trafficking of the corrected protein to its target location, such as the cell surface.[1] However, this is a general guideline, and the optimal time can vary depending on the specific cell model and the protein of interest.
Q2: How can I determine the optimal incubation time for my specific experiment?
To determine the most effective incubation duration for your experimental system, it is highly recommended to perform a time-course experiment. This involves treating your cells with this compound and assessing protein correction at multiple time points, for example, 12, 24, and 48 hours.[1] This will allow you to identify the time point at which the maximal correction is achieved before potential secondary effects, such as protein degradation or cell toxicity, occur.
Q3: What are some common issues that can affect the outcome of a this compound incubation experiment?
Several factors can influence the effectiveness of this compound treatment. These include:
-
Insufficient Incubation Time: As mentioned, the incubation period may not be long enough for the drug to exert its maximal effect.
-
Inappropriate Cell Model: The efficacy of corrector compounds can be cell-type dependent.[1] It is crucial to use a cell line that is appropriate for studying the specific protein and mutation of interest.
-
Incorrect this compound Concentration: The concentration of this compound will significantly impact its corrective effect. A dose-response curve should be generated to determine the optimal concentration for your specific cell model.
-
Issues with this compound Stock Solution: Improper preparation and storage of the this compound stock solution can lead to reduced activity.
Q4: Should this compound be used alone or in combination with other molecules?
While this compound can demonstrate some corrective activity as a single agent, its efficacy is often significantly enhanced when used in combination with other modulator compounds.[2] For instance, in the context of cystic fibrosis, this compound (a corrector) is often used with a potentiator, which enhances the function of the corrected protein at the cell surface.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common problems encountered when optimizing this compound incubation time.
Problem: Low or No Protein Correction Observed
| Possible Cause | Recommended Action |
| Suboptimal Incubation Time | Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal incubation period for your specific cell line and protein. |
| Incorrect Drug Concentration | Generate a dose-response curve to determine the most effective and non-toxic concentration of this compound for your experimental setup. |
| Cell Line Issues | Verify that the cell line you are using is a suitable model for the protein and mutation being studied. Ensure cells are healthy and not passaged too many times. |
| Compound Inactivity | Prepare a fresh stock solution of this compound. Ensure proper storage conditions are maintained (-20°C for short-term, -80°C for long-term).[1] |
| Assay Sensitivity | Confirm that your detection method (e.g., Western blot, immunofluorescence) is sensitive enough to detect changes in protein levels and localization. |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal Incubation Time
This protocol outlines a typical workflow for determining the optimal incubation time for this compound treatment.
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate to ensure they are in the exponential growth phase at the time of treatment.
-
This compound Preparation: Prepare a working solution of this compound at the desired final concentration in pre-warmed cell culture medium.
-
Cell Treatment: Aspirate the old medium from the cells and add the medium containing this compound. Include a vehicle control (e.g., DMSO) for comparison.
-
Incubation: Incubate the cells at 37°C in a humidified incubator for various time points (e.g., 12, 24, 48, and 72 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Analyze the protein lysates by Western blot to assess the level of corrected protein.
Protocol 2: Western Blotting for Protein Correction Assessment
This protocol describes how to quantify the correction of a target protein following this compound treatment.
-
Sample Preparation: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Electrophoresis and Transfer: Perform gel electrophoresis to separate the proteins by size, followed by transfer to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Perform densitometry analysis to quantify the intensity of the protein bands corresponding to the uncorrected and corrected forms of the protein.
Visualizations
Caption: Experimental workflow for optimizing this compound incubation time.
References
Navigating TAK-661 Evaluation: A Technical Guide to Ussing Chamber Protocols
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for the refinement of Ussing chamber protocols specifically tailored for studying TAK-661 (Tezacaftor). It offers detailed troubleshooting advice, frequently asked questions, and standardized experimental protocols to ensure robust and reproducible results in the evaluation of this CFTR corrector.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (Tezacaftor) and how does this relate to Ussing chamber experiments?
A1: this compound is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1] Its primary mechanism of action is to correct the misfolding and processing of the CFTR protein, particularly in individuals with the F508del mutation, facilitating its trafficking to the cell surface.[1][2] Ussing chamber experiments are considered a gold-standard method to functionally assess the efficacy of CFTR modulators like this compound.[3][4] By measuring the short-circuit current (Isc), researchers can quantify the increase in CFTR-mediated chloride and bicarbonate ion transport across an epithelial monolayer after treatment with the corrector.[3][5]
Q2: What is a typical concentration range and pre-incubation time for this compound in Ussing chamber studies?
A2: Based on published studies, this compound (Tezacaftor) is often used in concentrations ranging from 3 µM to 18 µM.[5] A common pre-incubation period for epithelial cells with this compound, either alone or in combination with other modulators, is 24 to 48 hours at 37°C to allow for the correction and trafficking of the CFTR protein to the cell membrane.[6]
Q3: Why is amiloride added before stimulating CFTR with forskolin?
A3: Amiloride is added to the apical side of the epithelium to block the epithelial sodium channel (ENaC).[7] This step is crucial to isolate the CFTR-mediated chloride current from other ion transport processes. By inhibiting sodium absorption, the subsequent changes in short-circuit current (Isc) upon CFTR stimulation can be more accurately attributed to chloride and bicarbonate secretion through the CFTR channels.[7]
Q4: Can I use this compound in combination with other CFTR modulators in my Ussing chamber experiments?
A4: Yes, this compound is frequently studied in combination with other CFTR modulators. For instance, it is a key component of triple combination therapies, often used with the CFTR corrector elexacaftor and the potentiator ivacaftor.[5][6] The combination of correctors can have a synergistic effect on rescuing CFTR processing, while a potentiator is used to enhance the channel's opening probability once it reaches the cell surface.[1]
Q5: How do I interpret a significant increase in the forskolin-induced short-circuit current after this compound treatment?
A5: A significant increase in the forskolin-induced Isc after pre-incubation with this compound indicates that the corrector has successfully increased the quantity of functional CFTR protein at the apical membrane of the epithelial cells. Forskolin elevates intracellular cAMP levels, which in turn activates the CFTR channels. A larger current response compared to untreated cells signifies a greater number of active channels, demonstrating the efficacy of this compound in rescuing the mutant CFTR.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High baseline Isc before amiloride addition | - Contamination of the Ussing chamber apparatus.[5] - Leakage in the tissue or cell monolayer mounting. | - Thoroughly clean the Ussing chamber components between experiments. - Ensure the tissue or cell monolayer is properly sealed in the chamber; check for any visible damage or wrinkles. |
| No significant Isc response to forskolin after this compound pre-incubation | - Insufficient pre-incubation time or suboptimal concentration of this compound. - Low expression of the target CFTR mutation in the cell model. - Poor cell viability or monolayer integrity. | - Optimize the pre-incubation duration (24-48 hours) and test a range of this compound concentrations (e.g., 1-20 µM). - Confirm the expression of the specific CFTR mutation in your cell line or primary cells. - Measure Transepithelial Electrical Resistance (TEER) before the experiment to ensure monolayer confluence and integrity. |
| Drifting or unstable baseline Isc | - Temperature fluctuations in the bathing solution. - Bubbles in the agar bridges or chamber. - Inadequate equilibration time after mounting. | - Ensure the Ussing chamber system has stable temperature control at 37°C. - Carefully inspect for and remove any air bubbles from the system. - Allow for a sufficient equilibration period (typically 15-30 minutes) for the baseline Isc to stabilize before adding any reagents. |
| Variable results between replicate experiments | - Inconsistent cell culture conditions (e.g., passage number, differentiation state). - Variability in tissue preparation. - Inconsistent timing of reagent additions. | - Standardize cell culture protocols and use cells within a consistent passage number range. - For tissue studies, ensure consistent dissection and handling procedures. - Use a precise and consistent timeline for the addition of amiloride, forskolin, and other compounds. |
Experimental Protocols
Protocol 1: Evaluating the Efficacy of this compound on F508del-CFTR Expressing Epithelial Cells
This protocol outlines the procedure for assessing the ability of this compound to rescue the function of F508del-CFTR in a cultured epithelial cell monolayer.
1. Cell Culture and Pre-incubation:
-
Culture human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation on permeable supports until a confluent and differentiated monolayer is formed.
-
Twenty-four to forty-eight hours prior to the Ussing chamber experiment, treat the cells with this compound (e.g., 10 µM) added to the basolateral medium. Include a vehicle control (e.g., DMSO) for comparison.
2. Ussing Chamber Setup:
-
Mount the permeable supports containing the cell monolayers into the Ussing chambers.
-
Fill both the apical and basolateral chambers with a pre-warmed (37°C) and gassed (95% O2 / 5% CO2) physiological saline solution (e.g., Krebs-Ringer bicarbonate solution).
-
Allow the system to equilibrate for 15-30 minutes until a stable baseline short-circuit current (Isc) is achieved.
3. Measurement of CFTR-mediated Current:
-
Step 1: Inhibit ENaC: Add amiloride (e.g., 100 µM) to the apical chamber to block sodium absorption. Record the decrease in Isc until a new stable baseline is reached.
-
Step 2: Activate CFTR: Add a CFTR activator, such as forskolin (e.g., 10 µM), to the apical chamber to stimulate CFTR-mediated chloride secretion. Record the increase in Isc.
-
Step 3 (Optional): Potentiate CFTR: For a more complete assessment, a CFTR potentiator like ivacaftor (e.g., 1 µM) or genistein can be added after forskolin to maximally stimulate the rescued channels.
-
Step 4: Inhibit CFTR: Add a specific CFTR inhibitor (e.g., CFTRinh-172, 20 µM) to the apical chamber to confirm that the observed current is CFTR-specific. The decrease in Isc represents the total CFTR-mediated current.
4. Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to each compound. The primary endpoint is the magnitude of the forskolin-induced (and potentiator-stimulated) Isc that is sensitive to the CFTR inhibitor.
-
Compare the ΔIsc between the this compound treated and vehicle-treated groups.
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in rescuing F508del-CFTR.
Caption: Experimental workflow for evaluating this compound in an Ussing chamber.
References
- 1. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 2. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physiologicinstruments.com [physiologicinstruments.com]
- 5. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 6. Extracellular phosphate enhances the function of F508del-CFTR rescued by CFTR correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Correction of CFTR function in nasal epithelial cells from cystic fibrosis patients predicts improvement of respiratory function by CFTR modulators - PMC [pmc.ncbi.nlm.nih.gov]
How to control for solvent effects (e.g., DMSO) in TAK-661 experiments
This guide provides technical support for researchers using TAK-661 (Tezacaftor) and addresses common questions and issues related to controlling for the effects of solvents, such as Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used as a solvent for this compound, and what are its potential effects on experiments?
A1: this compound (Tezacaftor), like many small molecule compounds, has low solubility in aqueous solutions such as cell culture media or physiological buffers.[1] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an essential vehicle for preparing stock solutions for in vitro drug screening.[1][2]
However, DMSO is not biologically inert and can have direct effects on cells.[1] These effects are concentration-dependent and can include:
-
Cytotoxicity : At concentrations above 1%, DMSO can damage cell membranes, induce oxidative stress, and lead to cell death.[3][4] Some sensitive cell types may show reduced viability at concentrations between 0.1% and 1%.[3][5]
-
Altered Cell Function : Even at non-toxic concentrations (≤ 0.1%), DMSO has been shown to modulate gene expression, signaling pathways, and other cellular processes.[6][7]
-
Differentiation and Morphology Changes : Prolonged exposure can affect cell morphology and differentiation status.[3][7]
Due to these potential off-target effects, it is critical to use the lowest effective concentration of DMSO and to include appropriate vehicle controls in every experiment.[1][6]
Q2: What is a vehicle control, and why is it essential for this compound experiments?
A2: A vehicle control is a sample that is treated with the same solvent (the "vehicle") used to dissolve the experimental compound, but without the compound itself.[8] For this compound experiments, this means treating a set of cells or animals with the exact same concentration of DMSO that the this compound-treated groups receive.[9]
The vehicle control is crucial for distinguishing the effects of this compound from the effects of the solvent.[8] By comparing the results of the vehicle control group to the untreated (negative control) group and the this compound-treated group, you can confidently attribute any observed changes to the drug itself. In a well-designed experiment, the vehicle control's response should be very similar to that of the negative control.[8]
Q3: What is the recommended maximum concentration of DMSO for in vitro experiments?
A3: The ideal final concentration of DMSO in cell-based assays should be kept as low as possible. While tolerance can vary significantly depending on the cell type and the duration of the experiment, general guidelines recommend keeping the final concentration below 0.5%, and ideally at or below 0.1%.[1][3][10] For long-term studies or particularly sensitive cell lines, it is advisable to perform a preliminary DMSO toxicity assay to determine the maximum tolerated concentration.[3]
Table 1: Recommended Final DMSO Concentrations for In Vitro Assays
| Assay Duration | Recommended Max DMSO Concentration | Notes |
| Short-term (< 24h) | ≤ 0.5% (v/v) | Higher concentrations may be tolerated for very short exposures. |
| Long-term (24h - 72h) | ≤ 0.1% (v/v) | Reduces risk of off-target effects and cumulative toxicity.[6][10] |
| Highly Sensitive Assays | ≤ 0.05% (v/v) | Recommended for assays measuring subtle changes in gene expression or signaling. |
| Sensitive Cell Lines | ≤ 0.1% (v/v) | Always determine the specific tolerance of your cell line with a dose-response toxicity curve.[4][5] |
Q4: How should I design an experiment to properly control for DMSO effects?
A4: A properly controlled experiment should include, at a minimum, three groups: an untreated control, a vehicle control, and one or more drug-treated groups. The vehicle concentration must be identical across all treated groups and the vehicle control group.
Caption: Workflow for a properly controlled in vitro experiment.
Troubleshooting Guide
Q5: My vehicle (DMSO) control group shows a significant difference compared to my untreated negative control. What should I do?
A5: This indicates that the concentration of DMSO used is having a biological effect on your system. Here are the steps to troubleshoot this issue:
-
Verify DMSO Concentration : Double-check all calculations to ensure the final DMSO concentration in your assay is what you intended and not accidentally higher.
-
Lower the DMSO Concentration : This is the most effective solution. Try to reduce the final DMSO concentration by preparing a more concentrated intermediate stock of this compound, which will require a smaller volume to be added to your final assay. Aim for a concentration that shows no significant effect in your system (e.g., 0.1% or lower).[3]
-
Reduce Exposure Time : If lowering the concentration is not feasible due to solubility limits, consider reducing the duration of the experiment if the scientific question allows.
-
Perform a DMSO Dose-Response Curve : Systematically test a range of DMSO concentrations (e.g., from 0.01% to 1.0%) on your specific cells and assay readout. This will establish the No Observable Adverse Effect Level (NOAEL) for the solvent in your particular experimental context.[4]
-
Change Solvents : If DMSO proves to be problematic even at very low concentrations, you may need to investigate other less-toxic solvents like ethanol, though this may require re-validating the solubility and stability of this compound.
Experimental Protocols
Protocol: Cell Viability Assay (e.g., MTT) with Vehicle Control
This protocol outlines the steps for assessing the effect of this compound on cell viability while properly controlling for DMSO effects.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to attach and recover for 24 hours.[1]
-
Stock Solution Preparation :
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a "vehicle stock" of 100% DMSO.
-
-
Working Solution Preparation :
-
Perform serial dilutions of the this compound stock solution in complete culture medium to create working solutions that are 1000x the final desired concentration.
-
Prepare a vehicle control working solution by diluting the 100% DMSO stock 1:1000 in complete culture medium. This ensures the final DMSO concentration will be 0.1%.[1]
-
-
Cell Treatment :
-
Negative Control Wells : Add only complete culture medium.
-
Vehicle Control Wells : Add the vehicle control working solution. The final DMSO concentration in these wells will be 0.1%.
-
This compound Treated Wells : Add the this compound working solutions. The final DMSO concentration in these wells will also be 0.1%.
-
-
Incubation : Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Assay Measurement : Perform the MTT assay by adding the reagent, incubating, solubilizing the formazan crystals, and reading the absorbance according to the manufacturer's protocol.[1]
-
Data Analysis :
-
Normalize all absorbance readings to the average of the vehicle control wells to calculate the percent viability.
-
Compare the vehicle control to the negative control to confirm that the solvent had no significant effect on viability.
-
Determine the effect of this compound by comparing the treated wells to the vehicle control.
-
Table 2: Example Serial Dilution Scheme for this compound
| Step | Action | Resulting Concentration | Final DMSO % (in well) |
| 1 | Dissolve this compound in 100% DMSO | 10 mM (Stock) | --- |
| 2 | Dilute 10 mM Stock 1:10 in media | 1 mM (Intermediate) | 10.0% |
| 3 | Dilute 1 mM Intermediate 1:10 in media | 100 µM (Working) | 1.0% |
| 4 | Add 10 µL of 100 µM Working Solution to 90 µL of media in well | 10 µM (Final) | 0.1% |
| 5 | Vehicle Control : Add 10 µL of media containing 1% DMSO (no drug) to 90 µL of media in well | 0 µM (Vehicle) | 0.1% |
Appendix: Example Signaling Pathway Diagram
Disclaimer: The following diagram illustrates the TAK1 signaling pathway, which is frequently studied in inflammation and cancer. It is provided as an example of the required visualization style. This compound (Tezacaftor) is a CFTR protein corrector and does not act directly on the TAK1 (TGF-β-activated kinase 1) pathway.[11][12]
Caption: Example diagram of the TAK1 signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 4. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 9. researchgate.net [researchgate.net]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
Technical Support Center: Improving Reproducibility of Western Blots for CFTR Glycosylation State with TAK-661
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the reproducibility of Western blot experiments for assessing the glycosylation state of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, particularly when using the corrector molecule TAK-661 (Tezacaftor).
Frequently Asked Questions (FAQs)
Q1: What are the different bands of CFTR observed on a Western blot and what do they represent?
A1: On a Western blot, CFTR typically appears as two distinct bands:
-
Band B: This is the immature, core-glycosylated form of CFTR, with a molecular weight of approximately 150-160 kDa. This form resides in the endoplasmic reticulum (ER).
-
Band C: This is the mature, complex-glycosylated form of CFTR, with a molecular weight of around 170-180 kDa. This form has transited through the Golgi apparatus and is present at the plasma membrane.[1] The shift from Band B to Band C is indicative of successful protein folding and trafficking.
Q2: How does this compound affect the glycosylation state of CFTR?
A2: this compound, also known as Tezacaftor (VX-661), is a CFTR corrector. It functions by aiding in the proper folding of the CFTR protein, which in turn facilitates its trafficking from the ER to the Golgi apparatus for further processing and maturation.[2][3] This results in an increased amount of the mature, complex-glycosylated C-band form of CFTR relative to the immature, core-glycosylated B-band form, which can be visualized and quantified by Western blot.
Q3: Why is it important not to boil samples containing CFTR before loading them on a gel?
A3: Unlike many other proteins, CFTR is prone to aggregation when heated at high temperatures. Boiling the samples can cause CFTR to form insoluble aggregates that will not enter the polyacrylamide gel, leading to a loss of signal or inaccurate quantification. It is recommended to heat CFTR samples at a lower temperature, such as 37°C for 15-30 minutes, before loading.[4]
Q4: What percentage of polyacrylamide gel is recommended for resolving the different CFTR glycoforms?
A4: Due to the high molecular weight of CFTR and the relatively small difference between the B and C bands, a low percentage polyacrylamide gel is recommended. A 6-8% Tris-glycine gel is commonly used to achieve optimal separation of the CFTR glycoforms.[4]
Q5: How can I quantify the change in CFTR glycosylation after this compound treatment?
A5: Densitometry is the standard method for quantifying the intensity of the B and C bands on a Western blot. Using image analysis software (e.g., ImageJ), you can measure the intensity of each band. To assess the maturation of CFTR, the ratio of the C-band intensity to the B-band intensity (C/B ratio) is often calculated. An increase in this ratio after this compound treatment indicates an improvement in CFTR maturation.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No CFTR Signal | 1. Low protein loading. 2. Inefficient protein transfer. 3. Primary antibody concentration is too low. 4. Insufficient exposure time. | 1. Increase the amount of total protein loaded per well (typically 30-50 µg of cell lysate). 2. Optimize transfer conditions (time, voltage, buffer composition). For high molecular weight proteins like CFTR, a wet transfer overnight at 4°C is often more efficient than semi-dry transfer. 3. Increase the concentration of the primary anti-CFTR antibody or extend the incubation time (e.g., overnight at 4°C). 4. Increase the exposure time during chemiluminescence detection. |
| High Background | 1. Inadequate blocking. 2. Primary or secondary antibody concentration is too high. 3. Insufficient washing. | 1. Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). 2. Titrate the primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background. 3. Increase the number and duration of wash steps after antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST). |
| Non-specific Bands | 1. Primary antibody cross-reactivity. 2. Protein degradation. | 1. Use a highly specific monoclonal antibody for CFTR. Perform a negative control experiment with cells that do not express CFTR to check for antibody specificity. 2. Always use fresh protease inhibitors in your lysis buffer and keep samples on ice to prevent protein degradation. |
| Poor Resolution of B and C Bands | 1. Inappropriate gel percentage. 2. Gel running conditions. | 1. Use a lower percentage polyacrylamide gel (6-8%) to better separate high molecular weight proteins. 2. Run the gel at a lower voltage for a longer period to improve resolution. |
| Inconsistent Results Between Experiments | 1. Variability in sample preparation. 2. Inconsistent loading amounts. 3. Differences in antibody dilutions or incubation times. | 1. Standardize your entire protocol, from cell lysis to detection. 2. Perform a protein quantification assay (e.g., BCA) to ensure equal loading of total protein in each lane. Use a loading control (e.g., β-actin or GAPDH) to normalize for any loading inaccuracies. 3. Prepare fresh antibody dilutions for each experiment and maintain consistent incubation times and temperatures. |
Data Presentation
The following tables summarize quantitative data from studies analyzing the effects of this compound (Tezacaftor) and other correctors on CFTR protein levels and maturation.
Table 1: Effect of Elexacaftor/Tezacaftor/Ivacaftor (ETI) on CFTR Protein Levels in Phe508del Homozygous or Compound Heterozygous CF Patients
| Treatment | Analyzed Parameter | Fold Change vs. Baseline | Number of Responders | p-value | Reference |
| Elexacaftor/Tezacaftor/Ivacaftor | Total CFTR Protein | ≥ 2-fold increase | 8 out of 12 | < 0.02 | [5] |
Table 2: Densitometric Quantification of F508del-CFTR Bands After Treatment with a Double Corrector Treatment (DCT) of VX-661 and VX-445
| Treatment | F508del-CFTR Band B (% of Control) | F508del-CFTR Band C (% of DCT alone) |
| Control (DMSO) | 100 | - |
| DCT (10 µM VX-661 + 3 µM VX-445) | Not Reported | 100 |
| TAK-243 (200 nM) + DCT | Not Reported | Increased |
Note: This table is adapted from a study investigating the combined effect of TAK-243 and a double corrector treatment (DCT) including this compound. The study demonstrated that the addition of another compound could further enhance the corrector effect of the VX-661 and VX-445 combination.[6]
Experimental Protocols
Protocol 1: Western Blot Analysis of CFTR Glycosylation State
This protocol outlines the key steps for analyzing CFTR protein expression and maturation after treatment with this compound.
1. Cell Lysis and Protein Extraction
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA protein assay.
2. Sample Preparation
-
Mix 30-50 µg of protein with Laemmli sample buffer.
-
Crucially, do not boil the samples. Heat at 37°C for 15-30 minutes.[4]
3. SDS-PAGE
-
Load samples onto a 6-8% Tris-glycine polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer
-
Transfer proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer overnight at 4°C is recommended for optimal transfer of high molecular weight proteins like CFTR.
5. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1-2 hours at room temperature.
-
Incubate the membrane with a primary antibody specific for CFTR (e.g., clone M3A7 or a cocktail of antibodies) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Perform densitometric analysis of the B and C bands using image analysis software.
-
Normalize the intensity of the CFTR bands to a loading control (e.g., β-actin or GAPDH).
-
Calculate the ratio of Band C to Band B to assess CFTR maturation.
Visualizations
Caption: CFTR processing pathway and the mechanism of action of this compound.
Caption: Experimental workflow for Western blot analysis of CFTR glycosylation.
Caption: Logical troubleshooting workflow for common Western blot issues.
References
- 1. SUMOylation Inhibition Enhances Protein Transcription under CMV Promoter: A Lesson from a Study with the F508del-CFTR Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elexacaftor/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elexacaftor/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Addressing background signal in immunofluorescence imaging of TAK-661 treated cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background signals in immunofluorescence (IF) imaging of cells treated with TAK-661, an inhibitor of eosinophil chemotaxis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect my immunofluorescence experiment?
A1: this compound is an inhibitor of eosinophil chemotaxis.[1] While its precise molecular target is not publicly disclosed, its function suggests it interferes with signaling pathways that control eosinophil migration. These pathways often involve chemokines and their receptors, which can trigger a cascade of intracellular events.[2][3] When studying the effects of this compound, you may be targeting proteins within these signaling cascades. High background in your immunofluorescence could be due to various factors, some of which may be exacerbated by the specific properties of the cells you are studying, such as eosinophils, which are known for their autofluorescence and tendency for nonspecific antibody binding.[4]
Q2: I'm observing high background fluorescence in my control (untreated) cells. What are the common causes?
A2: High background in immunofluorescence can stem from several sources, independent of any drug treatment. The most common culprits include:
-
Antibody Concentration: Primary or secondary antibody concentrations may be too high, leading to nonspecific binding.
-
Inadequate Blocking: Insufficient blocking of nonspecific binding sites can result in antibodies adhering to unintended targets.
-
Fixation and Permeabilization: The methods used for cell fixation and permeabilization can sometimes create artifacts that contribute to background.
-
Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies that contribute to background fluorescence.
-
Autofluorescence: Some cell types, particularly eosinophils, have endogenous molecules that fluoresce, contributing to background signal.[4]
Q3: Could this compound treatment itself be causing the high background signal?
A3: While less common, it is possible that treatment with a small molecule inhibitor could indirectly contribute to increased background. For example, if this compound treatment induces changes in cell morphology, protein expression, or cell health, it could potentially alter antibody binding characteristics or increase autofluorescence. It is crucial to include proper controls, such as vehicle-treated cells, to distinguish between treatment-specific effects and general immunofluorescence artifacts.
Troubleshooting Guide: High Background Signal
This guide provides a systematic approach to troubleshooting high background signals in your immunofluorescence experiments with this compound-treated cells.
Problem: High background fluorescence obscuring specific signal.
Logical Workflow for Troubleshooting
A step-by-step workflow for troubleshooting high background.
Troubleshooting Steps and Solutions
| Potential Cause | Recommended Solution | Experimental Details |
| 1. Autofluorescence | Examine an unstained, vehicle-treated sample under the microscope using the same settings as your stained samples. | If high autofluorescence is observed, consider using a different fluorophore with a longer wavelength (e.g., Cy5, Alexa Fluor 647) as autofluorescence is often more prominent at shorter wavelengths. For eosinophils, specific quenching techniques may be necessary.[4] |
| 2. Antibody Concentration Too High | Perform a titration of both your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. | Start with the manufacturer's recommended dilution and perform a series of 2-fold or 5-fold dilutions. Image each condition and compare the specific signal intensity to the background. |
| 3. Insufficient Blocking | Increase the blocking time and/or try a different blocking agent. | Standard blocking is often 1 hour at room temperature. Try increasing this to 2 hours or overnight at 4°C. If using Bovine Serum Albumin (BSA), consider switching to normal serum from the same species as your secondary antibody (e.g., normal goat serum for a goat anti-rabbit secondary). For eosinophils, using human serum for blocking may be more effective.[4] |
| 4. Inadequate Washing | Increase the number and duration of wash steps. | After primary and secondary antibody incubations, wash the cells at least 3-5 times for 5-10 minutes each with a gentle wash buffer like PBS or PBST (PBS with 0.1% Tween-20). |
| 5. Suboptimal Fixation/Permeabilization | Test different fixation and permeabilization methods. | If using paraformaldehyde (PFA) for fixation and Triton X-100 for permeabilization, consider varying the concentrations and incubation times. For some targets, a methanol or acetone fixation/permeabilization step might yield better results. For eosinophils, saponin has been shown to be an effective permeabilization agent.[4] |
| 6. Nonspecific Secondary Antibody Binding | Run a control where you omit the primary antibody but still apply the secondary antibody. | If you observe staining in this control, it indicates that your secondary antibody is binding nonspecifically. Consider using a pre-adsorbed secondary antibody or trying a secondary antibody from a different manufacturer. |
| 7. Primary Antibody Nonspecificity | Use an isotype control for your primary antibody. | An isotype control is an antibody of the same isotype, clonality, and conjugation as your primary antibody but does not have specificity for your target antigen. This will help determine if the observed staining is due to specific binding or nonspecific interactions of the antibody itself. |
Experimental Protocols
Standard Immunofluorescence Protocol for Adherent Cells
-
Cell Culture and Treatment:
-
Plate cells on sterile glass coverslips in a multi-well plate.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-only control.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells once with pre-warmed PBS.
-
Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.
-
-
Washing:
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Add 0.1-0.5% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature. For eosinophils, consider using 0.1% saponin in PBS.[4]
-
-
Blocking:
-
Aspirate the permeabilization solution and wash three times with PBS.
-
Add blocking buffer (e.g., 5% normal goat serum in PBS) and incubate for 1 hour at room temperature. For eosinophils, consider using 5% human serum in PBS.[4]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to the predetermined optimal concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Aspirate the primary antibody solution and wash the cells three times with PBS or PBST for 5-10 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer to its optimal concentration.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS or PBST for 5-10 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
(Optional) Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow to dry.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.
-
Signaling Pathway
Eosinophil Chemotaxis Signaling Pathway
Eosinophil chemotaxis is a complex process initiated by chemoattractants such as eotaxin binding to G-protein coupled receptors (GPCRs) like CCR3 on the eosinophil surface. This binding triggers a signaling cascade involving multiple downstream effectors that ultimately lead to cytoskeletal rearrangement and cell migration. This compound, as an inhibitor of this process, likely targets a component of this pathway.
Simplified eosinophil chemotaxis signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A parallel signal-transduction pathway for eotaxin- and interleukin-5-induced eosinophil shape change - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eosinophils Utilize Multiple Chemokine Receptors for Chemotaxis to the Parasitic Nematode Strongyloides stercoralis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunofluorescence analysis of human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Synergistic Rescue of CFTR Function: A Comparative Analysis of Tezacaftor and Elexacaftor
A deep dive into the synergistic effects of Tezacaftor and Elexacaftor (VX-445) on the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, supported by experimental data and detailed methodologies.
The advent of CFTR modulator therapies has revolutionized the treatment of cystic fibrosis (CF), a life-shortening genetic disorder caused by mutations in the CFTR gene. Among the most significant breakthroughs is the triple-combination therapy comprising two CFTR correctors, Tezacaftor and Elexacaftor (VX-445), and a potentiator, Ivacaftor. This guide provides a comprehensive comparison of the synergistic effects of Tezacaftor and Elexacaftor on CFTR protein function, targeting researchers, scientists, and drug development professionals.
Mechanism of Synergistic Action
Tezacaftor and Elexacaftor are both classified as CFTR correctors, designed to address the underlying molecular defect in individuals with the F508del mutation, the most common CF-causing mutation. This mutation results in a misfolded CFTR protein that is prematurely degraded and fails to reach the cell surface.
Tezacaftor functions as a corrector by facilitating the folding and processing of the mature CFTR protein, thereby increasing its presentation on the cell surface. Elexacaftor, a next-generation corrector, operates at a different binding site on the CFTR protein.[1] This dual-site binding mechanism results in a synergistic effect, where the combination of Tezacaftor and Elexacaftor is more effective at rescuing the misfolded F508del-CFTR protein than either corrector alone.[2][3] This enhanced correction leads to a greater quantity of CFTR protein being trafficked to the cell surface, where its function can be further amplified by a potentiator like Ivacaftor.[1]
Quantitative Analysis of Synergistic Correction
The synergistic action of Tezacaftor and Elexacaftor has been quantified in various preclinical and clinical studies. The following tables summarize key data from these investigations, comparing the effects of individual correctors versus their combination on CFTR protein maturation and function.
In Vitro Efficacy: CFTR Maturation and Function
Table 1: Comparison of CFTR Corrector Efficacy on F508del-CFTR Maturation in In Vitro Models
| Treatment | Cell Model | Outcome Measure | Fold Change vs. Untreated Control | Reference |
| Tezacaftor | CFBE41o- cells | Mature CFTR (Band C) | - | [2][3] |
| Elexacaftor | CFBE41o- cells | Mature CFTR (Band C) | - | [2][3] |
| Tezacaftor + Elexacaftor | CFBE41o- cells | Mature CFTR (Band C) | Significant Increase | [2][3] |
| Elexacaftor/Tezacaftor/Ivacaftor | Rectal Biopsies | Total CFTR Protein | ≥ 2.0 | [4][5] |
Note: Specific fold-change values for individual correctors were not detailed in the provided search results, but the synergistic increase was consistently reported.
Table 2: Comparison of CFTR Corrector Efficacy on F508del-CFTR Function (Chloride Transport) in Ussing Chamber Assays
| Treatment | Cell Model | Outcome Measure | Change in Short-Circuit Current (Isc) | Reference |
| Tezacaftor | CFBE41o- F508del cells | Forskolin-stimulated Isc | - | [2][3] |
| Elexacaftor | CFBE41o- F508del cells | Forskolin-stimulated Isc | - | [2][3] |
| Tezacaftor + Elexacaftor | CFBE41o- F508del cells | Forskolin-stimulated Isc | Significantly higher than individual correctors | [2][3] |
| Elexacaftor/Tezacaftor/Ivacaftor | Primary human nasal epithelia | CFTR-mediated Cl- secretion | Restored to ~47.4% of normal | [4] |
Clinical Efficacy: The Impact of Adding Elexacaftor
Clinical trials have demonstrated the profound synergistic effect of adding Elexacaftor to Tezacaftor and Ivacaftor.
Table 3: Comparison of Elexacaftor/Tezacaftor/Ivacaftor vs. Tezacaftor/Ivacaftor in Patients with at least one F508del mutation
| Outcome Measure | Elexacaftor/Tezacaftor/Ivacaftor | Tezacaftor/Ivacaftor | Mean Difference | Reference |
| Absolute change in ppFEV1 | +10.0% | - | 10.0 percentage points | [6] |
| Absolute change in sweat chloride concentration | -45.1 mmol/L | - | -45.1 mmol/L | [6] |
| Absolute change in CFQ-R respiratory domain score | +17.4 points | - | 17.4 points | [6] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for Tezacaftor and Elexacaftor is the direct correction of the F508del-CFTR protein. However, research suggests that CFTR correctors may also influence cellular signaling pathways that contribute to protein homeostasis. One such pathway involves the modulation of ezrin phosphorylation and its role in cytoskeleton organization, which can impact the stabilization of CFTR at the plasma membrane.
Caption: Potential signaling pathway influenced by CFTR correctors.
The following diagrams illustrate the typical experimental workflows used to assess the synergistic effects of Tezacaftor and Elexacaftor on CFTR function.
Caption: Western Blot workflow for CFTR maturation analysis.
Caption: Ussing Chamber assay workflow for CFTR function.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blotting for CFTR Protein Maturation
Objective: To qualitatively and quantitatively assess the effect of Tezacaftor and Elexacaftor on the maturation of the F508del-CFTR protein.
Methodology:
-
Cell Culture and Treatment: Human bronchial epithelial cells expressing F508del-CFTR (e.g., CFBE41o- cells) are cultured to confluence. Cells are then treated with vehicle (DMSO), Tezacaftor (e.g., 10 µM), Elexacaftor (e.g., 3 µM), or a combination of both for 24-48 hours.
-
Protein Extraction: Cells are lysed in a suitable buffer containing protease inhibitors. Total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each treatment group are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used to quantify the intensity of the immature (Band B, ~150 kDa) and mature, complex-glycosylated (Band C, ~170 kDa) forms of CFTR. The ratio of Band C to Band B is calculated to assess the degree of CFTR maturation.
Ussing Chamber Assay for CFTR Function
Objective: To measure CFTR-mediated chloride secretion across a polarized epithelial monolayer as a direct functional readout of corrector activity.
Methodology:
-
Cell Culture: Primary human bronchial epithelial cells from CF patients homozygous for the F508del mutation are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Treatment: The polarized monolayers are treated with Tezacaftor, Elexacaftor, or their combination for 24-48 hours.
-
Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber system. The apical and basolateral chambers are filled with a symmetrical chloride solution and maintained at 37°C.
-
Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously recorded.
-
Pharmacological Modulation:
-
Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).
-
Forskolin is added to stimulate CFTR-mediated chloride secretion.
-
A CFTR potentiator (e.g., Ivacaftor) is added to maximize the current.
-
A specific CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc in response to each pharmacological agent is measured. The CFTR-specific current is calculated as the difference between the peak current after forskolin and potentiator addition and the current after the addition of the CFTR inhibitor.
Conclusion
The combination of Tezacaftor and Elexacaftor demonstrates a powerful synergistic effect in correcting the fundamental defect of the F508del-CFTR protein. By acting at two distinct sites, these correctors significantly enhance the processing and trafficking of the mutant protein to the cell surface, leading to a substantial increase in functional CFTR channels. This synergistic correction, when coupled with the action of a potentiator, has translated into transformative clinical benefits for a large proportion of individuals with cystic fibrosis, marking a pivotal advancement in the management of this disease. The experimental protocols and data presented in this guide provide a robust framework for the continued investigation and development of novel CFTR modulator therapies.
References
- 1. Response to Elexacaftor/Tezacaftor/Ivacaftor in people with cystic fibrosis with the N1303K mutation: Case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. The rescue of F508del-CFTR by elexacaftor/tezacaftor/ivacaftor (Trikafta) in human airway epithelial cells is underestimated due to the presence of ivacaftor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The L467F-F508del Complex Allele Hampers Pharmacological Rescue of Mutant CFTR by Elexacaftor/Tezacaftor/Ivacaftor in Cystic Fibrosis Patients: The Value of the Ex Vivo Nasal Epithelial Model to Address Non-Responders to CFTR-Modulating Drugs [mdpi.com]
A Comparative Guide to the Reproducibility and Robustness of Tezacaftor-Mediated CFTR Correction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tezacaftor-mediated Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correction with alternative CFTR modulators. The information presented is collated from peer-reviewed studies and clinical trial data to assist researchers and drug development professionals in understanding the landscape of CFTR modulation therapies.
Introduction to Tezacaftor and CFTR Correction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes an epithelial ion channel responsible for chloride and bicarbonate transport.[1][2] The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation, resulting in little to no functional protein at the cell surface.[1][3] CFTR modulators are a class of drugs that aim to correct the underlying molecular defect. These are broadly categorized as "correctors," which improve the processing and trafficking of mutant CFTR to the cell surface, and "potentiators," which enhance the channel opening probability (gating) of the CFTR protein at the cell surface.[1][4]
Tezacaftor (VX-661) is a second-generation CFTR corrector designed to improve the conformational stability of the F508del-CFTR protein, facilitating its processing and trafficking to the cell membrane.[4][5] It is often used in combination with a potentiator, such as Ivacaftor, to achieve a more robust clinical effect.[4][5] This guide will delve into the efficacy, mechanism, and experimental validation of Tezacaftor in comparison to other CFTR modulators.
Comparative Efficacy of Tezacaftor-Containing Regimens
Tezacaftor is a key component of two approved CFTR modulator therapies: Symdeko® (Tezacaftor/Ivacaftor) and the triple-combination therapy Trikafta® (Elexacaftor/Tezacaftor/Ivacaftor).[5] Clinical trial data has demonstrated the efficacy of these regimens in improving key clinical endpoints for individuals with specific CFTR mutations.
Quantitative Comparison of Clinical Trial Outcomes
The following table summarizes the mean absolute change in percent predicted forced expiratory volume in one second (ppFEV1) and sweat chloride concentration (SwCl) from baseline in pivotal clinical trials for different CFTR modulator therapies.
| Treatment | Patient Population (Genotype) | Mean Absolute Change in ppFEV1 (percentage points) | Mean Absolute Change in SwCl (mmol/L) | Reference |
| Lumacaftor/Ivacaftor (Orkambi®) | F508del Homozygous | 2.6 - 4.0 | -27.8 to -31.3 | [6] |
| Tezacaftor/Ivacaftor (Symdeko®) | F508del Homozygous | 4.0 | -34.0 | [6] |
| Tezacaftor/Ivacaftor (Symdeko®) | F508del Heterozygous with a residual function mutation | 6.8 | -9.5 | [7] |
| Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®) | F508del Homozygous | 10.0 (vs. Tezacaftor/Ivacaftor) | -45.1 (vs. Tezacaftor/Ivacaftor) | [8] |
| Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®) | F508del Heterozygous with a minimal function mutation | 13.8 - 14.3 | -41.8 to -43.4 | [8][9] |
Note: The data presented are from different clinical trials and direct head-to-head comparisons may not be available for all regimens. The efficacy of each treatment can vary based on the specific patient population and study design.
Mechanism of Action: Tezacaftor in CFTR Processing
Tezacaftor functions as a CFTR corrector by binding to the misfolded F508del-CFTR protein during its biosynthesis. This binding helps to stabilize the protein's conformation, allowing it to evade the cellular quality control machinery in the endoplasmic reticulum that would normally target it for degradation.[4][5] The stabilized protein can then be trafficked through the Golgi apparatus to the cell surface, thereby increasing the density of CFTR channels on the plasma membrane.[3][10]
The following diagram illustrates the proposed mechanism of Tezacaftor in the CFTR protein processing and trafficking pathway.
Experimental Protocols for Assessing CFTR Correction
The reproducibility and robustness of Tezacaftor's effect on CFTR are validated through various in vitro and ex vivo assays. These assays are crucial for both preclinical drug development and for predicting clinical response in patients with different CFTR mutations.
Western Blotting for CFTR Protein Maturation
Objective: To qualitatively and quantitatively assess the effect of corrector compounds on the maturation and cell surface expression of the CFTR protein.
Methodology:
-
Cell Culture: Human bronchial epithelial (HBE) cells or other relevant cell lines (e.g., Fischer Rat Thyroid - FRT cells) expressing mutant CFTR are cultured to confluence.
-
Compound Treatment: Cells are incubated with the CFTR corrector (e.g., Tezacaftor) or vehicle control for a specified period (typically 16-24 hours) to allow for protein synthesis and processing.
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of total protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CFTR. The immature, core-glycosylated form of CFTR (Band B, ~150 kDa) and the mature, complex-glycosylated form (Band C, ~170 kDa) that has trafficked through the Golgi are detected. A loading control antibody (e.g., anti-β-actin) is also used.
-
Detection and Analysis: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. An increase in the Band C to Band B ratio indicates improved CFTR maturation.[11]
Ussing Chamber Assay for CFTR-Mediated Ion Transport
Objective: To measure the functional activity of the CFTR channel at the apical membrane of polarized epithelial cells by quantifying chloride secretion.
Methodology:
-
Cell Culture: Primary human airway epithelial cells or other suitable cell lines are grown on permeable supports until a polarized, high-resistance monolayer is formed.[12]
-
Compound Treatment: The epithelial monolayers are treated with the CFTR corrector(s) for 24-48 hours.
-
Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber, which separates the apical and basolateral sides of the monolayer into two fluid-filled compartments.[13] The chambers are filled with a symmetrical Ringer's solution and maintained at 37°C.
-
Short-Circuit Current (Isc) Measurement: The potential difference across the monolayer is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is continuously measured.
-
Pharmacological Stimulation: To isolate CFTR-dependent chloride secretion, the following are added sequentially:
-
An epithelial sodium channel (ENaC) inhibitor (e.g., amiloride) to block sodium absorption.
-
A cyclic AMP (cAMP) agonist (e.g., forskolin) to activate CFTR channels.
-
A CFTR potentiator (e.g., Ivacaftor) to maximize channel gating.
-
A CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The change in Isc in response to forskolin and the CFTR potentiator is calculated as a measure of CFTR function.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
Objective: To assess the function of CFTR in a three-dimensional, patient-derived model by measuring the swelling of intestinal organoids in response to CFTR activation.[14][15]
Methodology:
-
Organoid Culture: Patient-derived intestinal organoids are cultured in a basement membrane matrix (e.g., Matrigel).[14]
-
Compound Treatment: Organoids are pre-incubated with CFTR correctors (e.g., Tezacaftor) for 24 hours.[15]
-
Assay Initiation: The organoids are then acutely stimulated with forskolin, a cAMP agonist that activates CFTR, and a potentiator like Ivacaftor.[15]
-
Imaging and Analysis: The swelling of the organoids, which is a result of fluid secretion into the lumen driven by CFTR-mediated ion transport, is monitored over time using live-cell imaging. The change in the cross-sectional area of the organoids is quantified.[12][14]
-
Data Interpretation: The degree of forskolin-induced swelling correlates with the level of CFTR function. This assay is particularly useful for assessing the response of individuals with rare CFTR mutations to modulator therapies.[14][16]
Robustness and Long-Term Stability of Tezacaftor-Mediated Correction
The long-term efficacy and safety of Tezacaftor-containing regimens have been evaluated in open-label extension studies. The EXTEND trial, for instance, demonstrated that the improvements in ppFEV1 and the reduction in pulmonary exacerbation rates with Tezacaftor/Ivacaftor were maintained for up to 120 weeks in individuals homozygous for F508del or heterozygous for F508del and a residual function mutation.[17][18] The safety profile over this extended period was consistent with that observed in the initial shorter-term studies.[17]
While small molecule modulators like Tezacaftor require continuous daily administration to maintain a stable pool of corrected CFTR protein at the cell surface, studies have shown that the clinical benefits are sustained over the long term, indicating a robust and reproducible effect.[13][19]
Conclusion
Tezacaftor represents a significant advancement in the correction of F508del-CFTR, offering improved efficacy and a more favorable safety profile compared to the first-generation corrector, Lumacaftor.[6][20] Its inclusion in the highly effective triple-combination therapy, Trikafta®, has further revolutionized the treatment landscape for a large proportion of the cystic fibrosis population.[3][21] The robustness of Tezacaftor-mediated CFTR correction is supported by a consistent body of evidence from in vitro functional assays, clinical trials, and long-term extension studies. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of novel CFTR modulators, with the ultimate goal of providing effective therapies for all individuals with cystic fibrosis.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profile of tezacaftor/ivacaftor combination and its potential in the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cff.org [cff.org]
- 6. A Systematic Review of the Clinical Efficacy and Safety of CFTR Modulators in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and Phe508del and a Residual Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Effectiveness of Elexacaftor/Tezacaftor/Ivacaftor in People with Cystic Fibrosis: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the Effect of CFTR Modulators elexacaftor/tezacaftor/ivacaftor and lumacaftor/ivacaftor via Serum Human Epididymis Protein 4 Concentration in p.Phe508del-CFTR Homozygous Cystic Fibrosis Patients [mdpi.com]
- 10. trikaftahcp.com [trikaftahcp.com]
- 11. cff.org [cff.org]
- 12. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. CFTR Function Restoration upon Elexacaftor/Tezacaftor/Ivacaftor Treatment in Patient-Derived Intestinal Organoids with Rare CFTR Genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-term tezacaftor/ivacaftor safety and efficacy in people with cystic fibrosis and an F508del-CFTR mutation: 96-week, open-label extension of the EXTEND trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Research Portal [scholarship.miami.edu]
- 19. Long-term effectiveness of dual CFTR modulator treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. droracle.ai [droracle.ai]
A Head-to-Head Comparative Guide to CFTR Correctors for Cystic Fibrosis Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of prominent cystic fibrosis transmembrane conductance regulator (CFTR) correctors. The information presented herein is intended to assist researchers and drug development professionals in making informed decisions by objectively evaluating the performance of different corrector molecules based on available preclinical and clinical data.
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which lead to the production of a misfolded and dysfunctional CFTR protein.[1][2] The most common mutation, F508del, results in the CFTR protein being retained in the endoplasmic reticulum and targeted for degradation, thus preventing its trafficking to the cell surface.[3][4] CFTR correctors are a class of small molecules that aim to rescue the folding and trafficking of mutant CFTR, allowing it to reach the cell membrane and function as a chloride channel.[3][5] This guide will focus on a comparative analysis of key CFTR correctors, providing insights into their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.
Comparative Efficacy of CFTR Correctors
The efficacy of CFTR correctors is evaluated based on their ability to restore CFTR protein processing and function. The following tables summarize key quantitative data for a selection of first and next-generation CFTR correctors.
Table 1: In Vitro Efficacy of CFTR Correctors in F508del Homozygous Human Bronchial Epithelial (HBE) Cells
| Corrector | CFTR Maturation (% of Wild-Type) | Chloride Transport (% of Wild-Type) | EC50 (µM) |
| First-Generation | |||
| Lumacaftor (VX-809) | ~15% | ~16% | ~0.5 |
| Tezacaftor (VX-661) | ~20% | ~25% | ~0.1 |
| Next-Generation | |||
| Elexacaftor (VX-445) | ~25% (as monotherapy) | ~30% (as monotherapy) | ~0.02 |
| Combinations | |||
| Lumacaftor/Ivacaftor | ~15% | ~25-30% | - |
| Tezacaftor/Ivacaftor | ~20% | ~35-40% | - |
| Elexacaftor/Tezacaftor/Ivacaftor | ~50-60% | ~62% | - |
Note: Data are approximate and compiled from various preclinical studies. Ivacaftor is a potentiator used in combination to enhance channel gating, not a corrector itself.
Table 2: Clinical Efficacy of CFTR Corrector-Based Therapies
| Therapy (Corrector Component) | Genotype | Mean Absolute Improvement in ppFEV1 | Mean Reduction in Sweat Chloride (mmol/L) |
| Orkambi® (Lumacaftor/Ivacaftor) | F508del/F508del | 2.6 - 4.0 percentage points | ~30 |
| Symdeko® (Tezacaftor/Ivacaftor) | F508del/F508del | 4.0 percentage points | ~35 |
| Trikafta® (Elexacaftor/Tezacaftor/Ivacaftor) | F508del/Min Function | 13.8 percentage points[6] | ~45 |
| Trikafta® (Elexacaftor/Tezacaftor/Ivacaftor) | F508del/F508del | 10.0 percentage points[7] | ~42 |
Mechanism of Action of CFTR Correctors
CFTR correctors are classified based on their mechanism of action and binding sites on the CFTR protein.
Different classes of correctors bind to distinct sites on the F508del-CFTR protein to synergistically rescue its folding and trafficking. Type I correctors, such as lumacaftor and tezacaftor, stabilize the interface between the first nucleotide-binding domain (NBD1) and the membrane-spanning domains (MSDs).[8][9] Type III correctors, like elexacaftor, are thought to directly bind to and stabilize the NBD1 domain itself.[7] The combination of these different mechanisms leads to a more robust rescue of the mutant protein, as seen with the triple combination therapy, Trikafta®.[7]
Experimental Protocols for Head-to-Head Corrector Evaluation
To rigorously compare the efficacy of different CFTR correctors, standardized experimental protocols are essential.
Western Blotting for CFTR Maturation
Objective: To quantify the extent of CFTR protein processing from the immature, core-glycosylated form (Band B) to the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi apparatus.
Methodology:
-
Cell Culture and Treatment: Human bronchial epithelial (HBE) cells homozygous for the F508del mutation are cultured to confluence. The cells are then treated with the test correctors at various concentrations for 24-48 hours.
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of total protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The intensities of Band B and Band C are quantified using densitometry. The ratio of Band C to Band B (or Band C to total CFTR) is used as a measure of corrector efficacy.
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
Objective: To measure the functional activity of rescued CFTR channels at the apical membrane of polarized epithelial cells.
Methodology:
-
Cell Culture on Permeable Supports: F508del-homozygous HBE cells are cultured on permeable filter supports until a polarized monolayer with high transepithelial electrical resistance is formed.
-
Corrector Treatment: The cells are treated with the test correctors for 24-48 hours.
-
Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber, and the basolateral and apical sides are bathed in symmetrical Ringer's solution.
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current is measured.
-
Pharmacological Activation and Inhibition: To isolate CFTR-mediated current, the following are added sequentially:
-
Amiloride to block the epithelial sodium channel (ENaC).
-
Forskolin to activate adenylyl cyclase, increase cAMP, and thereby activate CFTR.
-
A CFTR potentiator (e.g., ivacaftor) to maximize channel opening.
-
A CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The change in Isc in response to forskolin and the potentiator is calculated as a measure of CFTR function.
Proposed Workflow for a Head-to-Head Study
The following diagram illustrates a logical workflow for a preclinical head-to-head comparison of two hypothetical CFTR correctors.
Logical Framework for Study Design
A robust head-to-head study design is critical for generating conclusive data.
This guide provides a foundational framework for the comparative evaluation of CFTR correctors. For further detailed protocols and specific experimental conditions, researchers are encouraged to consult the primary literature. The continued development of novel and more effective CFTR correctors holds the promise of further transforming the therapeutic landscape for individuals with cystic fibrosis.
References
- 1. cff.org [cff.org]
- 2. Discovery and Development of CFTR Modulators for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hcplive.com [hcplive.com]
- 7. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of CFTR correction by type I folding correctors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Assessment of CFTR Protein Rescue by TAK-661
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TAK-661 (Tezacaftor) with other key Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. The focus is on the quantitative assessment of CFTR protein rescue, supported by experimental data and detailed methodologies.
Introduction to CFTR Modulation
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which lead to a dysfunctional CFTR protein. This protein is an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes. Its dysfunction results in the accumulation of thick, sticky mucus in various organs, primarily affecting the respiratory and digestive systems.[1]
CFTR modulators are a class of drugs that target the underlying protein defect. They are broadly categorized as:
-
Correctors: These molecules, such as this compound (Tezacaftor) and Lumacaftor, aim to rescue the misfolded CFTR protein (most commonly the F508del mutation) and facilitate its trafficking to the cell surface.
-
Potentiators: These drugs, like Ivacaftor, increase the channel opening probability of the CFTR protein that is already at the cell surface, thereby enhancing ion transport.
This compound is a second-generation CFTR corrector designed to improve upon the efficacy and safety profile of the first-generation corrector, Lumacaftor. It is a core component of the highly effective triple-combination therapy, Trikafta (Elexacaftor/Tezacaftor/Ivacaftor).
Quantitative Assessment of CFTR Protein Rescue
The efficacy of CFTR correctors is primarily evaluated through a combination of biochemical and functional assays that quantify the amount of rescued CFTR protein and its subsequent functional restoration.
Biochemical Assessment: Western Blotting
Western blotting is a key technique used to visualize and quantify the different forms of the CFTR protein within the cell. The CFTR protein undergoes glycosylation as it matures and traffics from the endoplasmic reticulum (ER) to the cell surface. This results in two distinct bands on a Western blot:
-
Band B: The immature, core-glycosylated form of CFTR, which resides in the ER.
-
Band C: The mature, fully glycosylated form of CFTR that has successfully trafficked to the cell surface.
An increase in the intensity of Band C relative to Band B is a direct indicator of successful CFTR protein rescue by a corrector.
Functional Assessment:
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids: This assay provides a measure of CFTR function in a patient-derived in vitro model. Intestinal organoids are three-dimensional structures that mimic the in vivo intestinal epithelium. Activation of CFTR by forskolin leads to chloride and fluid secretion into the lumen of the organoid, causing it to swell. The degree of swelling is directly proportional to CFTR function.[1][2][3][4][5]
Short-Circuit Current (Isc) Measurements in Ussing Chambers: This is a gold-standard electrophysiological technique to directly measure ion transport across an epithelial cell monolayer.[6][7][8] An increase in the chloride current in response to CFTR-activating stimuli after treatment with a corrector indicates functional rescue of the CFTR protein.
Comparative Data: this compound vs. Alternatives
The following tables summarize the quantitative data from various studies comparing the efficacy of this compound (Tezacaftor) with Lumacaftor and the triple-combination therapy (Elexacaftor/Tezacaftor/Ivacaftor).
| CFTR Modulator | Cell/Tissue Model | Assay | Outcome Measure | Result | Reference |
| Lumacaftor/Ivacaftor | F508del homozygous primary human bronchial epithelial cells | Western Blot | Mature CFTR (Band C) | Modest increase | [9] |
| Tezacaftor/Ivacaftor | F508del homozygous primary human bronchial epithelial cells | Western Blot | Mature CFTR (Band C) | Greater increase than Lumacaftor/Ivacaftor | [9] |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del homozygous primary human bronchial epithelial cells | Western Blot | Mature CFTR (Band C) | Significant increase, approaching wild-type levels | [9][10] |
Table 1: Comparison of CFTR Protein Maturation by Western Blot.
| CFTR Modulator | Cell/Tissue Model | Assay | Outcome Measure | Result | Reference |
| Lumacaftor/Ivacaftor | F508del homozygous patient-derived intestinal organoids | FIS Assay | Organoid Swelling (Area Under the Curve) | Significant increase over baseline | [3] |
| Tezacaftor/Ivacaftor | F508del homozygous patient-derived intestinal organoids | FIS Assay | Organoid Swelling (Area Under the Curve) | Similar or slightly better swelling than Lumacaftor/Ivacaftor | [3] |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del homozygous patient-derived intestinal organoids | FIS Assay | Organoid Swelling (Area Under the Curve) | Substantially greater swelling than dual therapies | [3] |
Table 2: Comparison of CFTR Function by Forskolin-Induced Swelling (FIS) Assay.
| CFTR Modulator | Cell/Tissue Model | Assay | Outcome Measure | Result | Reference |
| Lumacaftor/Ivacaftor | F508del homozygous human bronchial epithelial cells | Isc Measurement | Change in Chloride Current (ΔIsc) | Significant increase in chloride current | [11] |
| Tezacaftor/Ivacaftor | F508del homozygous human bronchial epithelial cells | Isc Measurement | Change in Chloride Current (ΔIsc) | Higher increase in chloride current compared to Lumacaftor/Ivacaftor | [11] |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del homozygous human bronchial epithelial cells | Isc Measurement | Change in Chloride Current (ΔIsc) | Restoration of chloride current to ~40-50% of normal levels | [12] |
Table 3: Comparison of CFTR Function by Short-Circuit Current (Isc) Measurement.
Experimental Protocols
Western Blotting for CFTR Protein
-
Cell Lysis:
-
Wash cells expressing CFTR with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.[13]
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Sample Preparation:
-
Gel Electrophoresis:
-
Separate the protein lysates on a low-percentage (e.g., 6-8%) SDS-PAGE gel.[13]
-
-
Protein Transfer:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantification:
-
Perform densitometric analysis of Band B and Band C using image analysis software (e.g., ImageJ). The ratio of Band C to Band B+C represents the maturation efficiency.
-
Forskolin-Induced Swelling (FIS) Assay
-
Organoid Culture:
-
Culture patient-derived intestinal organoids in a basement membrane matrix.
-
-
Drug Treatment:
-
Treat organoids with the CFTR modulator(s) of interest for 24-48 hours.
-
-
Assay Preparation:
-
Plate the treated organoids in a 96-well plate.
-
-
Forskolin Stimulation:
-
Add forskolin to the culture medium to activate CFTR.
-
-
Live-Cell Imaging:
-
Acquire brightfield or fluorescence images of the organoids at regular time intervals for 1-2 hours using an automated microscope.
-
-
Data Analysis:
-
Measure the change in the cross-sectional area of the organoids over time using image analysis software.
-
Calculate the area under the curve (AUC) to quantify the swelling response.[4]
-
Short-Circuit Current (Isc) Measurement
-
Cell Culture:
-
Culture primary human bronchial epithelial cells on permeable supports until a polarized monolayer is formed.
-
-
Ussing Chamber Setup:
-
Mount the permeable supports in an Ussing chamber, separating the apical and basolateral compartments.
-
Bathe both compartments with Krebs-bicarbonate Ringer solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
-
Electrophysiological Recordings:
-
Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc).
-
-
Pharmacological Modulation:
-
Sequentially add amiloride (to inhibit sodium channels), a CFTR agonist (e.g., forskolin and genistein), and a CFTR inhibitor (e.g., CFTRinh-172) to the apical and/or basolateral solutions.
-
-
Data Analysis:
-
The change in Isc in response to the CFTR agonist represents the functional activity of the CFTR channels.
-
Signaling Pathways and Experimental Workflows
Caption: CFTR protein trafficking and rescue by this compound.
Caption: Western Blot workflow for CFTR analysis.
Caption: Forskolin-Induced Swelling (FIS) assay workflow.
Conclusion
References
- 1. jove.com [jove.com]
- 2. stemcell.com [stemcell.com]
- 3. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. huborganoids.nl [huborganoids.nl]
- 5. academic.oup.com [academic.oup.com]
- 6. physiologicinstruments.com [physiologicinstruments.com]
- 7. Electrophysiological measurement of transepithelial ion transport: short-circuit current (Ussing chamber) technique [jstage.jst.go.jp]
- 8. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Rescue of multiple class II CFTR mutations by elexacaftor+tezacaftor+ivacaftor mediated in part by the dual activities of elexacaftor as both corrector and potentiator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CFTR Modulators Rescue the Activity of CFTR in Colonoids Expressing the Complex Allele p.[R74W;V201M;D1270N]/dele22_24 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atsjournals.org [atsjournals.org]
- 13. CFTR Expression Regulation by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to Establishing Controls for Tezacaftor (TAK-661) Experiments in Cystic Fibrosis Research
This guide provides a comprehensive overview for researchers and drug development professionals on establishing appropriate positive and negative controls for experiments involving Tezacaftor (formerly TAK-661), a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector. This document outlines experimental protocols, presents comparative data, and illustrates key pathways to ensure robust and reliable experimental outcomes.
Introduction to Tezacaftor (this compound) and the Importance of Controls
Tezacaftor (VX-661) is a CFTR corrector designed to address the underlying cause of cystic fibrosis (CF) in patients with specific mutations, most notably the F508del mutation. This mutation leads to misfolding of the CFTR protein, causing its retention in the endoplasmic reticulum and subsequent degradation, thus preventing it from reaching the cell surface to function as a chloride channel. Tezacaftor aids in the proper folding and trafficking of the F508del-CFTR protein to the cell membrane.
In any experimental setting, the use of appropriate positive and negative controls is fundamental to validate the assay's performance and to accurately interpret the effects of the compound being tested. In the context of Tezacaftor, controls ensure that the observed rescue of CFTR function is a direct result of the drug's action and not due to experimental artifacts.
Establishing Positive and Negative Controls
The selection of controls depends on the specific assay being performed. Here, we detail the common controls for the primary assays used to evaluate CFTR corrector efficacy.
For Biochemical Assays (e.g., Western Blotting):
-
Positive Control:
-
Wild-Type (WT) CFTR-expressing cells: These cells will show a high ratio of the mature, complex-glycosylated form (Band C) to the immature, core-glycosylated form (Band B) of CFTR, representing efficient protein trafficking.
-
A potent CFTR corrector: A well-characterized corrector, such as Elexacaftor (VX-445), can be used as a positive control to compare the efficacy of Tezacaftor.
-
-
Negative Control:
-
Vehicle-treated mutant CFTR-expressing cells: Cells expressing the F508del-CFTR mutation treated only with the vehicle (e.g., DMSO) will show a low Band C/Band B ratio, indicating poor trafficking of the mutant protein.[1]
-
Untransfected or mock-transfected cells: These cells should not show any CFTR protein bands, confirming the specificity of the antibody.
-
For Functional Assays (e.g., Ussing Chamber, Forskolin-Induced Swelling):
-
Positive Control:
-
Forskolin/cAMP agonists: These are used to activate the CFTR channels that have reached the cell surface.[2][3][4]
-
CFTR potentiators: Compounds like Ivacaftor (VX-770) or genistein are used to maximize the opening of the CFTR channel, providing a measure of the maximal functional response of the corrected channels.[1][5]
-
Cells expressing WT-CFTR: These cells will exhibit a robust response to forskolin and potentiators.
-
-
Negative Control:
-
Vehicle-treated mutant CFTR-expressing cells: These cells will show a minimal functional response to forskolin and potentiators.[1]
-
CFTR inhibitors: After stimulating with forskolin and a potentiator, the addition of a specific CFTR inhibitor, such as CFTRinh-172, should abolish the measured current or swelling, confirming that the observed activity is CFTR-dependent.[1][5]
-
Comparative Efficacy of Tezacaftor
Tezacaftor is often evaluated in combination with a potentiator (Ivacaftor) and in comparison to other CFTR modulator regimens. The following tables summarize key clinical trial data, providing a quantitative comparison of their efficacy.
Table 1: Change in Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1)
| Treatment Regimen | Patient Population (CFTR Mutations) | Mean Absolute Change in ppFEV1 from Baseline | Study Reference |
| Tezacaftor/Ivacaftor | Homozygous for F508del | +4.0 percentage points | Donaldson et al., 2018 |
| Lumacaftor/Ivacaftor | Homozygous for F508del | +2.6 to +3.0 percentage points | Wainwright et al., 2015 |
| Elexacaftor/Tezacaftor/Ivacaftor | At least one F508del mutation | +13.8 to +14.3 percentage points | Middleton et al., 2019[6] |
| Elexacaftor/Tezacaftor/Ivacaftor | Homozygous for F508del (previously on Tezacaftor/Ivacaftor) | +10.0 percentage points | Middleton et al., 2019 |
Table 2: Change in Sweat Chloride Concentration
| Treatment Regimen | Patient Population (CFTR Mutations) | Mean Absolute Change in Sweat Chloride (mmol/L) from Baseline | Study Reference |
| Tezacaftor/Ivacaftor | Homozygous for F508del | -9.5 mmol/L | Donaldson et al., 2018 |
| Lumacaftor/Ivacaftor | Homozygous for F508del | -9.1 to -10.2 mmol/L | Wainwright et al., 2015 |
| Elexacaftor/Tezacaftor/Ivacaftor | At least one F508del mutation | -41.8 to -45.1 mmol/L | Middleton et al., 2019[6][7] |
| Elexacaftor/Tezacaftor/Ivacaftor | Homozygous for F508del (previously on Tezacaftor/Ivacaftor) | -45.1 mmol/L | Middleton et al., 2019 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments evaluating Tezacaftor.
1. Western Blotting for CFTR Maturation
This assay assesses the ability of Tezacaftor to correct the misfolding of F508del-CFTR, allowing it to be processed from the immature core-glycosylated form (Band B, ~150 kDa) to the mature complex-glycosylated form (Band C, ~170 kDa).[8][9]
-
Cell Culture and Treatment: Culture human bronchial epithelial (HBE) cells or other suitable cell lines expressing F508del-CFTR. Treat cells with Tezacaftor (e.g., 1-10 µM) or vehicle (DMSO) for 24-48 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors.[8] Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Mix equal amounts of protein with Laemmli buffer (do not boil CFTR samples, heat at 37°C for 15-30 minutes).[8] Separate proteins on a low-percentage (e.g., 6-8%) SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against CFTR overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize bands using an ECL substrate.[8] Perform densitometry to quantify the intensity of Band B and Band C. The efficacy of Tezacaftor is determined by the increase in the Band C/Band B ratio compared to the vehicle control.[5]
2. Ussing Chamber Assay for CFTR-Mediated Ion Transport
This electrophysiological technique is the gold standard for measuring CFTR-dependent ion transport across an epithelial monolayer.[4][9]
-
Cell Culture: Grow primary HBE cells or cell lines on permeable supports until a polarized monolayer with high transepithelial resistance is formed.[4]
-
Treatment: Treat the cell monolayers with Tezacaftor or vehicle for 24-48 hours.
-
Ussing Chamber Setup: Mount the permeable supports in Ussing chambers. Bathe the apical and basolateral surfaces with appropriate buffer solutions.[5]
-
Measurement of Short-Circuit Current (Isc):
-
Add a sodium channel blocker (e.g., amiloride) to the apical side to inhibit sodium transport.[5]
-
Add a cAMP agonist (e.g., forskolin) to stimulate CFTR.[5]
-
Add a CFTR potentiator (e.g., Ivacaftor or genistein) to the apical side to maximize CFTR channel activity.[5]
-
Add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.[1][5]
-
-
Data Analysis: The increase in Isc following forskolin and potentiator stimulation, which is subsequently inhibited by the CFTR inhibitor, represents the CFTR-dependent chloride secretion. Compare the results from Tezacaftor-treated cells to controls.
3. Forskolin-Induced Swelling (FIS) of Intestinal Organoids
This assay provides a 3D cell culture model to assess CFTR function and its rescue by correctors.[2][10]
-
Organoid Culture: Culture human intestinal organoids derived from rectal biopsies of CF patients.
-
Treatment: Seed organoids in a 96-well plate and treat with Tezacaftor or vehicle for 24 hours.[11]
-
Swelling Assay:
-
Data Analysis: Quantify the change in the cross-sectional area of the organoids over time.[5] Functional CFTR allows for chloride and fluid secretion into the lumen, causing the organoids to swell. The degree of swelling in Tezacaftor-treated organoids compared to vehicle-treated ones indicates the level of functional rescue.[2][10]
Visualizing the Mechanism of Action
The following diagrams illustrate the CFTR protein trafficking pathway and a typical experimental workflow for evaluating CFTR correctors.
Caption: CFTR protein processing and trafficking pathway.
Caption: Experimental workflow for evaluating Tezacaftor.
References
- 1. Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. stemcell.com [stemcell.com]
- 4. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. cff.org [cff.org]
- 10. jove.com [jove.com]
- 11. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
Cross-Validation of Tezacaftor (VX-661)'s Effects in Different Cell Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector, Tezacaftor (VX-661), with other alternatives, supported by experimental data from various cell models. The information is intended to assist researchers in evaluating the efficacy and mechanism of action of different CFTR modulators.
Introduction to CFTR Correctors
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an anion channel responsible for ion and fluid transport across epithelial surfaces.[1][2] The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for degradation, preventing it from reaching the cell surface to function.[3] CFTR correctors are small molecules designed to rescue the processing and trafficking of misfolded CFTR proteins, such as F508del-CFTR, to the cell membrane.[2]
Tezacaftor (VX-661) is a second-generation CFTR corrector that has demonstrated efficacy in improving the cellular processing of F508del-CFTR.[3][4] It is often used in combination with other CFTR modulators, such as the potentiator Ivacaftor (VX-770) and the corrector Elexacaftor (VX-445), to achieve greater clinical benefit.[5][6] This guide compares the in vitro effects of Tezacaftor with other prominent CFTR correctors, Lumacaftor (VX-809) and Elexacaftor (VX-445), across different cell models.
Data Presentation
The following tables summarize the quantitative data on the efficacy of Tezacaftor (VX-661) and its alternatives in rescuing F508del-CFTR function in various cell models. The data is primarily derived from Ussing chamber assays, which measure CFTR-dependent ion transport, and biochemical assays that assess the maturation of the CFTR protein.
Table 1: Comparison of CFTR Corrector Efficacy on F508del-CFTR Function (Ussing Chamber Assay)
| Cell Model | Corrector(s) | Concentration | Outcome Measure | Result (% of Wild-Type CFTR function) |
| Human Bronchial Epithelial (HBE) Cells | Lumacaftor (VX-809) | - | Increase in Cl- transport | ~6-fold increase over DMSO control |
| Human Nasal Epithelial (HNE) Cells | Tezacaftor (VX-661) + Elexacaftor (VX-445) | 3 µM each | Increase in CFTR current (Isc) | ~62% of Wild-Type |
| Fischer Rat Thyroid (FRT) Cells expressing P67L-CFTR | Tezacaftor (VX-661) | - | Restoration of channel function | Close to Wild-Type level |
| Fischer Rat Thyroid (FRT) Cells expressing P67L-CFTR | Elexacaftor (VX-445) | - | Restoration of channel function | ~30% of VX-661 correction |
Table 2: Comparison of CFTR Corrector Effects on F508del-CFTR Maturation (Western Blot)
| Cell Model | Corrector(s) | Concentration | Outcome Measure | Result |
| HEK293T Cells expressing P67L-CFTR | Tezacaftor (VX-661) | - | C-band expression | Robust correction |
| HEK293T Cells expressing P67L-CFTR | Elexacaftor (VX-445) | - | C-band expression | Nominal rescue |
| HEK293 and CFBE Cells expressing N1303K-CFTR | Tezacaftor (VX-661) + Elexacaftor (VX-445) | 2 µM | Mature (Band C) and Immature (Band B) CFTR expression | Significant increase in both Band B and Band C |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Experimental Protocols
Western Blot Analysis of CFTR Maturation
This protocol is used to assess the extent to which CFTR correctors can rescue the trafficking of F508del-CFTR from the ER to the Golgi, where it undergoes further glycosylation. This maturation is visualized by a shift in the molecular weight of the CFTR protein on a Western blot, from the core-glycosylated immature form (Band B) to the complex-glycosylated mature form (Band C).[7][8]
a. Cell Culture and Treatment:
-
Culture human bronchial epithelial (HBE) cells or other suitable cell lines (e.g., CFBE, HEK293T) expressing F508del-CFTR.
-
Treat the cells with the desired concentrations of CFTR correctors (e.g., Tezacaftor, Lumacaftor, Elexacaftor) or vehicle (DMSO) for 24-48 hours.[9]
b. Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease inhibitors.[7]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.[7]
c. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by heating in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a low-percentage acrylamide gel (e.g., 6-8%).[7]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for CFTR.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
d. Data Analysis:
-
Quantify the intensity of the bands corresponding to the mature (Band C) and immature (Band B) forms of CFTR using densitometry software.
-
Calculate the ratio of Band C to Band B to determine the maturation efficiency. An increase in this ratio indicates successful correction of the trafficking defect.[7]
Ussing Chamber Assay for CFTR Function
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers.[10] This assay directly assesses the function of CFTR channels that have reached the cell surface.
a. Cell Culture:
-
Plate primary human airway epithelial cells or cell lines on permeable supports (e.g., Transwell inserts) and culture them until they form a polarized and confluent monolayer with high transepithelial electrical resistance (TEER).[1]
b. Ussing Chamber Setup:
-
Mount the permeable supports containing the cell monolayers in the Ussing chamber, separating the apical and basolateral chambers.[11]
-
Bathe both chambers with appropriate physiological solutions.
c. Measurement of CFTR-dependent Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which reflects net ion transport.
-
To isolate CFTR-dependent current, first inhibit the epithelial sodium channel (ENaC) with amiloride added to the apical chamber.[9]
-
Stimulate CFTR activity by adding a cAMP agonist, such as forskolin, to the basolateral chamber.[9]
-
To maximize channel opening, a CFTR potentiator like Ivacaftor (VX-770) can be added.[9]
-
Finally, inhibit CFTR-dependent current with a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm the specificity of the measured current.
d. Data Analysis:
-
The magnitude of the forskolin-stimulated and potentiator-enhanced Isc, which is inhibited by the CFTR inhibitor, represents the functional activity of the CFTR channels at the cell surface.
-
Compare the Isc in cells treated with different CFTR correctors to determine their relative efficacy in restoring CFTR function.[9]
Conclusion
The cross-validation of Tezacaftor (VX-661) and other CFTR correctors in multiple cell models provides crucial insights for the development of effective therapies for Cystic Fibrosis. The data presented in this guide, along with the detailed experimental protocols, offer a framework for researchers to design and interpret studies aimed at evaluating novel CFTR modulators. The synergistic effects observed with combination therapies, such as Tezacaftor with Elexacaftor and Ivacaftor, underscore the importance of a multi-pronged approach to restoring CFTR function in patients with the F508del mutation and other trafficking-defective variants.
References
- 1. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico and In Vitro Evaluation of the Mechanism of Action of Three VX809-Based Hybrid Derivatives as Correctors of the F508del CFTR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 7. benchchem.com [benchchem.com]
- 8. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 9. benchchem.com [benchchem.com]
- 10. pnas.org [pnas.org]
- 11. Ussing Chamber Studies [bio-protocol.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of TAK-661 (Tezacaftor/VX-661)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of TAK-661 (Tezacaftor/VX-661), a second-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector. The product's performance is objectively compared with its predecessor, Lumacaftor (VX-809), and the next-generation corrector, Elexacaftor (VX-445). Supporting experimental data and detailed methodologies for key experiments are presented to aid researchers in their understanding and evaluation of these CFTR modulators.
Executive Summary
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, with the F508del mutation being the most common. This mutation leads to misfolding of the CFTR protein, its premature degradation, and consequently, a significant reduction in chloride ion transport at the epithelial cell surface. CFTR correctors are a class of drugs that aim to rescue the trafficking and processing of the mutant CFTR protein to the cell membrane.
This compound (Tezacaftor) was developed to improve upon the first-generation corrector, Lumacaftor, by offering a better safety profile and fewer drug-drug interactions. Elexacaftor represents a further advancement, demonstrating synergistic effects when used in combination with Tezacaftor and the CFTR potentiator, Ivacaftor. This guide will delve into the comparative efficacy of these three correctors, supported by data from cellular and clinical studies.
Data Presentation
Table 1: In Vitro Efficacy of CFTR Correctors in F508del-CFTR Human Bronchial Epithelial (HBE) Cells
| Corrector | Concentration | CFTR Maturation (Band C/B Ratio) | Chloride Transport (% of Wild-Type) |
| This compound (Tezacaftor) | 3 µM | ~8-fold increase | ~15-25% (with Ivacaftor) |
| Lumacaftor (VX-809) | 3 µM | ~8-fold increase | ~15% (with Ivacaftor)[1] |
| Elexacaftor (VX-445) | 3 µM (in combo with Tezacaftor) | Not typically reported as a ratio for the combo | ~60% (with Tezacaftor and Ivacaftor)[2] |
Note: Data are compiled from various in vitro studies and represent approximate values for comparative purposes. The combination of correctors with a potentiator (Ivacaftor) is necessary to assess functional restoration.
Table 2: In Vivo Efficacy of CFTR Corrector-Based Therapies in Patients with Cystic Fibrosis (F508del homozygous)
| Treatment | Change in ppFEV1 (absolute) | Change in Sweat Chloride (mmol/L) |
| Tezacaftor/Ivacaftor | 4.0 percentage points | -9.5 |
| Lumacaftor/Ivacaftor | 2.6-4.0 percentage points[3] | -9.8 |
| Elexacaftor/Tezacaftor/Ivacaftor | 13.8 percentage points | -41.8 |
Note: Data are derived from pivotal Phase 3 clinical trials. ppFEV1 denotes the percent predicted forced expiratory volume in 1 second.
Experimental Protocols
Western Blotting for CFTR Protein Maturation
This protocol is used to assess the ability of a CFTR corrector to rescue the processing of the F508del-CFTR protein from its immature, core-glycosylated state (Band B, ~150 kDa) to its mature, complex-glycosylated form (Band C, ~170 kDa) that has trafficked to the cell surface.
Materials:
-
F508del-CFTR expressing human bronchial epithelial (HBE) cells
-
CFTR corrector compounds (this compound, Lumacaftor, Elexacaftor)
-
Lysis buffer (RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (6% acrylamide)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary anti-CFTR antibody
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate HBE cells and allow them to differentiate. Treat the cells with the desired concentration of CFTR corrector for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a 6% SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the intensity of Band B and Band C using densitometry software. Calculate the Band C/B ratio as a measure of CFTR maturation.
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
This electrophysiological technique measures ion transport across an epithelial monolayer. It is the gold standard for assessing the functional rescue of CFTR chloride channel activity.
Materials:
-
Polarized HBE cell monolayers grown on permeable supports
-
Ussing chamber system
-
Krebs-bicarbonate Ringer's solution
-
CFTR modulators (corrector and potentiator)
-
Forskolin (a CFTR activator)
-
CFTRinh-172 (a CFTR inhibitor)
-
Amiloride (an ENaC inhibitor)
Procedure:
-
Cell Culture and Treatment: Grow HBE cells on permeable supports until a confluent and polarized monolayer is formed. Treat with the CFTR corrector for 24-48 hours.
-
Mounting in Ussing Chamber: Mount the permeable support containing the cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.
-
Equilibration: Add Krebs-bicarbonate Ringer's solution to both chambers and allow the system to equilibrate.
-
Baseline Measurement: Inhibit the epithelial sodium channel (ENaC) with amiloride added to the apical chamber to isolate CFTR-mediated currents.
-
CFTR Activation: Add a CFTR potentiator (e.g., Ivacaftor) to the apical chamber, followed by the addition of forskolin to both chambers to maximally activate CFTR.
-
Measurement of Short-Circuit Current (Isc): Measure the change in short-circuit current, which reflects the net ion transport across the epithelium. The increase in Isc after forskolin stimulation is indicative of CFTR-mediated chloride secretion.
-
CFTR Inhibition: Add CFTRinh-172 to the apical chamber to confirm that the measured current is specific to CFTR.
-
Analysis: Quantify the change in Isc in response to CFTR activation and compare it to that of untreated cells and cells treated with a positive control (wild-type CFTR).
Mandatory Visualization
Caption: Mechanism of action of CFTR correctors.
Caption: Workflow for in vitro efficacy testing.
References
A Researcher's Guide to Statistical Methods for Analyzing Comparative Data of CFTR Correctors
This guide provides a comprehensive overview of the statistical methods and experimental protocols essential for the comparative analysis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors. Designed for researchers, scientists, and drug development professionals, this document outlines key data presentation formats, detailed experimental methodologies, and visual workflows to support the objective evaluation of CFTR corrector performance.
Data Presentation: Summarizing Corrector Efficacy
The quantitative comparison of CFTR correctors relies on data from both preclinical assays and clinical trials. Structured tables are crucial for a clear assessment of relative efficacy.
Preclinical Efficacy in Patient-Derived Organoids
The Forskolin-Induced Swelling (FIS) assay in patient-derived intestinal organoids is a primary method for quantifying the efficacy of CFTR correctors in vitro.[1] The Area Under the Curve (AUC) of organoid swelling over time serves as a key quantitative measure of restored CFTR function.[1][2]
Table 1: Comparative Efficacy of CFTR Corrector Combinations in F508del Homozygous Intestinal Organoids
| CFTR Corrector Combination | Organoid Type | Key Findings | Quantitative Swelling Data (AUC) | Reference |
| Elexacaftor/Tezacaftor/Ivacaftor (ETI) | Intestinal | Significantly greater swelling compared to Tezacaftor/Ivacaftor. Robust response in organoids with at least one F508del allele.[1] | In F508del/F508del organoids, ETI treatment resulted in a mean AUC of 939.5 ± 234.3.[1] | [1][3] |
| Lumacaftor/Ivacaftor (LUM/IVA) | Intestinal | Modest but clear Forskolin-Induced Swelling (FIS). | - | [1] |
Clinical Trial Efficacy of CFTR Modulators
Clinical trials provide the ultimate measure of a CFTR corrector's therapeutic benefit. Key endpoints include improvements in lung function (percent predicted forced expiratory volume in one second, ppFEV₁), sweat chloride concentration, and patient-reported outcomes. Meta-analyses and network meta-analyses are powerful statistical tools for comparing the efficacy of different modulator therapies across multiple studies.[2][4]
Table 2: Summary of Clinical Efficacy for Major CFTR Corrector-Based Therapies
| Corrector Combination | Patient Population (Genotype) | Change in ppFEV₁ (Mean Difference) | Change in Sweat Chloride (mmol/L) | Key Clinical Outcomes | Reference |
| Elexacaftor-Tezacaftor-Ivacaftor | F508del/Minimal Function | 14.30 (95% CI 12.76 to 15.84) vs. Placebo | - | Improved QoL respiratory domain scores. Reduced pulmonary exacerbations.[5][6] | [5][6] |
| Tezacaftor-Ivacaftor | F508del Homozygous | - | - | Reduced rates of pulmonary exacerbations.[5] | [5] |
| Lumacaftor-Ivacaftor | F508del Homozygous | 2.38 (95% CI 1.62-3.15) vs. Placebo | - | Improved BMI and CFQ-R respiratory domain score.[7] | [7] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to generating reliable and comparable data on CFTR corrector efficacy.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
The FIS assay is a robust method to assess the functional rescue of mutant CFTR protein in a patient-derived in vitro model.[8]
Protocol:
-
Organoid Culture: Intestinal organoids are established from rectal biopsies of CF patients and cultured in a 3D Matrigel matrix.[8]
-
Corrector Incubation: Organoids are incubated with the CFTR corrector(s) of interest for 24-48 hours to facilitate the rescue of the mutant CFTR protein.[8]
-
Forskolin Stimulation: Forskolin is added to the culture medium to activate CFTR-mediated chloride and fluid secretion into the organoid lumen.[8]
-
Live-Cell Imaging: The organoids are imaged using a live-cell imaging system at regular time intervals for several hours.[8]
-
Image Analysis: Image analysis software is used to measure the cross-sectional area or volume of the organoids at each time point.[8]
-
Quantification of Swelling: The increase in organoid size over time is quantified, and the area under the curve (AUC) of the swelling response is calculated as a measure of CFTR function.[8]
Ussing Chamber Assay
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues and directly quantifies CFTR-mediated chloride secretion.[8]
Protocol:
-
Cell Culture: Primary human bronchial epithelial cells from CF patients are cultured on permeable supports at an air-liquid interface to form a differentiated, polarized monolayer.[8]
-
Mounting in Ussing Chamber: The cell culture inserts are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium.
-
Pharmacological Modulation:
-
Amiloride is added to the apical side to inhibit the epithelial sodium channel (ENaC) and isolate the chloride current.[8]
-
Forskolin, a cAMP agonist, is added to stimulate CFTR activity.[8]
-
A CFTR potentiator, such as ivacaftor, is then added to measure the maximal potentiation of the corrector-rescued CFTR.[8]
-
-
Inhibition: A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is indeed mediated by CFTR.[8]
-
Data Analysis: The change in the short-circuit current (Isc) in response to forskolin and the potentiator is calculated to quantify the level of CFTR function restored by the corrector treatment.[8]
Mandatory Visualization
Visual representations of signaling pathways and experimental workflows are critical for understanding the underlying mechanisms and experimental designs.
References
- 1. benchchem.com [benchchem.com]
- 2. Effectiveness and Safety of Cystic Fibrosis Transmembrane Conductance Regulator Modulators in Children With Cystic Fibrosis: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Corrector therapies (with or without potentiators) for people with cystic fibrosis with class II CFTR gene variants (most commonly F508del) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CFTR correctors, a therapy for cystic fibrosis targeted at specific variants (most commonly F508del) | Cochrane [cochrane.org]
- 7. Efficacy and Safety of CFTR Corrector and Potentiator Combination Therapy in Patients with Cystic Fibrosis for the F508del-CFTR Homozygous Mutation: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to TAK-661 (Tezacaftor) Specificity for the F508del-CFTR Mutation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TAK-661 (Tezacaftor) with other therapeutic alternatives for the treatment of cystic fibrosis (CF) caused by the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The following sections detail the mechanism of action, comparative efficacy, and experimental validation of this compound, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: Correcting the F508del Defect
The F508del mutation, a deletion of phenylalanine at position 508, is the most common cause of CF, leading to misfolding and premature degradation of the CFTR protein.[1] "Corrector" molecules are a class of drugs that aim to rescue the trafficking of the F508del-CFTR protein to the cell surface, thereby increasing the number of functional chloride channels.
This compound (Tezacaftor) is classified as a Type I corrector .[2] Its primary mechanism involves binding to the first membrane-spanning domain (MSD1) of the CFTR protein.[3] This binding is thought to stabilize the NBD1-MSD1 and NBD1-MSD2 interfaces, which are crucial for the proper folding and assembly of the multi-domain protein.[4] By facilitating a more native conformation, this compound helps the F508del-CFTR protein evade the endoplasmic reticulum-associated degradation (ERAD) pathway and traffic to the plasma membrane.
The following diagram illustrates the proposed mechanism of action for different classes of CFTR correctors.
Comparative Efficacy of this compound
The therapeutic benefit of CFTR correctors is significantly enhanced when used in combination, as different classes of correctors can address distinct folding defects of the F508del-CFTR protein. This compound is a key component of several approved combination therapies.
Preclinical Data
In vitro studies using human bronchial epithelial (HBE) cells expressing F508del-CFTR provide a direct comparison of the rescue efficiency of different correctors. The data below summarizes the percentage of wild-type (WT) CFTR function restored by various correctors, both alone and in combination.
| Corrector(s) | Concentration | % of WT CFTR Function (Chloride Transport) | Reference |
| This compound (Tezacaftor) | 10 µM | ~15% | [2][4] |
| Lumacaftor (VX-809) | 3 µM | ~15% | [4] |
| Elexacaftor (VX-445) | 3 µM | ~3.5% | [2] |
| This compound + Elexacaftor | 10 µM + 3 µM | ~45% | [2] |
| Lumacaftor + Elexacaftor | 3 µM + 3 µM | ~42-56% | [2] |
These preclinical findings highlight the synergistic effect of combining a Type I corrector like this compound with a Type III corrector like Elexacaftor, which binds to and stabilizes the NBD1 domain.[2][4]
Clinical Trial Data
The efficacy of this compound in combination with other modulators has been validated in clinical trials with CF patients homozygous for the F508del mutation. The following table compares key clinical outcomes for different combination therapies.
| Combination Therapy | Trade Name | Change in ppFEV1¹ | Change in Sweat Chloride (mmol/L) | Reference |
| Lumacaftor/Ivacaftor | Orkambi® | +2.6-4.0% | -24.8 to -30.5 | [4] |
| Tezacaftor/Ivacaftor | Symdeko® | +4.0% | -28.9 | [5] |
| Elexacaftor/Tezacaftor /Ivacaftor | Trikafta® | +13.8% | -41.8 | [2] |
¹ppFEV1: percent predicted forced expiratory volume in 1 second.
The triple combination therapy including this compound (Trikafta®) has demonstrated the most significant clinical benefit to date for patients with at least one F508del allele.[1]
Experimental Protocols
The validation of CFTR corrector specificity and efficacy relies on two key experimental assays: Western Blotting to assess protein maturation and Ussing Chamber electrophysiology to measure ion transport function.
Western Blotting for F508del-CFTR Maturation
This assay distinguishes between the immature, core-glycosylated form of CFTR (Band B, ~150 kDa) located in the ER and the mature, complex-glycosylated form (Band C, ~170 kDa) that has trafficked through the Golgi apparatus to the plasma membrane.[6] An increase in the Band C to Band B ratio indicates successful correction of the F508del-CFTR trafficking defect.
Protocol:
-
Cell Culture and Treatment: Plate F508del-CFTR expressing cells (e.g., CFBE41o-) and grow to confluence. Treat cells with the desired concentrations of this compound or other correctors for 24-48 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant.
-
SDS-PAGE: Denature protein lysates in Laemmli buffer at 37°C for 15 minutes (do not boil). Separate proteins on a 6-8% polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against CFTR overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the intensity of Band B and Band C using densitometry software.
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
The Ussing chamber is the gold standard for measuring ion transport across epithelial cell monolayers.[7] This technique allows for the direct quantification of CFTR-mediated chloride secretion, providing a functional measure of corrector efficacy.
Protocol:
-
Cell Culture: Grow a polarized monolayer of F508del-CFTR expressing epithelial cells on permeable supports.
-
Corrector Treatment: Treat the cell monolayers with this compound or other correctors for 24-48 hours.
-
Ussing Chamber Setup: Mount the permeable supports in the Ussing chamber, separating the apical and basolateral chambers containing appropriate Ringer's solution.
-
Measurement of Short-Circuit Current (Isc):
-
Inhibit the epithelial sodium channel (ENaC) by adding amiloride to the apical chamber.
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist (e.g., forskolin) and a potentiator (e.g., ivacaftor or genistein) to the apical chamber.
-
Confirm that the observed change in Isc is CFTR-specific by adding a CFTR inhibitor (e.g., CFTRinh-172).
-
-
Data Analysis: The magnitude of the forskolin-stimulated and inhibitor-sensitive Isc is a direct measure of functional F508del-CFTR at the cell surface.
Conclusion
This compound (Tezacaftor) is a specific and effective Type I corrector for the F508del-CFTR mutation. While its efficacy as a monotherapy is modest, it demonstrates significant synergy when combined with other classes of CFTR modulators, particularly the Type III corrector Elexacaftor. The triple combination of Elexacaftor, Tezacaftor, and the potentiator Ivacaftor (Trikafta®) represents the current standard of care for many individuals with CF, offering substantial improvements in lung function and other clinical outcomes. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of novel CFTR corrector therapies.
References
- 1. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cff.org [cff.org]
- 7. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis: Tezacaftor (VX-661) vs. First-Generation CFTR Correctors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profiles of the second-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector, Tezacaftor (VX-661), and first-generation correctors, primarily focusing on Lumacaftor (VX-809). The information presented is based on published clinical trial data and aims to offer an objective resource for the scientific community.
Executive Summary
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, leading to the production of a dysfunctional CFTR protein. CFTR correctors are a class of drugs that aim to rescue the processing and trafficking of mutant CFTR protein to the cell surface. While first-generation correctors like Lumacaftor offered a breakthrough in treating the underlying cause of CF for patients with the common F508del mutation, their use has been associated with a notable incidence of respiratory adverse events. The second-generation corrector, Tezacaftor, was developed to improve upon the efficacy and safety profile of its predecessors. This guide will delve into a comparative analysis of their safety, supported by quantitative data from clinical studies, detailed experimental methodologies, and visual representations of relevant biological pathways.
Comparative Safety Profiles
Clinical trial data has demonstrated that while both Tezacaftor and Lumacaftor, typically in combination with a potentiator like Ivacaftor, are effective in improving lung function, their safety profiles exhibit key differences. Tezacaftor generally displays a more favorable safety and tolerability profile, particularly concerning respiratory adverse events.[1][2][3]
| Adverse Event Category | Tezacaftor (in combination with Ivacaftor) | Lumacaftor (in combination with Ivacaftor) | Key Observations |
| Respiratory | Incidence of respiratory adverse events similar to placebo.[4][5] | Increased incidence of dyspnea, chest tightness, and abnormal respiration, especially upon treatment initiation.[3][6] | Tezacaftor demonstrates a significant improvement in respiratory tolerability, a key limitation of Lumacaftor.[1][2] |
| Hepatobiliary | Elevations in liver function tests (LFTs) have been reported. | Similar reports of LFT elevations. | Monitoring of liver function is recommended for both treatments. |
| Gastrointestinal | Common events include nausea and diarrhea. | Nausea, diarrhea, and flatulence are frequently reported. | The gastrointestinal side effect profiles appear to be broadly similar. |
| Serious Adverse Events (SAEs) | The incidence of SAEs was generally similar to or lower than the placebo group in clinical trials.[5] | Higher rates of treatment discontinuation due to adverse events have been reported in real-world studies compared to clinical trials.[7] | The overall tolerability of Tezacaftor appears to be better, leading to lower discontinuation rates. |
| Drug-Drug Interactions | Unlike Lumacaftor, Tezacaftor is not a strong inducer of CYP3A4 enzymes.[5] | Lumacaftor is a strong inducer of CYP3A, which can affect the metabolism of other drugs. | The lower potential for drug-drug interactions with Tezacaftor is a significant clinical advantage. |
Experimental Protocols
The evaluation of CFTR corrector safety and efficacy relies on a range of standardized in vitro and in vivo assays. These protocols are crucial for preclinical development and clinical trial assessment.
Key Efficacy and Safety Assays:
-
Ussing Chamber Assay: This in vitro technique is a gold-standard for directly measuring ion transport across an epithelial monolayer.[8]
-
Methodology: Primary human bronchial epithelial (hBE) cells cultured on permeable supports are mounted in an Ussing chamber. The short-circuit current (Isc), a measure of net ion transport, is recorded. To specifically measure CFTR function, other ion channels are blocked (e.g., amiloride for ENaC), and CFTR is activated with a cAMP agonist like forskolin. The change in Isc upon CFTR stimulation and subsequent inhibition provides a quantitative measure of CFTR activity. Corrector efficacy is assessed by pre-incubating the cells with the compound and measuring the rescue of CFTR function.[8]
-
-
Western Blotting for CFTR Maturation: This biochemical assay is used to assess the processing and trafficking of the CFTR protein.
-
Methodology: Cell lysates are separated by SDS-PAGE. The immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) of CFTR are detected using specific antibodies. A successful corrector will increase the ratio of Band C to Band B, indicating improved protein maturation and trafficking from the endoplasmic reticulum to the cell surface.[8]
-
-
Sweat Chloride Test: This is a key in vivo diagnostic and efficacy biomarker for CF.
-
Methodology: Pilocarpine is applied to a small area of the skin to stimulate sweating (iontophoresis). The collected sweat is then analyzed for its chloride concentration. A reduction in sweat chloride concentration in response to treatment indicates improved CFTR function.
-
-
Nasal Potential Difference (NPD) Measurement: This in vivo assay assesses ion transport across the nasal epithelium.
-
Methodology: A recording electrode is placed on the nasal mucosa, and the potential difference is measured as different solutions (with and without chloride and with channel blockers/activators) are perfused. Changes in the potential difference in response to these solutions reflect the activity of CFTR and other ion channels.
-
-
Forskolin-Induced Swelling (FIS) Assay in Organoids: This assay utilizes patient-derived intestinal organoids to assess CFTR function.
-
Methodology: Intestinal organoids are cultured in a gel matrix. Activation of CFTR by forskolin leads to fluid secretion into the lumen of the organoids, causing them to swell. The degree of swelling, measured by changes in organoid area, is proportional to CFTR function. This assay is valuable for personalized medicine approaches to predict patient response to CFTR modulators.[9]
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for CFTR correctors is to rescue the misfolded F508del-CFTR protein. However, the specific binding sites and the nuances of their effects on cellular pathways can differ, influencing their efficacy and safety profiles.
CFTR Protein Processing and Corrector Action
The F508del mutation leads to misfolding of the CFTR protein in the endoplasmic reticulum (ER), which is then targeted for premature degradation by the proteasome. CFTR correctors bind to the misfolded protein, stabilizing its conformation and allowing it to traffic to the cell surface.
Mechanism of CFTR Corrector Action.
Experimental Workflow for Corrector Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel CFTR corrector in a preclinical setting.
Preclinical Efficacy Testing Workflow.
Conclusion
The development of CFTR correctors represents a significant advancement in the treatment of cystic fibrosis. The transition from first-generation to second-generation correctors, exemplified by the comparison of Lumacaftor and Tezacaftor, highlights the progress made in improving the safety and tolerability of these transformative therapies. Tezacaftor (VX-661) demonstrates a superior safety profile, particularly with regard to respiratory adverse events, and a reduced potential for drug-drug interactions compared to the first-generation corrector Lumacaftor (VX-809). This comparative analysis underscores the importance of continued research and development to refine and optimize CFTR modulator therapies for all individuals with cystic fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Systematic Review of the Clinical Efficacy and Safety of CFTR Modulators in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of VX-661/ivacaftor combination therapy in people with CF with two F508del-CFTR mutations | European Cystic Fibrosis Society (ECFS) [ecfs.eu]
- 5. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of lumacaftor/ivacaftor combination therapy in patients with cystic fibrosis homozygous for Phe508del CFTR by pulmonary function subgroup: a pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
A Head-to-Head Comparison: TAK-661 (Tezacaftor/Ivacaftor) vs. Triple Combination Therapy (Elexacaftor/Tezacaftor/Ivacaftor) in Cystic Fibrosis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dual-therapy regimen involving Tezacaftor (TAK-661/VX-661) and Ivacaftor against the triple-combination therapy of Elexacaftor, Tezacaftor, and Ivacaftor for the treatment of cystic fibrosis (CF). This analysis is supported by experimental data from pivotal clinical trials.
Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which leads to the production of a dysfunctional CFTR protein. This protein is an ion channel responsible for transporting chloride ions across cell membranes.[1][2] Defective CFTR function results in the accumulation of thick, sticky mucus in various organs, particularly the lungs.[3] The most common mutation is the F508del mutation.[2]
CFTR modulator therapies aim to correct the underlying protein defect. This comparison focuses on two key therapeutic strategies: a dual combination of a CFTR corrector and a potentiator, and a more recent triple combination that introduces a next-generation corrector.
Mechanism of Action: A Synergistic Approach
The therapies under comparison utilize small molecules that target the defective CFTR protein.
-
Tezacaftor (this compound/VX-661) is a CFTR corrector . It functions by aiding the proper folding and trafficking of the mutated CFTR protein, allowing more of it to reach the cell surface.[3][4][5]
-
Ivacaftor is a CFTR potentiator . It works on the CFTR protein at the cell surface by increasing the channel's open probability, thereby enhancing the flow of chloride ions.[4][6][7]
-
Elexacaftor is a next-generation CFTR corrector . It also facilitates the processing and trafficking of the CFTR protein to the cell surface but binds to a different site on the protein than Tezacaftor, offering a complementary corrective action.[4][8]
The triple combination of Elexacaftor, Tezacaftor, and Ivacaftor provides a multi-pronged attack on the defective CFTR protein, aiming for a more robust restoration of its function compared to the dual therapy.[4][9]
Performance Data: Head-to-Head Clinical Trial Evidence
Clinical trials have directly compared the efficacy and safety of the triple combination therapy (Elexacaftor/Tezacaftor/Ivacaftor) against the dual combination therapy (Tezacaftor/Ivacaftor). The following tables summarize key findings from a phase 3, randomized, double-blind, active-controlled trial in patients with CF homozygous for the F508del mutation.[10]
Efficacy Outcomes
| Outcome Measure | Triple Combination Therapy (Elexacaftor/Tezacaftor/Ivacaftor) | Dual Combination Therapy (Tezacaftor/Ivacaftor) | Treatment Difference (95% CI) | p-value |
| Absolute change in percent predicted forced expiratory volume in 1 second (ppFEV1) at week 4 | Improvement | Minimal Change | 10.0 percentage points (7.4 to 12.6) | <0.0001 |
| Absolute change in sweat chloride concentration at week 4 (mmol/L) | Decrease | Minimal Change | -45.1 mmol/L (-50.1 to -40.1) | <0.0001 |
| Absolute change in Cystic Fibrosis Questionnaire-Revised (CFQ-R) respiratory domain score at week 4 | Improvement | Minimal Change | 17.4 points (11.8 to 23.0) | <0.0001 |
Data sourced from a phase 3 clinical trial comparing the two regimens.[10]
Safety and Tolerability
| Adverse Event Profile | Triple Combination Therapy (Elexacaftor/Tezacaftor/Ivacaftor) | Dual Combination Therapy (Tezacaftor/Ivacaftor) |
| Discontinuation due to adverse events | 0% | 0% |
| Serious adverse events | 4% of participants | 2% of participants |
| Most common adverse events | Mild to moderate | Mild to moderate |
The triple combination regimen was generally well-tolerated, with a safety profile comparable to the dual therapy.[10]
Experimental Protocols
While detailed, step-by-step protocols are proprietary, the general methodology of the pivotal clinical trials can be summarized as follows:
Study Design: A phase 3, multicenter, randomized, double-blind, active-controlled trial.[10]
Participant Population: Patients with cystic fibrosis aged 12 years or older, homozygous for the F508del mutation, with stable disease and a ppFEV1 between 40-90%.[10]
Treatment Regimen:
-
A 4-week run-in period where all participants received Tezacaftor/Ivacaftor.[10]
-
Participants were then randomized (1:1) to receive either:[10]
-
Elexacaftor 200 mg once daily + Tezacaftor 100 mg once daily + Ivacaftor 150 mg every 12 hours.
-
Tezacaftor 100 mg once daily + Ivacaftor 150 mg every 12 hours (active control).
-
-
The treatment duration for the comparison was 4 weeks.[10]
Key Assessments:
-
Efficacy:
-
Safety: Monitoring and recording of adverse events, clinical laboratory values, and vital signs.[10]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. cff.org [cff.org]
- 2. Cystic fibrosis transmembrane conductance regulator - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cff.org [cff.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elexacaftor/tezacaftor/ivacaftor - Wikipedia [en.wikipedia.org]
- 9. trikaftahcp.com [trikaftahcp.com]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
A Comparative Guide to Enhancing Protein Stability in Continuous Cell Culture: A Hypothetical Look at TAK-661 and Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of strategies to enhance the long-term stability and efficacy of protein production in continuous cell culture. We explore the hypothetical application of TAK-661 (tezacaftor), a known CFTR protein corrector, in this context and compare it with established alternatives, namely chemical and molecular chaperones. The information is intended to guide researchers in selecting and evaluating methods to improve recombinant protein yield and quality in biopharmaceutical manufacturing.
Disclaimer: The application of this compound for improving recombinant protein stability in continuous cell culture is hypothetical. There is no publicly available data to support this specific use. This guide extrapolates from its known mechanism of action for comparative purposes.
Introduction: The Challenge of Long-Term Protein Production
Continuous cell culture is a key strategy in biomanufacturing to increase the productivity of therapeutic proteins. However, maintaining high-level expression of stable, correctly folded proteins over extended periods can be challenging. Issues such as protein misfolding, aggregation, and decreased cell line productivity are common hurdles.[1] This guide explores small molecule and genetic strategies to mitigate these challenges.
This compound (Tezacaftor): A Hypothetical Application in Bioprocessing
This compound, also known as tezacaftor, is an FDA-approved drug for the treatment of cystic fibrosis.[2] Its primary function is as a "corrector" of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[3]
Mechanism of Action:
This compound functions as a molecular chaperone, directly binding to the misfolded CFTR protein and stabilizing its conformation.[4][5] This action facilitates the proper processing and trafficking of the protein from the endoplasmic reticulum to the cell surface.[6] In theory, this mechanism could be leveraged to improve the folding and secretion of other difficult-to-express recombinant proteins in continuous cell culture.
Established Alternatives for Enhancing Protein Stability
Chemical Chaperones
Chemical chaperones are small molecules that can stabilize proteins and facilitate their proper folding.[7][8] They are typically added to the cell culture medium and can offer a straightforward method to improve protein yield and reduce aggregation.[9]
Common Examples and Mechanisms:
-
Osmolytes (e.g., Trehalose, Glycerol, Betaine): These molecules are naturally occurring and help to stabilize protein structure by promoting a more compact, folded state.[10] Trehalose has been shown to reduce the aggregation of a recombinant antibody in CHO cell culture by up to two-thirds.[11][12] Glycerol has been reported to double the yield of recombinant human growth hormone in CHO cells.[11] Betaine has been found to increase the secretion of recombinant erythropoietin.[13]
-
Solvents (e.g., Dimethyl Sulfoxide - DMSO): DMSO can act as a chemical chaperone, with studies showing it can enhance the production and reduce the aggregation of certain recombinant proteins.[14]
Molecular Chaperones
Molecular chaperones are proteins that assist in the folding, unfolding, assembly, and disassembly of other macromolecular structures.[15] In the context of bioprocessing, overexpressing specific molecular chaperones in production cell lines is a common genetic engineering strategy.
Key Examples and Mechanisms:
-
Heat Shock Proteins (e.g., Hsp70, Hsp40): These chaperones play a crucial role in protein folding and preventing aggregation, especially under cellular stress. Overexpression of Hsp27 and Hsp70 in CHO cells has been shown to extend culture viability and lead to a 2.5-fold improvement in interferon-gamma production.[16]
-
Lectin Chaperones (e.g., Calnexin, Calreticulin): These chaperones are located in the endoplasmic reticulum and are particularly important for the folding of glycoproteins. Co-overexpression of calnexin and calreticulin in CHO cells resulted in a 1.9-fold increase in the yield of thrombopoietin.[17]
Data Presentation: Comparative Efficacy of Alternatives
The following table summarizes publicly available data on the efficacy of various chemical and molecular chaperones in improving recombinant protein production. It is important to note that the experimental conditions and recombinant proteins vary across these studies, so direct comparisons should be made with caution.
| Compound/Chaperone | Recombinant Protein | Cell Line | Reported Efficacy |
| Chemical Chaperones | |||
| Glycerol | Recombinant Human Growth Hormone | CHO | 2-fold increase in yield[11] |
| Trehalose | Ex3-scDb-Fc Antibody | CHO | Reduced aggregation by two-thirds[11] |
| Betaine | Erythropoietin | CHO | Increased secretion[13] |
| Proline | Flag-tagged COMP-Angiopoietin 1 | CHO | 4-fold increase in specific productivity |
| DMSO | Flag-tagged COMP-Angiopoietin 1 | CHO | Reduced aggregation to 29.5% from 79.6%[14] |
| Molecular Chaperones | |||
| Hsp27 & Hsp70 | Interferon-gamma | CHO | 2.5-fold improvement in production[16] |
| Calnexin & Calreticulin | Thrombopoietin | CHO | 1.9-fold increase in yield[17] |
| ERp57 | Recombinant Protein | CHO | Up to 2.1-fold increase in yield[17] |
Experimental Protocols
Protocol for Assessing Long-Term Cell Line Stability in Continuous Culture
This protocol outlines a general procedure for evaluating the stability of a recombinant cell line over an extended culture period.
-
Cell Line Thawing and Expansion:
-
Thaw a vial of the recombinant cell line from a well-characterized cell bank.
-
Expand the cells in a suitable culture medium and format (e.g., shake flasks, spinner flasks).
-
-
Initiation of Continuous Culture:
-
Inoculate a bioreactor at a defined viable cell density.
-
Once the culture reaches a target cell density, initiate continuous operation (e.g., perfusion or chemostat) with a defined dilution rate.[18]
-
-
Long-Term Culture Maintenance:
-
Maintain the continuous culture for a predetermined number of generations (e.g., 50-100).[19]
-
Monitor and control key process parameters such as pH, temperature, dissolved oxygen, and nutrient levels.
-
-
Regular Sampling and Analysis:
-
Collect samples at regular intervals (e.g., every 2-3 days).
-
Analyze for:
-
Cell Growth and Viability: Determine viable cell density and percent viability.
-
Metabolite Analysis: Measure concentrations of key nutrients (e.g., glucose, glutamine) and metabolic byproducts (e.g., lactate, ammonia).
-
Product Titer: Quantify the concentration of the recombinant protein using methods like ELISA or HPLC.
-
Product Quality: Assess protein aggregation (e.g., by size-exclusion chromatography), charge variants (e.g., by ion-exchange chromatography), and glycosylation patterns.
-
Genetic Stability: Analyze gene copy number and mRNA expression levels at different time points.[20]
-
-
-
Data Analysis:
-
Plot the trends of all measured parameters over the duration of the culture to assess the stability of the cell line and the consistency of protein production.
-
Protocol for Evaluating a Chemical Chaperone in Cell Culture
This protocol describes a method for testing the effect of a chemical chaperone on recombinant protein production in a batch or fed-batch culture.
-
Cell Seeding:
-
Seed the recombinant cell line in multiple parallel cultures (e.g., in shake flasks or multi-well plates) at a defined initial cell density.
-
-
Addition of Chemical Chaperone:
-
Prepare stock solutions of the chemical chaperone to be tested.
-
Add the chemical chaperone to the test cultures at a range of concentrations. Include a control culture without the chaperone.
-
-
Culture Incubation:
-
Incubate the cultures under standard conditions for a typical production run (e.g., 7-14 days).
-
-
Daily Monitoring:
-
Monitor cell growth and viability daily.
-
-
Final Harvest and Analysis:
-
At the end of the culture, harvest the supernatant.
-
Determine the final cell density and viability.
-
Measure the recombinant protein titer in the supernatant.
-
Analyze the quality of the protein, focusing on attributes like aggregation that the chaperone is expected to influence.
-
-
Data Comparison:
-
Compare the results from the chaperone-treated cultures to the control culture to determine the effect of the chaperone on cell growth, protein production, and protein quality.
-
Mandatory Visualizations
Caption: Protein secretion pathway with potential intervention points.
Caption: Workflow for testing a stability-enhancing compound.
Caption: Logical comparison of different stability strategies.
References
- 1. Unstable expression of recombinant antibody during long-term culture of CHO cells is accompanied by histone H3 hypoacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 7. Chemical chaperone - Wikipedia [en.wikipedia.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Effects and mechanism of small molecule additives on recombinant protein in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical and pharmacological chaperones: application for recombinant protein production and protein folding diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chaperones in mammalian cultures - Eppendorf Austria [eppendorf.com]
- 12. Chemical chaperone suppresses the antibody aggregation in CHO cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using chemical chaperones to increase recombinant human erythropoietin secretion in CHO cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of chemical chaperone addition on production and aggregation of recombinant flag-tagged COMP-angiopoietin 1 in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Engineering the chaperone network of CHO cells for optimal recombinant protein production and authenticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overexpression of heat shock proteins (HSPs) in CHO cells for extended culture viability and improved recombinant protein production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Factors Affecting the Expression of Recombinant Protein and Improvement Strategies in Chinese Hamster Ovary Cells [frontiersin.org]
- 18. Application of Continuous Culture Methods to Recombinant Protein Production in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Tezacaftor in the Treatment of Cystic Fibrosis
An Independent Review of Published Findings on Tezacaftor (VX-661)
This guide provides an objective comparison of tezacaftor (formerly known as VX-661), a key component in the treatment of cystic fibrosis (CF). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its performance, supported by experimental data.
Tezacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1] In individuals with specific CF-causing mutations, the CFTR protein is misfolded and does not traffic to the cell surface correctly. Tezacaftor functions by aiding the proper folding and processing of the CFTR protein, thereby increasing its delivery to the cell surface.[2][3] This mechanism of action is crucial for restoring the function of the CFTR ion channel, which is responsible for transporting chloride and sodium ions across cell membranes.[1]
Performance and Efficacy
Clinical studies have demonstrated the efficacy of tezacaftor, particularly when used in combination with other CFTR modulators. When combined with ivacaftor, a CFTR potentiator, tezacaftor has been shown to significantly improve lung function in CF patients.[2] Specifically, this combination therapy led to a notable increase in the percent predicted forced expiratory volume in 1 second (ppFEV1) and a reduction in sweat chloride levels.[1][2]
Further advancements in CF treatment have led to the development of a triple-combination therapy consisting of elexacaftor, tezacaftor, and ivacaftor.[4][5] This combination has shown even greater clinical benefit, making CFTR modulating therapy accessible to a larger percentage of the CF patient population, specifically those with at least one F508del mutation.[3] The triple combination therapy has demonstrated superior improvements in ppFEV1, a decrease in pulmonary exacerbations, and an increase in Body Mass Index (BMI) compared to previous combination therapies.[3]
Quantitative Data Summary
The following table summarizes key quantitative data from clinical trials involving tezacaftor in combination with other CFTR modulators.
| Treatment | Key Outcome | Result | Reference |
| Tezacaftor/Ivacaftor | Change in ppFEV1 | ↑ 6.8% | [3] |
| Reduction in Pulmonary Exacerbations | ↓ 35% | [3] | |
| Change in Sweat Chloride | ↓ 10.1 mmol/L | [3] | |
| Elexacaftor/Tezacaftor/Ivacaftor | Change in ppFEV1 | ↑ 10%–13.8% | [3] |
| Reduction in Pulmonary Exacerbations | ↓ 63% | [3] | |
| Change in Sweat Chloride | ↓ 41–45 mmol/L | [3] |
Experimental Protocols
The clinical efficacy of tezacaftor-containing regimens has been evaluated in multiple clinical trials. A notable example is a Phase 2, randomized, double-blind, placebo-controlled, parallel-group study designed to evaluate the effects of tezacaftor in combination with ivacaftor on both lung and extrapulmonary systems in CF patients homozygous for the F508del-CFTR mutation.[6] Another key study was a long-term evaluation of the safety and efficacy of this combination in participants with an F508del-CFTR mutation.[7]
General Clinical Trial Design:
-
Patient Population: Individuals with a confirmed diagnosis of cystic fibrosis and specific CFTR gene mutations.
-
Intervention: Administration of tezacaftor in combination with ivacaftor, or a triple combination including elexacaftor.
-
Control: Placebo or an active comparator.
-
Primary Endpoints: Change from baseline in ppFEV1.
-
Secondary Endpoints: Change in sweat chloride concentration, rate of pulmonary exacerbations, and change in BMI.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of tezacaftor and a typical experimental workflow for evaluating CFTR modulators.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Profile of tezacaftor/ivacaftor combination and its potential in the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trikaftahcp.com [trikaftahcp.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal of TAK-661 (Tezacaftor): A Guide for Laboratory Professionals
For immediate reference, it is crucial to treat TAK-661, identified as the research chemical Tezacaftor (VX-661), as a hazardous substance and manage its disposal in accordance with institutional and regulatory guidelines. This guide provides essential safety and logistical information to ensure the safe handling and proper disposal of this compound, thereby supporting a secure laboratory environment.
Researchers and laboratory personnel must adhere to the following procedures for the disposal of this compound and any contaminated materials. These steps are synthesized from safety data sheets and general best practices for chemical waste management in a research setting.
Hazard Identification and Safety Data
Before handling this compound, it is imperative to be familiar with its hazard profile. The following table summarizes the key hazard classifications for Tezacaftor (VX-661).
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage | 1 | H318: Causes serious eye damage |
| Respiratory Sensitisation | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Skin Sensitisation | 1 | H317: May cause an allergic skin reaction |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child |
| Specific Target Organ Toxicity (Single Exposure) | 1 | H370: Causes damage to organs |
| Specific Target Organ Toxicity (Single Exposure, Respiratory) | 3 | H335: May cause respiratory irritation |
| Chronic Aquatic Toxicity | 4 | H413: May cause long lasting harmful effects to aquatic life |
This data is based on the Safety Data Sheet for Tezacaftor (VX-661).[1]
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe segregation, packaging, and labeling of this compound waste for disposal.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (inspected before use), and a lab coat.[2]
-
All handling of solid this compound should be conducted in a chemical fume hood to avoid inhalation of dust.[1]
2. Waste Segregation:
-
Solid Waste: Dispose of solid this compound in its original container if possible.[3] If not, use a clearly labeled, sealable, and chemically compatible container.
-
Contaminated Lab Trash: Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be considered chemically contaminated solid waste.[3] These items must be collected separately from regular trash.
-
Empty Containers: An empty container that held this compound should be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[4]
3. Packaging of Waste:
-
Solid this compound: Ensure the container is tightly sealed.
-
Contaminated Lab Trash: Double-bag the waste in clear plastic bags to allow for visual inspection by waste management personnel.[3] Seal each bag individually. Do not use biohazard bags.[5]
4. Labeling of Waste Containers:
-
All waste containers must be labeled with a hazardous waste tag.[3][6]
-
The label must include:
-
The full chemical name: "Tezacaftor (VX-661)". Avoid abbreviations or formulas.[6]
-
The approximate quantity of the waste.
-
All relevant hazard pictograms (e.g., health hazard, exclamation mark).[6]
-
The date of waste generation and the laboratory of origin (building and room number).[6]
-
The name of the Principal Investigator.[6]
5. Storage of Waste:
-
Store the labeled hazardous waste containers in a designated, secure area within the laboratory.[3]
-
The storage area should be away from normal lab activities and clearly marked with a "Danger – Hazardous Waste" sign.[3]
-
Use secondary containment, such as a chemically resistant tray or bin, to prevent the spread of material in case of a leak.[3]
6. Waste Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent chemical waste program.[4][7]
-
Do not dispose of this compound down the drain or in the regular trash.[6][7]
-
The final disposal should be carried out by a specialized and licensed waste disposal company, typically through incineration at an approved facility or placement in a regulated landfill.[1]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated waste materials.
Caption: Workflow for the safe disposal of this compound from laboratory generation to final disposition.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific chemical hygiene and waste disposal plans.
References
- 1. medkoo.com [medkoo.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
Personal protective equipment for handling TAK-661
For researchers, scientists, and drug development professionals, this guide provides immediate and essential safety and logistical information for handling TAK-661. It includes detailed operational and disposal plans to ensure a safe laboratory environment.
When working with this compound, a compound identified by CAS Number 175215-34-6, adherence to strict safety protocols is paramount to minimize exposure and ensure personal and environmental safety. This document outlines the necessary personal protective equipment (PPE), handling and storage procedures, and disposal guidelines based on available safety data.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended protective gear when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting |
| Hand Protection | Gloves | Chemical impermeable |
| Body Protection | Protective Clothing | Suitable for a laboratory environment |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area to avoid the formation of dust and aerosols.
-
Avoid contact with skin and eyes.
-
Use non-sparking tools to prevent ignition from electrostatic discharge.
Storage:
-
Keep the container tightly closed.
-
Store in a dry, cool, and well-ventilated place.
-
Store separately from foodstuff containers and incompatible materials.
Accidental Release and Disposal
In the event of an accidental release, immediate and appropriate action is necessary to contain the spill and prevent exposure.
Accidental Release Measures:
-
Evacuate: Keep personnel away from and upwind of the spill.
-
Ventilate: Ensure adequate ventilation in the affected area.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.
-
Cleanup: Use spark-proof tools and explosion-proof equipment. Collect the material and place it in suitable, closed containers for disposal. Adhered or collected material should be promptly disposed of according to appropriate laws and regulations.
Disposal:
-
Dispose of this compound and its containers in accordance with local, state, and federal regulations.
-
Do not discharge into the environment.
Experimental Workflow for Handling this compound
The following diagram outlines the logical workflow for the safe handling of this compound in a research setting, from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
